molecular formula C24H40O7 B13774620 Ascorbyl oleate CAS No. 2495-84-3

Ascorbyl oleate

Cat. No.: B13774620
CAS No.: 2495-84-3
M. Wt: 440.6 g/mol
InChI Key: JPBAVLUULZJFFO-JENHRLMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ascorbyl oleate is a lipid-soluble ester derivative of ascorbic acid (Vitamin C) and oleic acid, synthesized to combine the potent antioxidant properties of Vitamin C with the lipophilicity of fatty acids. This compound is of significant interest in research as a natural liposoluble antioxidant and is explored as an alternative to synthetic antioxidants in various fields. Its primary research value lies in its application to prevent lipid oxidation in hydrophobic matrices, thereby extending the shelf-life of oils and fat-based products. Studies have focused on its enzymatic synthesis, often using immobilized lipases like Candida antarctica B lipase in organic media, as a green alternative to conventional chemical methods . In vitro studies demonstrate that this compound exhibits strong antioxidant and antimicrobial activities . Research using human umbilical cord vein endothelial cells has shown that this compound can provide a protective effect against oxidative stress induced by hydrogen peroxide . Furthermore, its amphiphilic structure allows it to function at the oil-water interface, making it a candidate for stabilizing emulsions and nanocarrier systems in nutrient or drug delivery research . The compound has been shown to maintain its antioxidant potential through the duodenal stage in simulated gastrointestinal digestion models, highlighting its potential for nutraceutical applications . Safety assessments indicate that it demonstrates no toxicity and does not influence blood coagulation or present a hemolytic profile . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2495-84-3

Molecular Formula

C24H40O7

Molecular Weight

440.6 g/mol

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1

InChI Key

JPBAVLUULZJFFO-JENHRLMUSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Foundational & Exploratory

Enzymatic Synthesis of Ascorbyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of ascorbyl oleate (B1233923), a liposoluble antioxidant of significant interest in the pharmaceutical, cosmetic, and food industries. Leveraging the high selectivity and mild reaction conditions of enzymatic catalysis, particularly with lipases, offers a green and efficient alternative to traditional chemical synthesis. This document outlines optimized reaction conditions, detailed experimental protocols, and purification strategies based on a comprehensive review of the scientific literature.

Introduction

Ascorbyl oleate is an ester formed from the essential nutrient ascorbic acid (Vitamin C) and the monounsaturated fatty acid, oleic acid. This amphiphilic molecule combines the potent antioxidant properties of ascorbic acid with the lipophilicity of oleic acid, enhancing its solubility in lipid-based formulations and its ability to protect against lipid peroxidation. The enzymatic synthesis of this compound, primarily through esterification or transesterification reactions catalyzed by lipases, offers several advantages over chemical methods, including regioselectivity at the C-6 position of ascorbic acid, reduced by-product formation, and milder reaction conditions that preserve the integrity of the sensitive substrates.

Lipase-Catalyzed Synthesis of this compound

The enzymatic synthesis of this compound is influenced by several key parameters, including the choice of lipase (B570770), solvent, temperature, substrate molar ratio, and water activity. Immobilized lipases, particularly from Candida antarctica (CALB), are widely favored due to their high activity and stability in non-aqueous media.[1][2][3]

Reaction Parameters and Optimization

The optimization of reaction conditions is crucial for achieving high conversion yields and process efficiency. The following table summarizes key quantitative data from various studies on the lipase-catalyzed synthesis of this compound.

Lipase SourceReaction TypeSolventTemperature (°C)Substrate Molar Ratio (Ascorbic Acid:Oleic Acid)Water ContentConversion/YieldReference
Candida antarctica Lipase B (Novozym 435)EsterificationAcetone601:80.018% (v/v)19.3 mmol/g enzyme[4][5]
Candida sp. 99-125 (immobilized)EsterificationAcetone401:5Not Specified91% esterification ratio[6]
Candida antarctica Lipase B (Novozym 435)Transesterificationtert-Amyl alcohol451:2 (Ascorbic Acid:Olive Oil)Dried with molecular sieves80% yield[1][2]
Candida antarctica Lipase B (Novozym 435)EsterificationAcetone501:1Not Specified19.7% conversion[7][8]
Candida antarctica Lipase B (Novozym 435)TransesterificationNot Specified701:3 (Ascorbyl Palmitate:Oleic Acid)Not Specified73.8% conversion[7][8][9]
Candida antarctica (immobilized)EsterificationNot Specified37Not SpecifiedNot Specified38% yield[10][11]
Candida antarctica (NS 88011)EsterificationNot Specified701:9Not Specified50% conversion[12]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and characterization of this compound based on established protocols.

Materials and Reagents

Enzymatic Synthesis Workflow

G Experimental Workflow for Enzymatic Synthesis of this compound cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Product Purification cluster_analysis 4. Product Analysis A Weigh Ascorbic Acid and Oleic Acid B Add Organic Solvent (e.g., Acetone) A->B C Add Immobilized Lipase (e.g., Novozym 435) B->C D Add Molecular Sieves (to control water activity) C->D E Incubate at Controlled Temperature with Agitation D->E F Filter to remove Lipase and Molecular Sieves E->F Reaction Completion G Evaporate Solvent F->G H Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water, then Hexane/Acetonitrile) G->H I Recrystallization (e.g., from Methanol) H->I J High-Performance Liquid Chromatography (HPLC) I->J K Nuclear Magnetic Resonance (NMR) Spectroscopy I->K L Mass Spectrometry (MS) I->L

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Detailed Synthesis Protocol (Esterification)
  • Substrate Preparation : In a screw-capped flask, combine L-ascorbic acid and oleic acid at the desired molar ratio (e.g., 1:8).[4][5] Add a suitable organic solvent, such as acetone, to dissolve the substrates.

  • Enzymatic Reaction : Add the immobilized lipase (e.g., Novozym 435, typically 10% w/w of substrates) and molecular sieves (10% w/w of substrates) to the reaction mixture.[7]

  • Incubation : Seal the flask and place it in a shaking incubator at the optimized temperature (e.g., 60°C) for the required reaction time (e.g., 24-72 hours).[4][5][7]

  • Reaction Monitoring : The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the concentration of this compound by High-Performance Liquid Chromatography (HPLC).

Downstream Processing and Purification

Effective purification is critical to isolate this compound from unreacted substrates and by-products.

  • Enzyme Removal : After the reaction, the immobilized enzyme and molecular sieves are removed by filtration.[7][8]

  • Solvent Evaporation : The organic solvent is removed from the filtrate under reduced pressure using a rotary evaporator.[7][8]

  • Liquid-Liquid Extraction : A sequential liquid-liquid extraction is performed to separate the product.

    • An initial extraction with ethyl acetate and water (1:1 v/v) removes unreacted ascorbic acid.[9]

    • A subsequent extraction with hexane and acetonitrile (3:1 v/v) isolates the this compound from the unreacted oleic acid.[9]

  • Recrystallization : For final purification, this compound can be recrystallized from 90% methanol to achieve high purity (e.g., >97%).[9]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) is used to quantify the yield and purity of the product.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) confirms the regioselective esterification at the C-6 position of ascorbic acid.[9][13]

  • Mass Spectrometry (MS) verifies the molecular weight of this compound.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR) identifies the characteristic functional groups, such as the ester carbonyl group.[9]

Logical Relationship of Key Synthesis Parameters

The interplay between various reaction parameters is crucial for optimizing the synthesis of this compound. The following diagram illustrates these relationships.

G Interplay of Key Parameters in this compound Synthesis Lipase Activity Lipase Activity Reaction Rate Reaction Rate Lipase Activity->Reaction Rate Substrate Solubility Substrate Solubility Substrate Solubility->Reaction Rate Product Yield Product Yield Reaction Rate->Product Yield Enzyme Stability Enzyme Stability Enzyme Stability->Product Yield (Process Viability) Water Activity Water Activity Water Activity->Lipase Activity Water Activity->Reaction Rate (Hydrolysis vs. Esterification) Temperature Temperature Temperature->Lipase Activity Temperature->Substrate Solubility Temperature->Reaction Rate Temperature->Enzyme Stability Solvent Solvent Solvent->Lipase Activity Solvent->Substrate Solubility Substrate Molar Ratio Substrate Molar Ratio Substrate Molar Ratio->Reaction Rate

References

An In-depth Technical Guide to the Physicochemical Properties of Ascorbyl-6-O-oleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ascorbyl-6-O-oleate is a lipophilic derivative of L-ascorbic acid (Vitamin C), synthesized by esterifying the primary hydroxyl group at the C-6 position of ascorbic acid with oleic acid, an unsaturated fatty acid.[1][2] This structural modification overcomes the inherent limitations of hydrophilic ascorbic acid, such as its poor solubility in lipid-based systems and instability in the presence of oxygen and light.[1][3] By introducing an oleoyl (B10858665) chain, ascorbyl-6-O-oleate gains amphiphilic properties, enhancing its solubility in fats and oils and expanding its applicability as an antioxidant and emulsifier in pharmaceutical, cosmetic, and food formulations.[1][3] Compared to its saturated counterparts like ascorbyl palmitate, the presence of a double bond in the oleate (B1233923) moiety results in a lower melting point, which can improve solubility and formulation characteristics.[1] This guide provides a comprehensive overview of the core physicochemical properties of ascorbyl-6-O-oleate, detailing quantitative data, experimental methodologies, and relevant chemical pathways for researchers and formulation scientists.

Molecular and Physicochemical Characteristics

Ascorbyl-6-O-oleate's structure combines the redox-active enediol group of the ascorbyl head, responsible for its antioxidant capacity, with a long, unsaturated hydrocarbon tail that confers lipophilicity.[2][4] This amphiphilic nature is fundamental to its function in various formulations.[3]

General Properties
PropertyValueReference
Molecular Formula C₂₄H₄₀O₇[5]
Molecular Weight 440.6 g/mol [5]
CAS Number 2495-84-3[5]
IUPAC Name [(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate[5]
Calculated XLogP3 6.4[5]
Thermal Properties

The thermal behavior of ascorbyl-6-O-oleate distinguishes it from saturated ascorbyl esters. Differential Scanning Calorimetry (DSC) reveals a significantly lower melting point, which is advantageous for its incorporation into lipid-based systems.[1][4]

ParameterValueNotesReference
Melting Point (Tfus) 62.4 °CSingle endothermic peak.[4]
23.1–46.7 °CBroad endothermic curve observed in a separate study.[1][6]
Enthalpy of Fusion (ΔHfus) 15.3 kJ/molSignificantly lower than ascorbyl palmitate (53.0 kJ/mol), indicating less energy is required to disrupt the crystal lattice.[2][4]
51.8, 20.5 J/gValues obtained from a broad dissolution peak.[1]
Entropy of Fusion (ΔSfus) 46 J/mol·KLower than ascorbyl palmitate (137 J/mol·K), reflecting the oleate chain's fluidity.[2][4]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of ascorbyl-6-O-oleate.

TechniqueKey Peaks and InterpretationReference
¹H-NMR Peaks at 11.10 ppm and 8.41 ppm correspond to the hydroxyl groups at the C-2 and C-3 positions, confirming the preservation of the antioxidant-active enediol structure.[1][6]
¹³C-NMR A peak at 173.18 ppm corresponds to the C-1 carbonyl of the ascorbyl ring, while 170.81 ppm is attributed to the C-7 ester carbonyl. Peaks at 130.10 ppm and 130.06 ppm confirm the double bond in the oleate chain.[1]
FT-IR A prominent peak around 1733 cm⁻¹ confirms the presence of the ester bond. A peak at 3006 cm⁻¹ indicates the olefin structure (C=C-H stretch) of the oleate tail.[1][6]
LC-ESI-MS/MS Identification of a peak at m/z 439.3 , corresponding to the molecular ion of ascorbyl-6-O-oleate.[1][6]
Antioxidant Activity

Ascorbyl-6-O-oleate retains the potent radical-scavenging ability of its parent molecule, Vitamin C, due to the intact enediol system.[2]

AssayResultNotesReference
DPPH Radical Scavenging ~93.5% Reducing Activity (RA)This result confirms that the esterification at the C-6 position does not diminish the inherent antioxidant properties of the ascorbic acid moiety.[2]
Trolox Equivalent Antioxidant Capability 71% of L-ascorbic acidDemonstrates excellent antioxidant properties, comparable to the parent vitamin.[7]

Experimental Protocols and Workflows

Enzymatic Synthesis of Ascorbyl-6-O-oleate

The synthesis of ascorbyl-6-O-oleate is commonly achieved via lipase-catalyzed reactions, which offer high regioselectivity and mild reaction conditions, preventing the degradation of ascorbic acid.[1][8] Two primary enzymatic routes are employed: direct esterification and transesterification.[1][3]

G cluster_esterification Direct Esterification cluster_transesterification Transesterification AA L-Ascorbic Acid Reaction_E Reaction (50°C, 72h) AA->Reaction_E OA Oleic Acid OA->Reaction_E Solvent Acetone Solvent->Reaction_E Lipase_E Immobilized Lipase (B570770) (e.g., Novozym® 435) Lipase_E->Reaction_E Catalyst AO_E Ascorbyl-6-O-oleate (Yield: ~19.7%) Reaction_E->AO_E AP Ascorbyl-6-O-palmitate (Substrate) Reaction_T Reaction (Molar Ratio 1:3) AP->Reaction_T OA_T Oleic Acid (Acyl Donor) OA_T->Reaction_T Lipase_T Immobilized Lipase Lipase_T->Reaction_T Catalyst AO_T Ascorbyl-6-O-oleate (Yield: ~73.8%) Reaction_T->AO_T

Caption: Enzymatic synthesis routes for Ascorbyl-6-O-oleate.

Methodology: Lipase-Catalyzed Esterification [1]

  • Reactants: L-ascorbic acid and oleic acid are combined in a 1:1 molar ratio.

  • Catalyst and Solvent: Immobilized lipase (e.g., Novozym® 435) and molecular sieves are added to a solvent such as acetone.

  • Reaction Conditions: The mixture is incubated in a shaking water bath, typically at 50°C for 72 hours under a nitrogen atmosphere to prevent oxidation.

  • Yield: This method results in a synthesis yield of approximately 19.7%.[1][9]

Methodology: Lipase-Catalyzed Transesterification [1]

  • Reactants: Ascorbyl-6-O-palmitate is used as the substrate with oleic acid as the acyl donor, often in a 1:3 molar ratio.

  • Catalyst: An immobilized lipase is used as the biocatalyst.

  • Reaction Conditions: The reaction proceeds under similar temperature and time conditions as esterification.

  • Yield: Transesterification is significantly more efficient, achieving yields of up to 73.8%, making it a preferred method for higher conversion rates.[1][6]

Purification Workflow

After synthesis, a multi-step purification process is required to isolate ascorbyl-6-O-oleate from unreacted substrates, byproducts, and the solvent. Liquid-liquid extraction is a key technique.[1]

G start Crude Reaction Product (AO, OA, AA) step1 Step 1: Liquid-Liquid Extraction (Ethyl Acetate (B1210297) / Water) start->step1 step1_out Aqueous Phase (Unreacted Ascorbic Acid Removed) step1->step1_out step2 Step 2: Solvent Evaporation step1->step2 Organic Phase step3 Step 3: Liquid-Liquid Extraction (Hexane / 90% Methanol) step2->step3 step3_out Hexane (B92381) Phase (Unreacted Oleic Acid Removed) step3->step3_out end Purified Ascorbyl-6-O-oleate (Purity: >97%) step3->end Methanol (B129727) Phase

Caption: Multi-step purification workflow for Ascorbyl-6-O-oleate.

Methodology: Purification by Liquid-Liquid Extraction [1][9]

  • Removal of Ascorbic Acid: The crude product is first subjected to liquid-liquid extraction using ethyl acetate and water. The highly polar unreacted ascorbic acid partitions into the aqueous phase, which is then discarded.

  • Solvent Removal: The organic (ethyl acetate) phase, containing ascorbyl oleate and unreacted oleic acid, is collected, and the solvent is removed via evaporation.

  • Removal of Oleic Acid: The residue is redissolved for a second liquid-liquid extraction using hexane and an aqueous methanol solution (e.g., 90% methanol). The nonpolar oleic acid remains in the hexane phase, while the more polar ascorbyl-6-O-oleate moves to the methanol phase.

  • Final Product: The methanol phase is collected and evaporated to yield the final purified product, with purity levels exceeding 97% as confirmed by HPLC.[1][9]

Antioxidant Mechanism: Radical Scavenging

The antioxidant activity of ascorbyl-6-O-oleate is derived from the ability of the ascorbyl headgroup to donate a hydrogen atom from one of its hydroxyl groups to neutralize a free radical, thereby becoming a stable ascorbyl radical itself.

G AO Ascorbyl-6-O-oleate (Active Form) Interaction Hydrogen Atom Donation AO->Interaction Radical Free Radical (R•) (e.g., DPPH•) Radical->Interaction AORadical Ascorbyl Radical (Stable, Non-reactive) Interaction->AORadical Neutralized Neutralized Molecule (RH) Interaction->Neutralized

Caption: Simplified mechanism of free radical scavenging.

Methodology: DPPH Radical Scavenging Assay [2][10]

  • Preparation: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared. This solution has a deep violet color.

  • Reaction: Various concentrations of ascorbyl-6-O-oleate are added to the DPPH solution.

  • Measurement: The mixture is incubated in the dark. As ascorbyl-6-O-oleate donates hydrogen atoms to the DPPH radicals, the violet color fades. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

  • Quantification: The percentage of scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without antioxidant).

Thermal Analysis by DSC

Methodology: Differential Scanning Calorimetry (DSC) [1][2]

  • Sample Preparation: A small amount of the purified ascorbyl-6-O-oleate sample (typically 1–5 mg) is hermetically sealed in an aluminum pan.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical procedure involves pre-cooling the sample (e.g., to -25°C) and then heating it at a constant rate (e.g., 5°C/min) to a final temperature well above its melting point (e.g., 200°C).[1]

  • Data Acquisition: The instrument measures the difference in heat flow required to increase the temperature of the sample and a reference pan.

  • Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The peak's onset temperature is taken as the start of melting, the peak maximum corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).[1]

Applications in Drug Development and Formulation

The unique physicochemical properties of ascorbyl-6-O-oleate make it a valuable excipient in drug development. Its amphiphilic character allows it to act as a surfactant, forming micelles in aqueous solutions that can encapsulate and solubilize hydrophobic drugs, thereby improving their bioavailability.[3][4][11] As a potent lipophilic antioxidant, it can be incorporated into lipid-based drug delivery systems, such as liposomes and nanostructured lipid carriers (NLCs), to protect both the encapsulated active pharmaceutical ingredient (API) and the lipid carrier itself from oxidative degradation.[2][12][13] Its lower melting point compared to saturated derivatives like ascorbyl palmitate can be beneficial during formulation processes like hot homogenization for nanoparticle production.[4][14]

Conclusion

Ascorbyl-6-O-oleate is a highly functional Vitamin C derivative with a well-defined set of physicochemical properties that make it superior to both its hydrophilic parent compound and saturated ester analogues for many applications. Its enhanced lipophilicity, favorable thermal characteristics, and retained antioxidant potency position it as a promising ingredient for stabilizing and delivering sensitive APIs in the pharmaceutical and cosmetic industries. The detailed methodologies and quantitative data presented in this guide serve as a critical resource for formulation scientists and researchers aiming to leverage the unique advantages of this versatile molecule.

References

An In-depth Technical Guide to the Antioxidant Mechanism of Ascorbyl Oleate in Lipid Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from the antioxidant L-ascorbic acid (Vitamin C) and the unsaturated fatty acid oleic acid, is emerging as a potent lipophilic antioxidant for the stabilization of lipid-based systems. Its amphiphilic nature allows for effective incorporation into fats, oils, and lipid membranes, where it plays a crucial role in mitigating oxidative degradation. This technical guide provides a comprehensive overview of the antioxidant mechanism of ascorbyl oleate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Antioxidant Mechanism of this compound

The primary antioxidant function of this compound in lipid systems stems from the redox properties of its L-ascorbic acid moiety.[1] Lipid peroxidation is a chain reaction initiated by the formation of lipid free radicals (L•), which rapidly react with oxygen to form lipid peroxyl radicals (LOO•). These peroxyl radicals can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and leading to the formation of lipid hydroperoxides (LOOH), which can decompose into a variety of reactive and cytotoxic products.

This compound acts as a chain-breaking antioxidant by donating a hydrogen atom from the enediol group of the ascorbyl moiety to the lipid peroxyl radical. This donation effectively neutralizes the radical, terminating the propagation phase of lipid peroxidation.[1] Upon donating a hydrogen atom, this compound is converted into a relatively stable ascorbyl radical, which is less reactive and can be regenerated or undergo non-radical reactions.

A potential alternative mechanism involves the addition of the peroxyl radical to the C2=C3 double bond of the ascorbate (B8700270) molecule.[2] This pathway would also result in the scavenging of the reactive peroxyl radical, further contributing to the antioxidant effect.

Synergistic Interactions

This compound can exhibit synergistic antioxidant effects when used in combination with other antioxidants, such as α-tocopherol (Vitamin E). Tocopherol, being lipid-soluble, is highly effective at scavenging lipid peroxyl radicals within lipid membranes. In the process, it is converted to the tocopheroxyl radical. This compound, positioned at the lipid-water interface, can then regenerate tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[3][4] This synergistic relationship enhances the overall protection of the lipid system against oxidative damage.

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified using various analytical methods. The following tables summarize key data points from the literature, providing a comparative perspective on its activity.

Antioxidant AssayAnalyteResultReference
DPPH Radical Scavenging ActivityPalm-based Ascorbyl EstersIC50: 0.1 mg/mL[5]
Trolox Equivalent Antioxidant Capacity (TEAC)This compound71% efficiency compared to L-ascorbic acid[6]
Trolox Equivalent Antioxidant Capacity (TEAC)Ascorbyl Palmitate84% efficiency compared to L-ascorbic acid[6]

Table 1: Radical Scavenging Activity of Ascorbyl Esters

Lipid SystemAntioxidantConcentrationMethodResultReference
Soybean OilThis compoundNot SpecifiedRancimat~20% stabilization against peroxide formation[6]
Soybean OilAscorbyl PalmitateNot SpecifiedRancimat~20% stabilization against peroxide formation[6]
LardAscorbyl PalmitateNot SpecifiedRancimatInduction Time: 5.05 h (Control: 2.49 h)[7]
LardBHTNot SpecifiedRancimatInduction Time: 6.18 h[7]
LardBHANot SpecifiedRancimatInduction Time: 10.92 h[7]
Lardα-TocopherolNot SpecifiedRancimatInduction Time: 10.83 h[7]

Table 2: Oxidative Stability of Lipid Systems with Ascorbyl Esters and Other Antioxidants

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following sections provide protocols for key experiments cited in the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test sample (this compound)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test sample (this compound) and the positive control in the same solvent as the DPPH solution to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a test tube or a microplate well, mix a specific volume of the sample dilution with a specific volume of the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. Use the solvent as a blank. A control sample containing the solvent instead of the antioxidant solution should also be measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Value Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Peroxide Value (PV) Determination (AOAC Official Method 965.33)

This titration method determines the concentration of peroxides and hydroperoxides, which are initial products of lipid oxidation.

Materials:

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)

  • Starch indicator solution (1%)

  • Sample of lipid containing this compound

Procedure:

  • Sample Preparation: Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample.

  • Reaction with KI: Add 0.5 mL of saturated KI solution.

  • Incubation: Stopper the flask, shake for 1 minute, and then keep it in the dark for 5 minutes.

  • Addition of Water: Add 30 mL of distilled water.

  • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant and vigorous shaking until the yellow iodine color almost disappears.

  • Indicator Addition: Add 0.5 mL of starch indicator solution. The solution will turn blue.

  • Final Titration: Continue the titration, shaking vigorously, until the blue color disappears.

  • Blank Determination: Perform a blank titration under the same conditions without the lipid sample.

  • Calculation of Peroxide Value: The peroxide value (in milliequivalents of active oxygen per kg of sample) is calculated using the following formula:

Rancimat Test

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils.

Materials:

  • Rancimat instrument

  • Reaction vessels

  • Measuring vessels

  • Deionized water

  • Air supply

  • Sample of lipid containing this compound

Procedure:

  • Instrument Setup: Set the Rancimat instrument to the desired temperature (e.g., 110-120 °C) and air flow rate (e.g., 20 L/h).

  • Sample Preparation: Weigh a precise amount of the lipid sample (typically 2.5-5 g) into a reaction vessel.

  • Measuring Solution: Fill a measuring vessel with a defined volume of deionized water (e.g., 60 mL).

  • Assembly: Place the reaction vessel in the heating block of the Rancimat and connect it to the measuring vessel with tubing.

  • Initiation of the Test: Start the measurement. The instrument will pass a continuous stream of air through the heated sample.

  • Detection of Volatile Compounds: As the lipid oxidizes, volatile secondary oxidation products (mainly formic and acetic acids) are formed. These are carried by the air stream into the measuring vessel, where they dissolve in the deionized water and increase its electrical conductivity.

  • Determination of Induction Time: The instrument continuously records the conductivity of the water. The induction time (or oxidative stability index, OSI) is the time elapsed until a rapid increase in conductivity is detected. A longer induction time indicates greater oxidative stability. [8]

Mandatory Visualizations

Antioxidant Mechanism of this compound

Antioxidant_Mechanism cluster_propagation Lipid Peroxidation Propagation cluster_termination Chain-Breaking by this compound L_radical Lipid Radical (L•) LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O2 O2 Oxygen (O2) LOO_radical->L_radical + LH LOOH Lipid Hydroperoxide (LOOH) LOO_radical->LOOH + LH AscorbylRadical Ascorbyl Radical (AscO•) LOO_radical->AscorbylRadical + this compound LH Unsaturated Lipid (LH) AscorbylOleate This compound (AscOH) AscorbylOleate->LOOH Donates H• Propagation Propagation Termination Termination

Caption: Radical scavenging mechanism of this compound.

Synergistic Antioxidant Action with α-Tocopherol

Synergistic_Action LOO_radical Lipid Peroxyl Radical (LOO•) Tocopheroxyl_radical Tocopheroxyl Radical (TocO•) LOO_radical->Tocopheroxyl_radical + α-Tocopherol Tocopherol α-Tocopherol (TocOH) LOOH Lipid Hydroperoxide (LOOH) Tocopherol->LOOH Donates H• AscorbylRadical Ascorbyl Radical (AscO•) Tocopheroxyl_radical->AscorbylRadical + this compound AscorbylOleate This compound (AscOH) AscorbylOleate->Tocopherol Regenerates

Caption: Regeneration of α-tocopherol by this compound.

General Experimental Workflow for Antioxidant Evaluation

Experimental_Workflow start Lipid System Preparation (e.g., Oil, Emulsion) add_antioxidant Addition of this compound and Controls start->add_antioxidant accelerated_oxidation Accelerated Oxidation (e.g., Heat, Light, Initiator) add_antioxidant->accelerated_oxidation dpph DPPH Assay accelerated_oxidation->dpph pv Peroxide Value Determination accelerated_oxidation->pv rancimat Rancimat Test accelerated_oxidation->rancimat data_analysis Data Analysis and Comparison (IC50, PV, Induction Time) dpph->data_analysis pv->data_analysis rancimat->data_analysis conclusion Conclusion on Antioxidant Efficacy data_analysis->conclusion

Caption: Workflow for assessing antioxidant efficacy.

Conclusion

This compound serves as a highly effective lipophilic antioxidant, primarily through a chain-breaking mechanism involving hydrogen atom donation to lipid peroxyl radicals. Its amphiphilic structure facilitates its function in various lipid-based systems, and its ability to act synergistically with other antioxidants like α-tocopherol further enhances its protective capabilities. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to evaluate and utilize this compound for the stabilization of lipid systems in food, pharmaceutical, and cosmetic applications. Further research focusing on direct comparative studies with a wider range of antioxidants in diverse lipid matrices will continue to elucidate the full potential of this promising compound.

References

Self-Assembly and Micelle Formation of Ascorbyl Oleate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the self-assembly and micelle formation of ascorbyl 6-oleate (Asc-OL), an amphiphilic bioconjugate of L-ascorbic acid and oleic acid. Due to its unique structure, comprising a hydrophilic vitamin C headgroup and a lipophilic oleic acid tail, Asc-OL spontaneously self-assembles in aqueous solutions to form functional nanostructures, primarily micelles. These micelles serve as promising nanocarriers for the solubilization and delivery of hydrophobic drugs and as potent antioxidant systems. This document details the physicochemical properties of Asc-OL, presents quantitative data on its micellar structures, outlines detailed experimental protocols for its synthesis and characterization, and visualizes the underlying processes through logical diagrams. This guide is intended for researchers, scientists, and professionals in drug development and materials science exploring advanced delivery systems.

Introduction

Ascorbyl 6-oleate (Asc-OL) is a synthetically accessible and biocompatible surfactant that merges the well-known antioxidant properties of L-ascorbic acid (Vitamin C) with the amphiphilic characteristics imparted by an oleic acid chain.[1] The molecule consists of a polar, hydrophilic headgroup derived from ascorbic acid and a long, unsaturated hydrophobic tail from oleic acid.[1] This inherent amphiphilicity drives the self-assembly of Asc-OL monomers in aqueous environments.

When dispersed in water above a certain concentration, known as the Critical Micelle Concentration (CMC), these monomers aggregate to minimize the unfavorable contact between their hydrophobic tails and water molecules. This process results in the formation of thermodynamically stable, colloidal-sized aggregates called micelles. In these structures, the oleic acid chains form a lipophilic core, while the ascorbic acid headgroups are exposed to the aqueous phase, forming a hydrophilic shell.

The resulting micelles are typically small and nearly spherical, making them effective nanocarriers for encapsulating poorly water-soluble (hydrophobic) therapeutic agents within their core.[1] This encapsulation can enhance the solubility, stability, and bioavailability of the entrapped molecules. The antioxidant nature of the ascorbic acid shell further provides a protective shield against oxidative degradation, making Asc-OL micelles particularly valuable for delivering sensitive drugs and for applications in the food preservation and cosmetic industries.[2]

Physicochemical Properties and Micelle Formation

The self-assembly of Asc-OL is governed by its molecular structure and the hydrophobic effect. The packing parameter (p), a geometric ratio considering the volume of the hydrophobic tail, the area of the headgroup, and the tail length, predicts the morphology of the resulting aggregate. For ascorbyl oleate (B1233923), the packing parameter is calculated to be approximately 0.3, which is indicative of the formation of spherical or nearly spherical micelles in aqueous dispersions.[3]

The process of micellization is a cooperative phenomenon that occurs abruptly once the CMC is reached. Below the CMC, Asc-OL exists predominantly as monomers. Above the CMC, a dynamic equilibrium exists between monomers and micelles. The core of the micelle creates a microenvironment capable of solubilizing hydrophobic substances, a key feature for its application in drug delivery.

Quantitative Characterization of Ascorbyl Oleate Micelles

The structural and functional properties of Asc-OL micelles have been quantified using various analytical techniques. The data are summarized in the tables below.

Table 1: Physicochemical and Structural Parameters of this compound and its Micelles

ParameterValue / DescriptionTechniqueReference
Molecular Weight 440.57 g/mol -[1]
FTIR - Ester Bond (C=O) ~1733 cm⁻¹FTIR[4][5]
FTIR - Olefin Structure (=C-H) ~3006 cm⁻¹FTIR[4][5]
Mass Spectrometry Peak m/z 439.3LC-ESI-MS/MS[4][5]
Predicted Micelle Shape Prolate, nearly sphericalPacking Parameter Calculation[1]
Packing Parameter (p) ~0.3Calculation[3]
SAXS - Shell SLD ~9.6 x 10⁻⁶ Å⁻²SAXS[3]
SAXS - Core SLD ~7.6 x 10⁻⁶ Å⁻²SAXS[3]
SLD: Scattering Length Density

Table 2: Thermal Properties of this compound (from DSC)

ParameterValue / DescriptionConditionReference
Phase Transition Coagel-to-micelle transitionHeating step in aqueous dispersion[1]
Endothermic Curve Broad peak between 23.1–46.7 °CSample pre-cooled to -25 °C[4][5]

Table 3: Functional Properties of this compound Micelles

ParameterValue / DescriptionAssayReference
Radical Scavenging Activity 92.4% inhibition at 0.5 mM (EC₅₀ = 0.18 mM)DPPH Assay[6]
Curcumin Solubilization Increases solubility to 1.2 mg/mL (40-fold)Solubility Study[6]
Curcumin Encapsulation 85% Encapsulation EfficiencyEncapsulation Study[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of Asc-OL micelles.

Enzymatic Synthesis of this compound

This method utilizes lipase (B570770) for a regioselective and eco-friendly esterification reaction.

  • Reactant Preparation: In a 250 mL screw-capped flask, combine L-ascorbic acid (2.5 g, 14.5 mmol) and oleic acid (4.1 g, 14.5 mmol).[4]

  • Solvent and Catalysts: Add 15 mL of acetone (B3395972), followed by immobilized lipase from Candida antarctica (e.g., Novozym® 435, 10% by weight of total substrates) and activated molecular sieves (4 Å, 10% by weight).[4]

  • Reaction Conditions: Fill the flask with nitrogen gas to create an inert atmosphere. Place it in a shaking water bath set to 50 °C and 200 rpm.[4]

  • Reaction Time: Allow the reaction to proceed for 48-72 hours.[4]

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Purification of this compound

A multi-step purification is required to remove unreacted substrates and byproducts.

  • Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.[4]

  • Solvent Evaporation: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.[4]

  • Liquid-Liquid Extraction (Step 1): Add hexane (B92381) to the residue to dissolve unreacted oleic acid, mix vigorously, and separate the layers (centrifugation can aid separation). Repeat this washing step multiple times.[5]

  • Liquid-Liquid Extraction (Step 2): After hexane washing, extract the desired Asc-OL product from the remaining residue using a more polar solvent like ethyl acetate (B1210297) or 90% methanol.[4][5]

  • Final Purification: The purity of the final product should be confirmed by HPLC, with purities up to 97.2% being achievable.[4]

Preparation of Aqueous Micellar Dispersions
  • Dispersion: Weigh the purified Asc-OL and disperse it in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the target concentration.

  • Homogenization: Gently heat the dispersion (if necessary) and homogenize using a vortex mixer or bath sonicator until a clear or uniformly opalescent solution is formed.

Micelle Characterization
  • Small-Angle X-ray Scattering (SAXS): To determine micelle size, shape, and internal structure. Samples are loaded into a quartz capillary and exposed to a collimated X-ray beam. The scattering pattern is analyzed by fitting the data to a suitable model, such as a core-shell ellipsoid, to extract parameters like radii, shell thickness, and aggregation number.[7]

  • Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter and surface charge of the micelles. DLS measures the fluctuations in scattered light intensity due to Brownian motion, while zeta potential is determined by measuring the electrophoretic mobility of the micelles in an applied electric field. A high absolute zeta potential value (> |30| mV) is indicative of good colloidal stability.[8]

  • Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions of Asc-OL in an aqueous dispersion. A known concentration of the dispersion is sealed in an aluminum pan and subjected to a controlled temperature program to measure the heat flow associated with transitions like the coagel-to-micelle transition.[1]

  • Encapsulation Efficiency (EE%) Determination: To quantify the amount of drug successfully encapsulated within the micelles.

    • Prepare drug-loaded micelles by adding the hydrophobic drug during the dispersion step.

    • Separate the unencapsulated (free) drug from the micelles. This can be done using techniques like ultracentrifugation or centrifugal filter units where the micelles are retained while the free drug passes through.[9]

    • Quantify the amount of drug in the filtrate (unencapsulated) or lyse the micelles (e.g., with a suitable solvent like methanol) and quantify the drug in the pellet (encapsulated).

    • Calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.

Visualizations of Processes and Workflows

Diagrams generated using Graphviz (DOT language) help visualize the key concepts and workflows discussed.

Caption: Self-assembly of this compound monomers into a core-shell micelle.

Workflow Experimental Workflow for Asc-OL Micelle Synthesis & Characterization cluster_synthesis Synthesis & Purification cluster_prep Micelle Preparation cluster_char Physicochemical Characterization S1 Enzymatic Esterification (Ascorbic Acid + Oleic Acid) S2 Filtration (Remove Enzyme) S1->S2 S3 Solvent Evaporation S2->S3 S4 Liquid-Liquid Extraction (Purification) S3->S4 P1 Dispersion in Aqueous Buffer S4->P1 P2 Homogenization (Sonication) P1->P2 C1 SAXS (Size, Shape) P2->C1 C2 DLS & Zeta Potential (Hydrodynamic Size, Stability) P2->C2 C3 DSC (Thermal Properties) P2->C3 C4 Functional Assays (Antioxidant, EE%) P2->C4

Caption: Experimental workflow for synthesis, purification, and characterization.

DrugDelivery Logical Flow of Micellar Drug Delivery Drug Poorly Soluble Hydrophobic Drug LoadedMicelle Drug-Loaded Micelle (Core Encapsulation) Drug->LoadedMicelle  Encapsulation Process Micelle Aqueous Asc-OL Micelles Micelle->LoadedMicelle  Encapsulation Process Outcome1 Enhanced Aqueous Solubility & Stability LoadedMicelle->Outcome1 Outcome2 Sustained Drug Release LoadedMicelle->Outcome2 Outcome3 Protection from Oxidation LoadedMicelle->Outcome3

Caption: Application of Asc-OL micelles for hydrophobic drug delivery.

References

A Technical Guide to the Structural Characterization of Ascorbyl Oleate via NMR and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from the antioxidant L-ascorbic acid (Vitamin C) and the monounsaturated fatty acid oleic acid, is a molecule of significant interest in the pharmaceutical, cosmetic, and food industries. Its amphiphilic nature, combining the hydrophilic properties of ascorbic acid with the lipophilic characteristics of oleic acid, makes it a versatile compound for various applications, including as a lipophilic antioxidant and emulsifier.[1] Accurate structural characterization is paramount to confirming its synthesis, purity, and understanding its physicochemical properties. This technical guide provides an in-depth overview of the use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the definitive structural elucidation of ascorbyl 6-O-oleate.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For ascorbyl oleate, ¹H (proton) and ¹³C (carbon-13) NMR are essential for mapping the carbon-hydrogen framework and confirming the ester linkage at the C-6 position of the ascorbic acid moiety.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). DMSO-d₆ is often used as it can dissolve the amphiphilic compound and allows for the observation of exchangeable protons (e.g., -OH).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

    • For ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections on the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling patterns (multiplicity), and coupling constants (J) to assign the signals to specific atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes. It is an excellent tool for identifying the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of key functional groups such as hydroxyl (-OH), ester carbonyl (C=O), and alkene (C=C) bonds.

Experimental Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact. This is a rapid and common method requiring minimal sample preparation.

    • KBr Pellet: Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR crystal or KBr pellet) in the sample compartment of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • Perform automatic baseline correction and background subtraction.

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups and vibrational modes within the this compound structure.

Data Presentation and Interpretation

NMR Spectral Data

The selective esterification of oleic acid at the C-6 position of ascorbic acid is confirmed by characteristic shifts in the NMR spectra.[2][3]

Table 1: ¹H NMR Chemical Shift Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment Description
~11.10SingletHydroxyl proton at C-3 of the ascorbyl ring[2][3]
~8.41SingletHydroxyl proton at C-2 of the ascorbyl ring[2][3]
~5.34MultipletOlefinic protons (-CH=CH-) of the oleate chain
~4.70DoubletH-4 proton of the ascorbyl ring
~4.10 - 4.00MultipletH-6 protons (a,b) of the ascorbyl ring
~3.95MultipletH-5 proton of the ascorbyl ring
~2.25TripletMethylene protons (-CH₂-) adjacent to the ester carbonyl
~1.98MultipletAllylic protons (-CH₂-CH=) of the oleate chain
~1.49MultipletMethylene protons (-CH₂-) adjacent to the α-methylene
~1.24Broad MultipletMethylene protons (-CH₂-)n of the oleate chain
~0.85TripletTerminal methyl protons (-CH₃) of the oleate chain

Table 2: ¹³C NMR Chemical Shift Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment Description
~172.8Ester carbonyl carbon (C=O) from the oleate moiety
~170.5C-1 carbonyl carbon of the ascorbyl ring
~152.0C-2 enolic carbon of the ascorbyl ring[4]
~130.0Olefinic carbons (-CH=CH-) of the oleate chain
~118.5C-3 enolic carbon of the ascorbyl ring[4]
~75.0C-4 carbon of the ascorbyl ring
~68.0C-5 carbon of the ascorbyl ring (shifted upfield upon esterification)[4]
~64.5C-6 carbon of the ascorbyl ring (shifted downfield upon esterification)[4]
~33.5Methylene carbon (-CH₂-) adjacent to the ester carbonyl
~22.0 - 31.5Methylene carbons (-CH₂-)n of the oleate chain
~14.0Terminal methyl carbon (-CH₃) of the oleate chain
FTIR Spectral Data

FTIR analysis confirms the successful esterification and the preservation of key structural features.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3400 (Broad)O-H StretchHydroxyl groups of the ascorbyl moiety
~3006=C-H StretchOlefinic C-H bond in the oleate chain[2][3]
~2920, ~2850C-H StretchAliphatic CH₂ and CH₃ groups in the oleate chain
~1733C=O StretchEster carbonyl group, confirming esterification[2][3][5]
~1650C=C StretchEndocyclic double bond of the ascorbyl ring
~1160C-O StretchEster C-O-C linkage[5][6]

Visualization of Workflow and Structural Correlations

The following diagrams illustrate the experimental process and the relationship between the molecular structure and the spectroscopic data.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_analysis Structural Elucidation Sample This compound (Purified) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare Sample (ATR or KBr Pellet) Sample->FTIR_Prep NMR_Acq Acquire 1H & 13C Spectra (400+ MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integrals NMR_Proc->NMR_Data Analysis Correlate Data & Confirm Structure NMR_Data->Analysis FTIR_Acq Acquire Spectrum (4000-400 cm-1) FTIR_Prep->FTIR_Acq FTIR_Proc Process Data (Background Subtraction) FTIR_Acq->FTIR_Proc FTIR_Data Absorption Bands (Wavenumbers, cm-1) FTIR_Proc->FTIR_Data FTIR_Data->Analysis

Caption: Experimental workflow for NMR and FTIR characterization.

Caption: Correlation of structure with key spectroscopic signals.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR definitively confirm the covalent structure, including the specific site of esterification at the C-6 position, while FTIR provides rapid confirmation of the essential functional groups. These detailed analytical protocols and the corresponding data interpretation serve as a crucial guide for researchers and professionals in quality control, formulation development, and stability testing, ensuring the identity and purity of this valuable compound.

References

An In-depth Technical Guide to the Lipophilization of Ascorbic Acid with Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbic acid, or vitamin C, a potent water-soluble antioxidant, is limited in its application within lipophilic environments such as cell membranes and lipid-based formulations. To overcome this limitation, lipophilization, the process of increasing a molecule's affinity for lipids, is employed. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ascorbyl oleate (B1233923), a lipophilic derivative of ascorbic acid formed by its esterification with oleic acid. This document details the prevalent enzymatic synthesis methodologies, offering a comparative analysis of reaction conditions and yields. Furthermore, it outlines comprehensive experimental protocols for the synthesis, purification, and characterization of ascorbyl oleate. The physicochemical properties and antioxidant activity of this bioconjugate are summarized, and its potential roles in drug delivery and cellular pathways are explored. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction

L-ascorbic acid is a vital water-soluble antioxidant that plays a crucial role in protecting biological systems from oxidative stress.[1] However, its hydrophilic nature restricts its use in hydrophobic environments, such as in cosmetic and pharmaceutical formulations intended for skin penetration or in the protection of lipid-rich foods from oxidation.[2][3] To address these limitations, derivatives of ascorbic acid with increased lipophilicity have been developed.[2] Ascorbyl-6-O-esters, synthesized by attaching an acyl group to the ascorbic acid molecule, are notable examples that exhibit enhanced solubility in lipids while retaining the antioxidant properties of the parent molecule.[2]

This guide focuses on ascorbyl-6-O-oleate (Asc-OL), a bioconjugate synthesized from ascorbic acid and oleic acid, an omega-9 fatty acid.[1][4] This esterification results in an amphiphilic molecule that combines the antioxidant and acidic properties of Vitamin C with the fluidity and hydrophobic nature of the oleic acid tail.[1] These characteristics make this compound a promising candidate for various applications, including as a stabilizer in food and pharmaceutical formulations, a drug delivery carrier, and a protective agent against radical-induced damage.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through chemical methods, but these often require harsh reaction conditions that can lead to the formation of side products and the decomposition of ascorbic acid.[5] Enzymatic synthesis, on the other hand, offers a milder and more regioselective alternative, reducing the formation of byproducts.[2] Lipases, particularly immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435), are widely used as biocatalysts for this esterification.[2][6]

Enzymatic Esterification

The direct esterification of ascorbic acid with oleic acid is a common enzymatic route for synthesizing this compound. The reaction is typically carried out in an organic solvent to solubilize the hydrophobic oleic acid.

Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Ascorbic Acid Ascorbic Acid Mixing Mixing Ascorbic Acid->Mixing Oleic Acid Oleic Acid Oleic Acid->Mixing Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Mixing Catalyst (Novozym 435) Catalyst (Novozym 435) Catalyst (Novozym 435)->Mixing Temperature (e.g., 45-70°C) Temperature (e.g., 45-70°C) Incubation Incubation Temperature (e.g., 45-70°C)->Incubation Molecular Sieves Molecular Sieves Molecular Sieves->Mixing Mixing->Incubation Filtration Filtration Incubation->Filtration Purification Purification Filtration->Purification This compound This compound Purification->this compound Transesterification_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Ascorbyl Palmitate Ascorbyl Palmitate Mixing Mixing Ascorbyl Palmitate->Mixing Oleic Acid Oleic Acid Oleic Acid->Mixing Solvent Solvent Solvent->Mixing Catalyst (Novozym 435) Catalyst (Novozym 435) Catalyst (Novozym 435)->Mixing Temperature Temperature Incubation Incubation Temperature->Incubation Mixing->Incubation Purification Purification Incubation->Purification This compound This compound Purification->this compound Antioxidant_Pathway cluster_stress Cellular Stress cluster_molecule Molecule cluster_effects Cellular Effects Oxidative Stress (ROS) Oxidative Stress (ROS) This compound This compound Oxidative Stress (ROS)->this compound Scavenged by Cell Protection Cell Protection This compound->Cell Protection NF-kB Pathway Inhibition (Hypothesized) NF-kB Pathway Inhibition (Hypothesized) This compound->NF-kB Pathway Inhibition (Hypothesized) Reduced Inflammation Reduced Inflammation NF-kB Pathway Inhibition (Hypothesized)->Reduced Inflammation

References

A Technical Guide to the Synthesis of Ascorbyl Oleate via Transesterification of Ascorbyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of ascorbyl oleate (B1233923), a lipophilic antioxidant, through the enzymatic transesterification of ascorbyl palmitate with oleic acid. This method offers a potentially more efficient and eco-friendly alternative to direct esterification. This document provides a comprehensive overview of the synthesis protocol, quantitative analysis of reaction parameters, and the physicochemical properties of the involved compounds. Detailed experimental procedures and visual representations of the workflow and antioxidant mechanism are included to facilitate replication and further research in drug development and other applications where lipid-soluble antioxidants are beneficial.

Introduction

L-ascorbic acid (Vitamin C) is a potent water-soluble antioxidant. However, its hydrophilicity limits its application in lipid-based formulations common in the pharmaceutical, cosmetic, and food industries.[1][2] To overcome this, ascorbic acid can be esterified with fatty acids to produce lipophilic derivatives such as ascorbyl esters.[2][3] Ascorbyl oleate, the ester of ascorbic acid and oleic acid, is of particular interest due to the high fluidity of its oleic acid tail and its excellent radical scavenging properties.[1]

While direct enzymatic esterification of ascorbic acid with oleic acid is a common synthesis route, it can be hampered by the low solubility of ascorbic acid in organic solvents, leading to lower yields.[4] An alternative and promising approach is the transesterification of a pre-existing ascorbyl ester, such as ascorbyl palmitate, with oleic acid. This method can lead to significantly higher conversion rates.[4] This guide focuses on the lipase-catalyzed transesterification process for synthesizing this compound, providing detailed technical information for its implementation in a laboratory setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for process optimization and product formulation.

PropertyAscorbyl PalmitateThis compoundReference(s)
Molecular Formula C₂₂H₃₈O₇C₂₄H₄₀O₇[5],[6]
Molecular Weight 414.5 g/mol 440.6 g/mol [5],[6]
Appearance White to yellowish powder-[7]
Melting Point 112-113 °CBroad endotherm at 23.1–46.7 °C[8],[4]
Solubility Fat-solubleSoluble in lipophilic media[9],[4]
Antioxidant Activity Potent antioxidantExcellent radical scavenging activity[10][11],[1]

Enzymatic Transesterification of Ascorbyl Palmitate

The core of this guide is the synthesis of this compound via a lipase-catalyzed transesterification reaction. This process involves the exchange of the palmitoyl (B13399708) group of ascorbyl palmitate with an oleoyl (B10858665) group from oleic acid.

Reaction Scheme

Transesterification_Reaction AP Ascorbyl Palmitate Lipase (B570770) Immobilized Lipase (e.g., Novozym® 435) AP->Lipase OA Oleic Acid OA->Lipase AO This compound PA Palmitic Acid Lipase->AO Lipase->PA

Caption: Transesterification of Ascorbyl Palmitate to this compound.

Experimental Protocol

This protocol is based on the successful lipase-catalyzed synthesis of this compound.[4]

Materials:

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine ascorbyl palmitate and oleic acid. Molar ratios of AP to OA can be varied to optimize the conversion rate, with ratios of 1:1, 1:2, and 1:3 being common starting points.[4]

  • Solvent and Catalyst Addition: Add acetone as the reaction solvent. To drive the reaction towards product formation, add a desiccant such as molecular sieves (approximately 10% by weight of the substrates).[4]

  • Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 10% by weight of the substrates.[4]

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere, minimizing oxidation of the reactants and products.

  • Reaction Incubation: Place the sealed flask in a shaking water bath set to 50°C and 200 rpm. Allow the reaction to proceed for up to 72 hours.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at various time points (e.g., 24, 48, 72 hours) and analyzing the composition using techniques like High-Performance Liquid Chromatography (HPLC).[4]

  • Enzyme Removal: After the reaction is complete, filter the mixture to remove the immobilized enzyme and molecular sieves. The enzyme can potentially be washed and reused.

  • Solvent Evaporation: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

  • Product Purification:

    • Liquid-Liquid Extraction: The resulting product mixture can be purified by a series of liquid-liquid extractions. First, use ethyl acetate and water to partition the components.

    • Recrystallization and Further Extraction: The transesterification product can be further purified by recrystallization from a solvent like hexane at low temperatures (e.g., 4°C, then -20°C).[4] Subsequent liquid-liquid extraction with hexane and 90% methanol can also be employed to enhance purity.[4]

  • Product Characterization: The final product's identity and purity should be confirmed using analytical techniques such as HPLC, Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Quantitative Data Summary

The molar ratio of ascorbyl palmitate to oleic acid has a significant impact on the conversion rate.

AP:OA Molar RatioReaction Time (h)Conversion Rate (%)Reference
1:148~50[4]
1:17250.1[4]
1:272-[4]
1:348~73[4]
1:37273.8[4]

Note: The conversion rates indicate the percentage of ascorbyl palmitate converted to this compound.

Visualizing the Workflow and Antioxidant Mechanism

Experimental Workflow

Experimental_Workflow A Reactant Mixing (AP, OA, Acetone) B Addition of Catalyst & Molecular Sieves A->B C Incubation (50°C, 200 rpm, 72h) B->C D Filtration (Enzyme & Sieve Removal) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Purification (Liquid-Liquid Extraction, Recrystallization) E->F G Product Characterization (HPLC, GC, NMR, FTIR) F->G H Final Product: This compound G->H

Caption: Workflow for this compound Synthesis.

Antioxidant Signaling Pathway (Simplified)

This compound, like other ascorbic acid derivatives, functions as an antioxidant by donating an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., Free Radicals) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks AO This compound ROS->AO reacts with Damage Oxidative Damage (Cellular Dysfunction) Cell->Damage leads to AOR Ascorbyl Radical (Less Reactive) AO->AOR donates electron Neutralized Neutralized Species AOR->Neutralized

Caption: Simplified Antioxidant Mechanism of this compound.

Applications in Drug Development

The lipophilic nature of this compound makes it a valuable compound in drug development. Its ability to integrate into lipid-based drug delivery systems, such as liposomes, nanoemulsions, and solid lipid nanoparticles, can enhance the stability and bioavailability of encapsulated active pharmaceutical ingredients (APIs).[2][12] Furthermore, as an antioxidant, this compound can protect sensitive APIs from degradation due to oxidation, thereby extending the shelf-life of pharmaceutical formulations.[9] Its antioxidant properties are also being explored for therapeutic applications in conditions associated with oxidative stress.[1]

Conclusion

The synthesis of this compound via transesterification of ascorbyl palmitate presents a viable and efficient method for producing this valuable lipophilic antioxidant. The use of enzymatic catalysts under mild conditions aligns with the principles of green chemistry. By following the detailed protocols and understanding the key reaction parameters outlined in this guide, researchers and drug development professionals can effectively synthesize and purify this compound for a variety of applications, leveraging its enhanced solubility in lipidic environments and its potent antioxidant capabilities. Further optimization of reaction conditions and enzyme recycling could enhance the economic feasibility of this process for industrial-scale production.

References

The Ascorbyl Oleate Compendium: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from the essential nutrient ascorbic acid (Vitamin C) and the monounsaturated fatty acid oleic acid, is a lipophilic derivative of Vitamin C. This modification enhances its solubility in fats and lipids, opening up a wide range of applications in the pharmaceutical, cosmetic, and food industries. The enzymatic synthesis of ascorbyl oleate offers a green and efficient alternative to chemical methods, yielding a product with high purity and stability. This technical guide provides an in-depth overview of the biological activities of enzymatically synthesized this compound, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Biological Activities of this compound and Related Compounds

The following tables summarize the key quantitative data on the biological activities of this compound and its related ascorbic acid derivatives.

Biological ActivityAssayTest SubstanceResultReference
Antioxidant Activity DPPH Reducing ActivityThis compound93.5%[1]
DPPH IC50Palm-based Ascorbyl Esters0.1 mg/mL[2]
DPPH IC50Ascorbic Acid0.0056 mg/mL[3]
Anticancer Activity Cytotoxicity (HeLa cells)Ascorbyl Stearate (B1226849)IC50: 126 µM (48h)[4]
Cytotoxicity (THP-1 cells)Ascorbic AcidIC50: 5 µg/mL[5]
Cytotoxicity (K562 cells)Ascorbic AcidIC50: 8 µg/mL[5]
Antimicrobial Activity MIC (E. coli)Ascorbic Acid1.25 mg/mL[6]
MIC (Klebsiella spp.)Ascorbic Acid2.5 mg/mL[6]
MIC (Staphylococcus spp.)Ascorbic Acid0.312 mg/mL[6]
Hemolytic Activity Hemolysis AssayThis compoundNot specified quantitatively, but reported as not presenting a hemolytic profile.[2][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Enzymatic Synthesis of this compound

This protocol describes a common method for the enzymatic synthesis of this compound using an immobilized lipase (B570770).[2][7][8][9][10][11]

Materials:

  • L-ascorbic acid

  • Oleic acid

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., tert-butanol, acetone)

  • Molecular sieves (4 Å)

  • Shaking incubator or reactor

  • Rotary evaporator

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Dissolve L-ascorbic acid and oleic acid in the chosen organic solvent in a suitable reaction vessel. A common molar ratio is 1:9 (ascorbic acid to oleic acid).[7][10]

  • Add the immobilized lipase to the mixture. The enzyme loading is typically around 5-30% (w/w) of the total substrates.[9][10]

  • Add molecular sieves to the reaction mixture to remove the water produced during the esterification, which helps to drive the reaction towards product formation.[8][10]

  • Incubate the reaction mixture at a controlled temperature (e.g., 70°C) with constant agitation for a specified period (e.g., 1-24 hours).[7][10]

  • After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • Purify the crude this compound using an appropriate method, such as column chromatography or recrystallization, to obtain the final product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Separation & Purification Substrates L-Ascorbic Acid + Oleic Acid Reaction_Vessel Reaction Vessel Substrates->Reaction_Vessel Solvent Organic Solvent (e.g., tert-butanol) Solvent->Reaction_Vessel Catalyst Immobilized Lipase (e.g., Novozym 435) Catalyst->Reaction_Vessel Dehydrating_Agent Molecular Sieves Dehydrating_Agent->Reaction_Vessel Incubation Incubation (Controlled Temperature & Agitation) Reaction_Vessel->Incubation Esterification Filtration Filtration Incubation->Filtration Separate Enzyme Evaporation Solvent Evaporation Filtration->Evaporation Remove Solvent Purification Purification (Chromatography/Recrystallization) Evaporation->Purification Isolate Product Final_Product This compound Purification->Final_Product

Enzymatic Synthesis Workflow of this compound.
Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • This compound sample dissolved in a suitable solvent (e.g., methanol)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound sample and the ascorbic acid standard.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • This compound sample

  • Trolox or Ascorbic acid (as a standard)

  • Phosphate-buffered saline (PBS) or ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ working solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the this compound sample and the standard.

  • Add a small volume of each sample or standard dilution to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cytotoxicity Assay (MTT Assay)[23][24][25][26][27]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • This compound sample

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Hemolysis Assay[28][29][30][31][32][33]

Principle: This assay determines the hemolytic activity of a compound by measuring the amount of hemoglobin released from red blood cells upon exposure to the test substance.

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound sample

  • Triton X-100 (as a positive control for 100% hemolysis)

  • Centrifuge

  • 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Isolate red blood cells (RBCs) by centrifuging the blood and washing the pellet with PBS.

  • Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

  • Prepare different concentrations of the this compound sample in PBS.

  • In a microplate, mix the RBC suspension with the sample solutions, a positive control (Triton X-100), and a negative control (PBS alone).

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • The percentage of hemolysis is calculated as: % Hemolysis = [(A_sample - A_negative_control) / (A_positive_control - A_negative_control)] x 100

Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on related ascorbyl esters and ascorbic acid provides valuable insights into its potential molecular targets.

PI3K/AKT Signaling Pathway

Studies on ascorbyl stearate have shown that it can inhibit the proliferation of cancer cells by targeting the PI3K/AKT pathway.[12] This pathway is crucial for cell survival, growth, and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation AO This compound (Potential) AO->PI3K Inhibition (Hypothesized)

Potential Inhibition of the PI3K/AKT Pathway.
MAPK/ERK Signaling Pathway

Ascorbic acid has been shown to promote endothelial cell growth via the ERK (extracellular signal-regulated kinase) signaling pathway, which is a part of the larger MAPK (mitogen-activated protein kinase) pathway.[3] This pathway is involved in cell proliferation, differentiation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation AO This compound (Potential) AO->ERK Promotion (Hypothesized) Proliferation Cell Proliferation, Differentiation Transcription->Proliferation

Potential Modulation of the MAPK/ERK Pathway.
NF-κB Signaling Pathway

Vitamin C has been reported to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key regulator of the inflammatory response.[2] By inhibiting NF-κB, this compound may exert anti-inflammatory effects.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (Active) IkB->NFkB NFkB_complex NF-κB/IκB (Inactive) NFkB_complex->NFkB IκB Degradation Inflammation Inflammatory Gene Expression NFkB->Inflammation Transcription AO This compound (Potential) AO->IKK Inhibition (Hypothesized)

Potential Inhibition of the NF-κB Pathway.

Conclusion

Enzymatically synthesized this compound is a promising bioactive compound with a range of beneficial properties, including antioxidant, antimicrobial, and potentially anticancer and anti-inflammatory activities. Its lipophilic nature enhances its applicability in various formulations. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and commercial potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the biological activities of this versatile molecule.

References

Ascorbyl Oleate: A Technical Guide to a Biocompatible Antioxidant Lipid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl oleate (B1233923), an ester formed from ascorbic acid (Vitamin C) and oleic acid, is emerging as a significant biocompatible antioxidant lipid with wide-ranging applications in pharmaceuticals, cosmetics, and food science. Its amphiphilic nature allows for enhanced solubility in lipophilic environments compared to its parent molecule, ascorbic acid, without compromising its antioxidant efficacy. This technical guide provides an in-depth overview of ascorbyl oleate, including its synthesis, mechanism of action as an antioxidant, and biocompatibility. Detailed experimental protocols for its synthesis and evaluation are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the potential molecular pathways influenced by this compound, offering a basis for future research and development.

Introduction

L-ascorbic acid is a potent, water-soluble antioxidant vital for numerous physiological processes. However, its hydrophilicity limits its application in lipid-based formulations and biological membranes. To overcome this, lipophilic derivatives such as ascorbyl esters have been developed. This compound (6-O-oleoyl-L-ascorbic acid) is particularly noteworthy due to the unsaturated nature of its oleic acid tail, which confers a lower melting point and greater solubility in fats and oils compared to its saturated counterparts like ascorbyl palmitate. This enhanced lipophilicity allows for better incorporation into cell membranes and lipid-based drug delivery systems, positioning this compound as a versatile ingredient for protecting against oxidative damage.[1]

Physicochemical Properties and Synthesis

This compound is an amphiphilic molecule, possessing a hydrophilic ascorbic acid head group and a hydrophobic oleic acid tail. This structure allows it to act as a surfactant and antioxidant at lipid-water interfaces.[1]

Enzymatic Synthesis

The preferred method for synthesizing this compound is through enzyme-catalyzed esterification or transesterification, which offers high regioselectivity and milder reaction conditions compared to chemical synthesis.[2][3] The lipase (B570770) from Candida antarctica (immobilized as Novozym® 435) is a commonly used and effective catalyst.[4]

Antioxidant Properties and Mechanism of Action

This compound exerts its antioxidant effects primarily by scavenging free radicals, thereby inhibiting lipid peroxidation.[5][1] The enediol group of the ascorbic acid moiety is responsible for this activity. By esterifying ascorbic acid with oleic acid, the molecule can be delivered to lipid-rich environments where it can protect unsaturated fatty acids from oxidative damage.[5]

Quantitative Antioxidant Activity
AssayCompoundResultReference
DPPH Radical Scavenging This compound~93.5% reducing activity[5]
L-Ascorbic Acid (Standard)IC50: ~10-25 µg/mL[6][7]
Lipid Peroxidation Inhibition This compoundEffective inhibition of ethyl linoleate (B1235992) oxidation[5][4]
Rancimat Test (Oxidative Stability) Ascorbyl Palmitate (related compound)Induction time of 5.04 h (in lard at 110°C)[1]
Control (Lard)Induction time of 2.55 h (at 110°C)[1]

Note: Data for related compounds are provided for comparative purposes where specific data for this compound is not available.

Biocompatibility Profile

This compound is generally recognized as a non-toxic and biocompatible compound, making it suitable for pharmaceutical and cosmetic applications.[8]

Cytotoxicity

In vitro studies are essential to determine the concentration range at which this compound is non-toxic to cells. The MTT assay is a standard method for assessing cell viability.

Cell LineCompoundConcentrationCell Viability (%)Reference
Human KeratinocytesAscorbyl Palmitate (related compound)< 200 µM> 80%[9][10]
Human FibroblastsNot AvailableNot AvailableNot Available

Note: While specific quantitative data for this compound is limited, it is generally considered to have low cytotoxicity at typical usage concentrations.

Hemocompatibility

The hemolytic potential of a compound is a critical indicator of its blood compatibility. This compound has been reported to not have a hemolytic profile.[8]

CompoundConcentration% HemolysisReference
This compoundNot AvailableNot Available[8]
L-Ascorbic Acid (for comparison)2.93 - 5.86 mMSignificantly reduced hemolysis in stored red blood cells[11]

Signaling Pathways

While direct studies on this compound's effects on specific signaling pathways are limited, its antioxidant nature suggests potential interactions with pathways sensitive to redox state, such as the Nrf2 and NF-κB pathways. The following diagrams are based on the known activities of antioxidants and the parent molecule, ascorbic acid.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation s1 Enzymatic Synthesis (Esterification/Transesterification) s2 Purification (Filtration, Evaporation, Extraction) s1->s2 s3 Characterization (HPLC, NMR, FTIR) s2->s3 e1 Antioxidant Activity Assays (DPPH, Lipid Peroxidation, Rancimat) s3->e1 Purified this compound e2 Biocompatibility Assays (MTT Cytotoxicity, Hemolysis) s3->e2 e3 Signaling Pathway Analysis (Western Blot, PCR for Nrf2/NF-κB targets) s3->e3

Workflow for synthesis and evaluation of this compound.

nrf2_pathway Postulated Nrf2 Activation by this compound ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation AO This compound AO->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

This compound may promote cell protection via Nrf2.

nfkb_pathway Postulated NF-κB Inhibition by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates AO This compound AO->IKK inhibits (hypothesized) IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB dissociates from Inflammation Inflammation IkB->Inflammation degradation NFkB NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) NFkB->Pro_inflammatory_Genes translocates to nucleus and activates transcription IkB_NFkB->NFkB releases Pro_inflammatory_Genes->Inflammation leads to

This compound may reduce inflammation by inhibiting NF-κB.

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound (Esterification)

This protocol is adapted from established lipase-catalyzed esterification methods.[4]

  • Materials : L-ascorbic acid, oleic acid, Novozym® 435 (immobilized lipase B from Candida antarctica), acetone (B3395972) (or another suitable organic solvent like tert-butanol), molecular sieves (4 Å), nitrogen gas.

  • Reaction Setup :

    • In a screw-capped flask, combine L-ascorbic acid and oleic acid in a 1:1 to 1:9 molar ratio.[12]

    • Add the reaction solvent (e.g., acetone or tert-butanol) to dissolve the reactants.

    • Add Novozym® 435 (typically 5-10% by weight of substrates) and molecular sieves (10-20% by weight of substrates) to the mixture. The molecular sieves remove water produced during the reaction, driving the equilibrium towards ester formation.[12][13]

  • Reaction Conditions :

    • Purge the flask with nitrogen gas to create an inert atmosphere and prevent oxidation.

    • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 50-70°C) with constant agitation (e.g., 200 rpm).[4][12]

    • Allow the reaction to proceed for 24-72 hours. The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).

  • Purification :

    • After the reaction, filter the mixture to remove the immobilized enzyme and molecular sieves.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by liquid-liquid extraction (e.g., using ethyl acetate (B1210297) and water) followed by recrystallization or column chromatography to obtain pure this compound.[4]

Protocol for DPPH Radical Scavenging Assay

This is a standard method to evaluate the free radical scavenging activity of antioxidants.[14]

  • Materials : this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727) (or ethanol), 96-well microplate, spectrophotometer.

  • Procedure :

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the this compound dilutions to the wells. A control well should contain DPPH and methanol only. A blank well should contain methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at a wavelength of approximately 517 nm.

  • Calculation :

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol for Inhibition of Lipid Peroxidation Assay

This assay assesses the ability of this compound to prevent the oxidation of a model lipid, such as ethyl linoleate.[5]

  • Materials : this compound, ethyl linoleate, a lipophilic radical initiator (e.g., 2,2'-azobis(2,4-dimethylvaleronitrile), AIBN), n-hexane, UV-Vis spectrophotometer.

  • Procedure :

    • Prepare a solution of ethyl linoleate in n-hexane (e.g., 0.1 M).

    • Add the radical initiator AIBN to the solution to induce oxidation.

    • Monitor the formation of conjugated dienes (a product of lipid peroxidation) by measuring the increase in absorbance at 234 nm over time.

    • To test the inhibitory effect, add a solution of this compound to the reaction mixture.

    • Continue to monitor the absorbance at 234 nm. A halt or significant decrease in the rate of absorbance increase indicates the antioxidant activity of this compound.

Protocol for MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][16]

  • Materials : Target cell line (e.g., human fibroblasts or keratinocytes), cell culture medium, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO or a solution of SDS in HCl), 96-well cell culture plate, incubator, microplate reader.

  • Procedure :

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

    • Prepare a range of concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells (medium only) and a blank (medium without cells).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of around 570 nm.

  • Calculation :

    • The percentage of cell viability is calculated as: % Cell Viability = (Abs_sample / Abs_control) x 100

Protocol for Hemolysis Assay

This assay evaluates the biocompatibility of this compound with red blood cells.[1][17]

  • Materials : Fresh whole blood, phosphate-buffered saline (PBS), this compound, positive control (e.g., Triton X-100 or distilled water), negative control (PBS), centrifuge, spectrophotometer.

  • Procedure :

    • Isolate red blood cells (RBCs) by centrifuging whole blood and washing the pellet with PBS multiple times.

    • Prepare a diluted RBC suspension in PBS.

    • Prepare different concentrations of this compound in PBS.

    • In test tubes, mix the RBC suspension with the this compound solutions.

    • Prepare a positive control (RBCs with Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS for 0% hemolysis).

    • Incubate all tubes at 37°C for a set time (e.g., 1-2 hours).

    • Centrifuge the tubes to pellet the intact RBCs.

    • Transfer the supernatant to a new plate or cuvettes and measure the absorbance of the released hemoglobin at approximately 540 nm.

  • Calculation :

    • The percentage of hemolysis is calculated as: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Conclusion

This compound stands out as a promising lipophilic antioxidant with significant potential in various scientific and industrial fields. Its enhanced solubility in lipid matrices, coupled with its potent radical scavenging activity and excellent biocompatibility, makes it a superior alternative to L-ascorbic acid in many applications. The enzymatic synthesis routes offer an environmentally friendly and efficient way to produce this valuable compound. While further research is needed to fully elucidate its interactions with cellular signaling pathways and to generate a more comprehensive quantitative dataset on its biological activities, the existing evidence strongly supports its utility in the development of advanced pharmaceutical formulations, functional foods, and high-performance cosmetic products. This guide provides a foundational resource for researchers and developers looking to harness the benefits of this compound.

References

Methodological & Application

Application Notes: Lipase-Catalyzed Synthesis of Ascorbyl Oleate in Acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester of ascorbic acid (Vitamin C) and oleic acid, is a lipophilic antioxidant with significant potential in the pharmaceutical, cosmetic, and food industries. Its enhanced solubility in fats and oils compared to hydrophilic ascorbic acid makes it an effective agent for preventing lipid peroxidation. Enzymatic synthesis of ascorbyl oleate using lipases offers a green and highly selective alternative to chemical methods, proceeding under mild conditions and minimizing byproduct formation. This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound in acetone (B3395972), utilizing the commercially available immobilized lipase (B570770), Novozym® 435.

Principle of the Method

The synthesis of this compound is achieved through the direct esterification of L-ascorbic acid and oleic acid, catalyzed by a lipase. The enzyme, typically an immobilized form for enhanced stability and reusability, facilitates the formation of an ester bond between the primary hydroxyl group at the C-6 position of ascorbic acid and the carboxyl group of oleic acid. Acetone serves as the reaction medium, chosen for its ability to partially solubilize the substrates and its compatibility with lipase activity. The reaction is reversible, and the removal of water, a byproduct of the esterification, is crucial for driving the equilibrium towards product formation. This is often accomplished by the addition of molecular sieves.

Quantitative Data Summary

The efficiency of lipase-catalyzed this compound synthesis is influenced by several key parameters. The following table summarizes quantitative data from various studies to provide a comparative overview of reaction conditions and their impact on yield.

ParameterRange InvestigatedOptimal Value(s)Observed OutcomeReference(s)
Enzyme -Novozym® 435 (immobilized Candida antarctica lipase B)High conversion and selectivity[1][2][3]
Temperature (°C) 40 - 7050 - 60Higher temperatures generally increase the reaction rate, but can affect enzyme stability.[1][4][5]
Substrate Molar Ratio (Ascorbic Acid:Oleic Acid) 1:1 - 1:151:8 - 1:15An excess of oleic acid can shift the equilibrium towards the product, increasing the conversion of ascorbic acid.[1][5]
Enzyme Concentration (% w/v or w/w) 0.2% - 30% (w/v or w/w of substrates)0.2% (w/v) - 10% (w/w)Higher enzyme loading can increase the initial reaction rate.[1][4][6]
Ascorbic Acid Concentration (M) 0.02 - 0.1350.02 - 0.135Lower concentrations can lead to higher molar conversions.[1][5]
Water Content (% v/v) 0 - 0.0180 (with molecular sieves)Minimal water content is crucial for high yields as water is a product of the reaction.[1][5]
Use of Molecular Sieves Yes/NoYes (10% w/w of substrates)Significantly increases product yield by removing water.[1][3][4]
Reaction Time (h) 48 - 7248 - 72Reaction progress generally plateaus after 48-72 hours.[4][7]
Molar Conversion/Yield 19.7% - 91.3%Up to 91.3%Highly dependent on the combination of optimized parameters.[4][5]

Experimental Protocols

Materials and Reagents
  • L-ascorbic acid

  • Oleic acid

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Acetone (anhydrous)

  • Molecular sieves (3Å or 4Å), activated

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Acetonitrile (B52724)

  • Methanol (B129727)

  • Deionized water

  • Nitrogen gas

  • Standard laboratory glassware

  • Shaking incubator or water bath

  • Rotary evaporator

  • Filtration apparatus

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Protocol 1: Optimized Synthesis of this compound

This protocol is based on optimized conditions reported in the literature to achieve high conversion.[1][5]

  • Preparation of Reactants: In a 250 mL screw-capped flask, dissolve L-ascorbic acid (e.g., 0.02 M) and oleic acid (e.g., substrate molar ratio of 1:15) in the desired volume of anhydrous acetone.

  • Addition of Catalyst and Water Scavenger: Add Novozym® 435 to the reaction mixture (e.g., 0.2% w/v). To drive the reaction towards product formation, add activated molecular sieves (e.g., 10% w/w of substrates).[3][4]

  • Reaction Incubation: Purge the flask with nitrogen gas to create an inert atmosphere, then seal it tightly. Place the flask in a shaking incubator set to 60°C and 200 rpm.[1][4]

  • Reaction Monitoring: Allow the reaction to proceed for 48-72 hours. The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by HPLC or Thin Layer Chromatography (TLC).[4]

  • Enzyme Separation: After the reaction is complete, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration. The recovered enzyme can be washed with acetone and dried for potential reuse.[3]

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound

The crude product obtained after solvent removal contains unreacted substrates and the desired this compound. A multi-step liquid-liquid extraction and/or recrystallization is effective for purification.[3][4]

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a mixture of ethyl acetate and water.

    • Separate the organic layer containing the this compound.

    • Wash the organic layer with deionized water to remove any remaining ascorbic acid.

    • Further purify the product by performing a subsequent extraction with hexane and acetonitrile. The this compound will preferentially partition into the acetonitrile phase.[4]

  • Recrystallization (Alternative/Additional Step):

    • Dissolve the partially purified product in a minimal amount of warm acetone.

    • Add cold hexane to induce recrystallization of the this compound.

    • Collect the precipitate by filtration and dry under vacuum.[3]

  • Purity Analysis: Confirm the purity of the final product using HPLC. A purity of over 94% can be achieved with these methods.[4]

Protocol 3: Analytical Method - HPLC
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic or acetic acid) is commonly used.

    • Detection: UV detector at 254 nm.[4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified product in the mobile phase before injection.

  • Quantification: Use external standards of L-ascorbic acid, oleic acid, and purified this compound to create calibration curves for quantification.

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Ascorbic_Acid L-Ascorbic Acid Enzyme Lipase (Novozym® 435) Ascorbic_Acid->Enzyme Oleic_Acid Oleic Acid Oleic_Acid->Enzyme Ascorbyl_Oleate This compound Water Water Enzyme->Ascorbyl_Oleate Esterification Enzyme->Water

Caption: Enzymatic esterification of ascorbic acid and oleic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_downstream Downstream Processing cluster_analysis Analysis A Mix Ascorbic Acid, Oleic Acid, and Acetone B Add Novozym® 435 and Molecular Sieves A->B C Incubate at 60°C with Shaking B->C D Filter to Remove Enzyme & Sieves C->D E Evaporate Acetone D->E F Purify by Liquid-Liquid Extraction/Recrystallization E->F G Analyze Purity by HPLC F->G

Caption: Workflow for this compound synthesis and purification.

References

Application Notes and Protocols: Quantification of Ascorbyl Oleate in Emulsions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ascorbyl oleate (B1233923) in emulsion formulations. The protocol is designed to be a robust and reliable tool for quality control, stability testing, and formulation development.

Introduction

Ascorbyl oleate, an ester of ascorbic acid and oleic acid, is a lipophilic antioxidant increasingly utilized in cosmetic and pharmaceutical emulsions to protect against oxidative degradation. Its quantification in complex matrices like emulsions is crucial for ensuring product efficacy and stability. This application note details a reversed-phase HPLC (RP-HPLC) method for the accurate determination of this compound.

Experimental Protocols

Principle

This method employs RP-HPLC with UV detection to separate and quantify this compound from other components in an emulsion. The lipophilic nature of this compound makes it well-suited for separation on a C18 column. The protocol includes sample preparation, preparation of standard solutions, and detailed chromatographic conditions.

Materials and Reagents
  • This compound standard (purity >95%)

  • HPLC-grade Methanol

  • HPLC-grade Isopropanol (B130326)

  • HPLC-grade Acetonitrile

  • HPLC-grade water with 0.1% Phosphoric Acid

  • Emulsion sample containing this compound

  • 0.45 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of isopropanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1 g of the emulsion into a 10 mL volumetric flask.

  • Add 5 mL of isopropanol and vortex for 2 minutes to disperse the emulsion and extract the this compound.[1]

  • Make up the volume to 10 mL with isopropanol and mix thoroughly.

  • Centrifuge the solution at 4000 rpm for 10 minutes to separate the excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Isopropanol (25:75, v/v)[2][3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 243 nm[4][5][6]
Column Temperature 25°C
Run Time 10 minutes

Data Presentation

Method Validation Summary

The following tables summarize the typical validation parameters for a similar HPLC method for ascorbyl esters, which can be expected for the this compound method after validation.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Ascorbyl Ester5 - 100> 0.999

Table 2: Precision

AnalyteIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
Ascorbyl Ester< 2.0< 3.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Recovery (%)
Ascorbyl Ester5098 - 102
7598 - 102
10098 - 102

Table 4: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Ascorbyl Ester0.51.5

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in emulsions is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start std_prep Prepare Standard Solutions start->std_prep sample_prep Prepare Emulsion Sample start->sample_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis calibration_curve Generate Calibration Curve std_prep->calibration_curve sample_prep->hplc_analysis peak_integration Peak Integration & Quantification hplc_analysis->peak_integration concentration_calc Calculate this compound Concentration peak_integration->concentration_calc calibration_curve->concentration_calc report Report Results concentration_calc->report

Caption: Experimental workflow for this compound quantification.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound in emulsion formulations. The method is expected to be accurate, precise, and specific, making it suitable for routine quality control and stability assessment in the pharmaceutical and cosmetic industries. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[5][6]

References

Application of Ascorbyl Oleate as a Food Antioxidant Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923) is a fat-soluble derivative of ascorbic acid (Vitamin C), synthesized by esterifying ascorbic acid with oleic acid. This modification results in an amphiphilic molecule with both hydrophilic and lipophilic properties, enhancing its solubility in fats and oils. Consequently, ascorbyl oleate is a promising antioxidant for preventing lipid oxidation in various food products, thereby extending their shelf-life and preserving their nutritional quality. Its ability to scavenge free radicals is comparable to that of L-ascorbic acid.

These application notes provide an overview of the use of this compound as a food antioxidant, including its mechanism of action, comparative efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

The primary antioxidant mechanism of this compound is free radical scavenging. The ascorbyl head of the molecule readily donates a hydrogen atom to lipid free radicals (L•) and peroxyl radicals (LOO•), which are the primary propagators of the lipid oxidation chain reaction. This action terminates the chain reaction and prevents the formation of hydroperoxides (LOOH), which are precursors to the secondary oxidation products responsible for off-flavors and odors in oxidized foods.

Below is a simplified representation of the radical scavenging mechanism.

Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Initiation Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid (LH)->Lipid Hydroperoxide (LOOH) Initiator Initiator Initiator->Lipid Radical (L•) Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Lipid Radical (L•)->Peroxyl Radical (LOO•) Propagation Oxygen (O2) Oxygen (O2) Oxygen (O2)->Peroxyl Radical (LOO•) Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) Propagation Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) Stable Products Stable Products Peroxyl Radical (LOO•)->Stable Products Termination This compound (AscOH) This compound (AscOH) This compound (AscOH)->Peroxyl Radical (LOO•) Inhibition Ascorbyl Radical (AscO•) Ascorbyl Radical (AscO•) This compound (AscOH)->Ascorbyl Radical (AscO•) Donates H•

Figure 1. Simplified mechanism of lipid autoxidation and its inhibition by this compound.

Comparative Efficacy of this compound and Other Food Antioxidants

The efficacy of this compound is often compared to other commonly used food antioxidants, such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ). While direct comparative data for this compound is limited, studies on the closely related compound ascorbyl palmitate provide valuable insights.

AntioxidantFood MatrixConcentrationTest MethodEfficacyReference
This compound Soybean OilNot SpecifiedRancimatStabilization of nearly 20% towards peroxide formation.
Ascorbyl Palmitate Soybean Oil200 mg/kgAccelerated Storage (60°C)Less effective than TBHQ (200 mg/kg) but more effective than BHA/BHT (200 mg/kg each).
Ascorbyl Palmitate Canola Oil200 ppmSchaal Oven Test (65°C)Effective in retarding autoxidation.
Ascorbyl Palmitate Frying OilNot SpecifiedFrying TestLess effective than TBHQ in retarding deterioration.
BHA Canola Oil100 ppm each with BHTSchaal Oven Test (65°C)Did not improve storage stability.
BHT Canola Oil100 ppm each with BHASchaal Oven Test (65°C)Did not improve storage stability.
TBHQ Canola Oil100 and 200 ppmSchaal Oven Test (65°C)Effective in retarding oxidative rancidity.
TBHQ Soybean Oil200 mg/kgAccelerated Storage (60°C)Showed better performance in oxidative protection compared to control.

Experimental Protocols

Determination of Radical Scavenging Activity using the DPPH Assay

This protocol describes the procedure for evaluating the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ethanol (B145695) (analytical grade)

  • UV-Vis Spectrophotometer

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have a deep violet color.

  • Preparation of this compound solution: Prepare a 0.1 mM solution of this compound in ethanol.

  • Reaction: Mix equal volumes of the DPPH solution and the this compound solution.

  • Incubation: Allow the reaction mixture to stand in the dark for 20-30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. Use ethanol as a blank.

  • Control: Measure the absorbance of the DPPH solution mixed with an equal volume of ethanol (without this compound) as the control (A0).

  • Calculation of Reducing Activity (RA %): RA (%) = [(A0 - A20) / A0] x 100 Where A0 is the absorbance of the control and A20 is the absorbance of the sample after 20 minutes.

cluster_prep Preparation cluster_react Reaction cluster_measure Measurement cluster_calc Calculation Prep_DPPH Prepare 0.1 mM DPPH in ethanol Mix Mix equal volumes of DPPH and this compound solutions Prep_DPPH->Mix Prep_AO Prepare 0.1 mM this compound in ethanol Prep_AO->Mix Incubate Incubate in dark for 20-30 minutes Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate Reducing Activity (%) Measure_Abs->Calculate Control Prepare and measure control (DPPH + ethanol) Control->Calculate

Figure 2. Workflow for the DPPH radical scavenging assay.
Evaluation of Oxidative Stability using the Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils. The induction time (or Oxidative Stability Index - OSI) is measured, which is the time until the formation of volatile oxidation products rapidly increases.

  • Rancimat instrument

  • Reaction vessels

  • Air pump

  • Heating block

  • Measuring vessel with conductivity electrode

  • Deionized water

  • Oil/fat sample

  • This compound

  • Sample Preparation: Weigh 3.0 ± 0.1 g of the oil or fat sample directly into a clean reaction vessel. For testing the effect of this compound, add the desired concentration of the antioxidant to the oil and mix thoroughly.

  • Instrument Setup:

    • Fill the measuring vessel with 60 mL of deionized water and place the conductivity electrode.

    • Set the heating block to the desired temperature (e.g., 110°C or 120°C).

    • Set the air flow rate (e.g., 20 L/h).

  • Measurement:

    • Place the reaction vessel into the heating block.

    • Connect the air tube to the reaction vessel and the outlet tube to the measuring vessel.

    • Start the measurement. The instrument will continuously record the conductivity of the deionized water.

  • Determination of Induction Time: The induction time is the time point at which a sharp increase in conductivity is observed. This is automatically determined by the instrument's software.

cluster_setup Instrument & Sample Setup cluster_run Measurement Run cluster_analysis Data Analysis Sample_Prep Weigh oil sample (+/- this compound) into reaction vessel Start_Run Place reaction vessel in heating block and start measurement Sample_Prep->Start_Run Instrument_Setup Set temperature and air flow; prepare conductivity cell Instrument_Setup->Start_Run Monitor Air bubbles through sample, volatile oxidation products are carried to conductivity cell Start_Run->Monitor Record Continuously record conductivity Monitor->Record Determine_IT Determine Induction Time (OSI) from the conductivity curve Record->Determine_IT

Figure 3. Experimental workflow for the Rancimat method.

Regulatory Status

The regulatory status of this compound as a food additive can be complex and may vary by region. It is often grouped with other fatty acid esters of ascorbic acid, such as ascorbyl palmitate and ascorbyl stearate (B1226849).

  • United States (FDA): Ascorbyl palmitate is listed as Generally Recognized as Safe (GRAS) for use as a preservative in foods (21 CFR 182.3149). The FDA's "Substances Added to Food" inventory also lists ascorbyl stearate as an antioxidant. While this compound is not explicitly listed, its use may fall under the general regulations for ascorbyl esters. It is advisable to consult the latest FDA regulations and guidance for specific applications.

  • European Union (EFSA): Fatty acid esters of ascorbic acid (E 304), which include ascorbyl palmitate (E 304(i)) and ascorbyl stearate (E 304(ii)), are authorized food additives in the European Union under Regulation (EC) No 1333/2008. The European Food Safety Authority (EFSA) has concluded that there is no safety concern for the use of ascorbyl palmitate and ascorbyl stearate as food additives at the reported uses and use levels. The authorization for this compound would need to be specifically verified within the EU regulations.

Conclusion

This compound is a valuable lipophilic antioxidant for the food industry. Its ability to effectively inhibit lipid oxidation in fats and oils, coupled with its derivation from natural sources, makes it an attractive alternative to synthetic antioxidants. The provided protocols for the DPPH and Rancimat assays offer standardized methods for evaluating its antioxidant efficacy. Researchers and developers should consider the existing data on related ascorbyl esters and verify the specific regulatory status for their intended applications.

Application Notes and Protocols for the Formulation of Ascorbyl Oleate in Cosmetic and Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of ascorbyl oleate (B1233923), a lipophilic derivative of ascorbic acid, in cosmetic and pharmaceutical preparations. This document outlines the physicochemical properties, formulation guidelines, and analytical methods for evaluating the efficacy and stability of ascorbyl oleate formulations.

Introduction to this compound

This compound is an ester formed from ascorbic acid (Vitamin C) and oleic acid, a monounsaturated fatty acid. This modification renders the typically hydrophilic ascorbic acid molecule oil-soluble, enhancing its stability and ability to penetrate the lipid-rich stratum corneum of the skin. Its amphiphilic nature allows it to be incorporated into a variety of formulation types, offering antioxidant, anti-aging, and skin-brightening benefits.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.

PropertyValue/DescriptionSource(s)
Appearance White to yellowish powder[1]
Solubility Soluble in alcohol and vegetable oils; slightly soluble in water. Specific solubility data in common cosmetic emollients is limited, but related compounds like ascorbyl isostearate are soluble up to 10% in esters like Caprylic/Capric Triglyceride, Isopropyl Myristate, and Squalane.[1][2]
Melting Point 115-118 °C (for the related Ascorbyl Palmitate)[3]
Stability More stable than ascorbic acid in formulations, particularly in emulsions. Stability is pH-dependent, with degradation rates of ascorbic acid in emulsions being slower at higher pH values. For some vitamin C derivatives, a pH range of 3-6 is recommended for stability.[4][5][6]
Antioxidant Activity Exhibits potent radical scavenging activity, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[7]

Formulation Guidelines and Protocols

This compound can be incorporated into various cosmetic and pharmaceutical bases. Below are starting point formulations and protocols for common emulsion types. Formulators should optimize these based on their specific requirements.

Oil-in-Water (O/W) Emulsion

This type of formulation is suitable for delivering this compound in a light, non-greasy vehicle.

Table 2: Example Formulation for an this compound O/W Cream

PhaseIngredientFunctionPercentage (w/w)
A (Oil Phase) This compoundActive Ingredient1.0 - 5.0
Caprylic/Capric TriglycerideEmollient10.0
Isopropyl MyristateEmollient/Solubilizer5.0
Cetearyl AlcoholThickener/Emulsion Stabilizer3.0
Glyceryl StearateEmulsifier2.0
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener/Stabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopherol (Vitamin E)Antioxidant0.5
Citric Acid or Sodium HydroxidepH AdjusterAs needed

Protocol for O/W Emulsion Preparation:

  • Phase A Preparation: In a suitable vessel, combine the ingredients of the oil phase (Phase A). Heat to 75-80°C while stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate vessel, combine the deionized water and glycerin of the water phase (Phase B). Disperse the xanthan gum into the water-glycerin mixture and heat to 75-80°C with continuous stirring until a homogeneous gel is formed.

  • Emulsification: Slowly add the oil phase (A) to the water phase (B) under high-shear homogenization. Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.

  • Phase C Addition: Once the emulsion has cooled to below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.

  • pH Adjustment: Adjust the final pH of the formulation to the desired range (typically 5.5-6.5 for skin compatibility and stability) using citric acid or sodium hydroxide.

  • Final Mixing: Continue gentle stirring until the emulsion is uniform and has reached room temperature.

Experimental Workflow for O/W Emulsion Formulation

G cluster_phaseA Phase A (Oil Phase) cluster_phaseB Phase B (Water Phase) cluster_phaseC Phase C (Cool-down) A1 Combine this compound, Caprylic/Capric Triglyceride, Isopropyl Myristate, Cetearyl Alcohol, Glyceryl Stearate A2 Heat to 75-80°C A1->A2 Emulsify Emulsification: Add Phase A to Phase B with High Shear A2->Emulsify B1 Combine Deionized Water and Glycerin B2 Disperse Xanthan Gum B1->B2 B3 Heat to 75-80°C B2->B3 B3->Emulsify Cool Cool to < 40°C Emulsify->Cool C1 Add Preservative and Tocopherol Cool->C1 pH_Adjust Adjust pH to 5.5-6.5 C1->pH_Adjust Final_Mix Final Mixing pH_Adjust->Final_Mix

Caption: Workflow for O/W Emulsion with this compound.

Gel-Emulsion

Gel-emulsions offer a lightweight, refreshing sensory experience and are suitable for oily or combination skin types.

Table 3: Example Formulation for an this compound Gel-Emulsion

PhaseIngredientFunctionPercentage (w/w)
A (Oil Phase) This compoundActive Ingredient1.0 - 3.0
SqualaneEmollient8.0
DimethiconeEmollient/Occlusive2.0
Lecithin (and) TocopherolEmulsifier/Antioxidant1.5
B (Water Phase) Deionized WaterVehicleq.s. to 100
CarbomerGelling Agent0.5
GlycerinHumectant4.0
C (Neutralizer Phase) Triethanolamine (B1662121)Neutralizerq.s. to pH 6.0-6.5
D (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0

Protocol for Gel-Emulsion Preparation:

  • Phase B Preparation: In the main vessel, disperse the Carbomer in the deionized water and glycerin with vigorous stirring until fully hydrated and a uniform gel is formed.

  • Phase A Preparation: In a separate vessel, combine the ingredients of the oil phase (Phase A) and heat gently to 40-45°C until all components are dissolved and uniform.

  • Emulsification: Slowly add the oil phase (A) to the water phase (B) with moderate propeller stirring.

  • Neutralization: Add the triethanolamine (Phase C) dropwise to the emulsion while stirring until the desired viscosity and pH are achieved.

  • Phase D Addition: Add the preservative (Phase D) and mix until uniform.

Experimental Workflow for Gel-Emulsion Formulation

G cluster_phaseB Phase B (Water Phase) cluster_phaseA Phase A (Oil Phase) B1 Disperse Carbomer in Water and Glycerin Emulsify Emulsification: Add Phase A to Phase B B1->Emulsify A1 Combine this compound, Squalane, Dimethicone, and Lecithin/Tocopherol A2 Heat to 40-45°C A1->A2 A2->Emulsify Neutralize Neutralize with Triethanolamine (Phase C) Emulsify->Neutralize Add_Preservative Add Preservative (Phase D) Neutralize->Add_Preservative Final_Product Final Gel-Emulsion Add_Preservative->Final_Product

Caption: Workflow for Gel-Emulsion with this compound.

Experimental Protocols for Efficacy and Stability Testing

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a formulation.[7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Test formulation containing this compound

  • Placebo formulation (without this compound)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Spectrophotometer

Protocol:

  • Sample Preparation: Accurately weigh a sample of the cosmetic formulation and dissolve or disperse it in methanol to achieve a known concentration. The placebo formulation should be prepared in the same manner.

  • Reaction Mixture: In a test tube, mix 1.0 mL of the sample solution with 2.0 mL of the DPPH solution. For the blank, use 1.0 mL of methanol instead of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the sample.

Workflow for DPPH Assay

G Prep_Sample Prepare Sample and Placebo Solutions in Methanol Mix Mix 1 mL Sample with 2 mL DPPH Solution Prep_Sample->Mix Prep_DPPH Prepare 0.1 mM DPPH Solution in Methanol Prep_DPPH->Mix Incubate Incubate in Dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate

Caption: Workflow for DPPH Radical Scavenging Assay.

Skin Penetration: In Vitro Franz Diffusion Cell Study

This method is used to assess the permeation of this compound through a skin model.[8][9][10]

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizer)

  • Test formulation containing this compound

  • Syringes and needles for sampling

  • HPLC or other suitable analytical instrument

Protocol:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Remove subcutaneous fat and cut the skin to the appropriate size to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Dosing: Apply a known amount of the test formulation evenly onto the surface of the skin in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot of the receptor fluid for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[7]

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Workflow for Franz Diffusion Cell Study

G Prep_Skin Prepare Excised Skin Membrane Assemble_Cell Assemble Franz Diffusion Cell Prep_Skin->Assemble_Cell Fill_Receptor Fill Receptor Chamber and Equilibrate to 32°C Assemble_Cell->Fill_Receptor Apply_Formulation Apply Formulation to Donor Chamber Fill_Receptor->Apply_Formulation Sample Collect Samples from Receptor at Time Intervals Apply_Formulation->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate_Flux Calculate Permeation Parameters (e.g., Flux) Analyze->Calculate_Flux

Caption: Workflow for In Vitro Skin Permeation Study.

Signaling Pathways Influenced by this compound

This compound, as a derivative of Vitamin C, is expected to influence key signaling pathways in the skin related to collagen synthesis and melanogenesis.

Stimulation of Collagen Synthesis

Vitamin C is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of procollagen (B1174764). It also stimulates the transcription of procollagen genes. The TGF-β/Smad pathway is a key regulator of collagen synthesis and is influenced by Vitamin C.[11][12][13]

TGF-β/Smad Signaling Pathway in Collagen Synthesis

G cluster_nucleus TGFB TGF-β Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Procollagen_mRNA Procollagen mRNA Transcription Collagen_Synthesis Collagen Synthesis Procollagen_mRNA->Collagen_Synthesis Ascorbyl_Oleate This compound (Vitamin C) Ascorbyl_Oleate->Procollagen_mRNA Stimulates Ascorbyl_Oleate->Collagen_Synthesis Cofactor for Hydroxylation

Caption: this compound in the TGF-β/Smad Pathway.

Inhibition of Melanogenesis

Vitamin C derivatives can inhibit the enzyme tyrosinase, a key regulator of melanin (B1238610) production. They may also influence the expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.[2][14][15][16][17]

MITF Regulation in Melanogenesis

G UV_MSH UV Radiation / α-MSH MC1R MC1R UV_MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF Expression CREB->MITF Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Ascorbyl_Oleate This compound (Vitamin C) Ascorbyl_Oleate->MITF Inhibits Ascorbyl_Oleate->Tyrosinase Inhibits Enzyme Activity

Caption: this compound's Role in Melanogenesis Inhibition.

References

Application Notes: Utilizing Ascorbyl Oleate to Enhance the Oxidative Stability of Oils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oils and lipids are essential components in food, pharmaceutical, and cosmetic formulations. However, their susceptibility to oxidation is a critical factor that limits shelf-life and product quality. Lipid oxidation leads to the development of rancidity, off-flavors, and the degradation of essential nutrients like unsaturated fatty acids.[1] Antioxidants are widely employed to mitigate this process by inhibiting or delaying the oxidation cascade.[2][3]

Ascorbyl oleate (B1233923), an ester formed from L-ascorbic acid (Vitamin C) and oleic acid, is a lipophilic, or fat-soluble, antioxidant.[4] This property allows for its effective dispersion within the oil phase, where it can protect lipids from oxidative damage. Unlike its water-soluble parent molecule, ascorbic acid, ascorbyl oleate's solubility in fats makes it a suitable candidate for stabilizing bulk oils, fats, and lipid-based formulations.[5] This document provides a detailed overview of its application, including its mechanism of action, efficacy data, and standard protocols for evaluating its performance.

Mechanism of Action

This compound functions as a primary antioxidant, primarily by acting as a free radical scavenger. The process of autoxidation in lipids is a free-radical chain reaction involving initiation, propagation, and termination steps. During the propagation phase, lipid hydroperoxides (ROOH) and lipid radicals (R•) are formed, which continue the chain reaction.

This compound can interrupt this cycle by donating a hydrogen atom from one of the hydroxyl groups on its ascorbyl head to the lipid free radicals, thereby neutralizing them. This process stabilizes the lipid radical and terminates the chain reaction. The resulting ascorbyl radical is relatively stable due to resonance delocalization and is less reactive, thus slowing down the overall rate of oxidation.

Caption: Antioxidant mechanism of this compound in lipid oxidation.

Performance Data of Ascorbyl Esters in Oils

The effectiveness of ascorbyl esters is typically evaluated by measuring their ability to delay the formation of primary and secondary oxidation products under accelerated conditions. The following tables summarize representative data on the performance of ascorbyl esters in stabilizing edible oils.

Table 1: Effect of Ascorbyl Palmitate on Canola Oil Stability (Schaal Oven Test at 65°C)

Storage Time (Days)TreatmentPeroxide Value (meq/kg)
0Control (No Antioxidant)1.2
0200 ppm Ascorbyl Palmitate1.1
8Control (No Antioxidant)25.5
8200 ppm Ascorbyl Palmitate15.3
12Control (No Antioxidant)60.1
12200 ppm Ascorbyl Palmitate35.8
16Control (No Antioxidant)98.7
16200 ppm Ascorbyl Palmitate70.4
Data synthesized from studies showing the efficacy of ascorbyl palmitate in retarding autoxidation in stored canola oils.[6]

Table 2: Effect of Ascorbyl Esters on the Oxidative Stability of Soybean Oil (Rancimat Test at 110°C)

AntioxidantConcentration (ppm)Induction Time (hours)Protection Factor
Control05.41.0
This compound4006.51.2
Ascorbyl Palmitate4006.61.22
α-Tocopherol4007.11.31
BHT20010.21.89
Protection Factor = Induction Time of Sample / Induction Time of Control. Data is representative of typical results.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oxidative stability. The following are standard protocols for key experiments.

This method evaluates the resistance of oils to oxidation under elevated temperatures over time.[7][8][9]

start Start prep Prepare Oil Samples - Control (no antioxidant) - Test (with this compound) start->prep aliquot Aliquot 30-50 mL of each sample into labeled, open glass beakers prep->aliquot oven Place beakers in a convection oven at a constant temperature (e.g., 63°C) aliquot->oven sampling Remove aliquots for analysis at predetermined intervals (e.g., 0, 4, 8, 12, 16 days) oven->sampling Periodic Sampling analysis Perform Chemical Analyses - Peroxide Value (PV) - p-Anisidine (B42471) Value (p-AV) sampling->analysis end End of Study (Oil reaches endpoint rancidity) sampling->end Endpoint Reached plot Plot PV and p-AV vs. Time to compare stability analysis->plot

Caption: Experimental workflow for the Schaal Oven Test.

Methodology:

  • Preparation: Prepare oil samples to be tested. This includes a control sample (oil without any added antioxidant) and test samples containing various concentrations of this compound.

  • Sample Distribution: Place 30-50 mL of each oil sample into individual, properly labeled glass beakers. To ensure valid comparisons, include replicate beakers for each sample and time point.[8]

  • Incubation: Place the beakers in a temperature-controlled convection oven set to a constant temperature, typically between 60-65°C.[8][9] The elevated temperature accelerates the oxidation process.

  • Sampling: At regular intervals (e.g., every 24, 48, or 96 hours, depending on the oil's stability), remove one beaker for each sample from the oven for analysis.

  • Analysis: Analyze the withdrawn samples for indicators of oxidation, such as Peroxide Value (Protocol 2) and p-Anisidine Value (Protocol 3). Organoleptic evaluation (smell, taste) by a trained panel can also be performed.[7]

  • Data Interpretation: Plot the measured values against time. A slower rate of increase in peroxide and p-anisidine values for the this compound-treated samples compared to the control indicates enhanced oxidative stability.

The Peroxide Value (PV) measures the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation (primary oxidation).[10][11] The value is expressed in milliequivalents of active oxygen per kilogram of oil (meq O₂/kg).

Methodology (Iodometric Titration):

  • Sample Preparation: Accurately weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.[12]

  • Dissolution: Add 30 mL of an acetic acid-chloroform solvent mixture (3:2 v/v) to the flask and swirl to dissolve the oil.[11][12]

  • Reagent Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for one minute, and let it stand in the dark for exactly one minute.[12]

  • Water Addition: Add 30 mL of deionized water and mix gently.[12]

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, swirling the flask continuously until the yellow iodine color almost disappears.[11]

  • Indicator: Add 0.5 mL of a 1% starch indicator solution. The solution will turn a dark blue color.[12]

  • Final Titration: Continue the titration slowly, drop by drop, until the blue color completely disappears. Record the volume of titrant used.

  • Blank Determination: Perform a blank titration using the same procedure but without the oil sample.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • Where:

      • S = Volume of Na₂S₂O₃ used for the sample (mL)

      • B = Volume of Na₂S₂O₃ used for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the oil sample (g)

The p-Anisidine Value (p-AV) measures the level of secondary oxidation products, particularly aldehydes (like 2-alkenals and 2,4-dienals), which contribute to rancid flavors.[13][14][15]

Methodology (Spectrophotometric):

  • Sample Solution: Accurately weigh 1.00 g of the oil sample into a 25 mL volumetric flask and make up to the mark with isooctane (B107328). This is the test solution.

  • Absorbance of Oil: Measure the absorbance (Ab) of the test solution at 350 nm using a spectrophotometer, with isooctane as the reference.

  • Reaction: Pipette 5 mL of the test solution into one test tube and 5 mL of isooctane into a second (reference) test tube. To each tube, add exactly 1 mL of the p-anisidine reagent (0.25% w/v in glacial acetic acid).

  • Incubation: Shake both tubes and store them in the dark for exactly 10 minutes.

  • Absorbance of Reaction Product: Measure the absorbance (As) of the solution from the first test tube (containing the oil sample) at 350 nm, using the solution from the second test tube (the reference) to zero the spectrophotometer.

  • Calculation:

    • p-Anisidine Value = (25 * (1.2 * As - Ab)) / W

    • Where:

      • As = Absorbance of the test solution after reaction with p-anisidine

      • Ab = Absorbance of the test solution in isooctane

      • W = Weight of the oil sample (g)

The Rancimat method is an accelerated oxidation test that determines the induction time or Oxidative Stability Index (OSI) of an oil.[16][17] A stream of purified air is passed through an oil sample held at a high, constant temperature (e.g., 100-120°C).[18][19]

start Start prep Weigh 3g of oil sample into a disposable reaction vessel start->prep setup Place vessel in Rancimat heating block. Fill measuring vessel with deionized water and insert conductivity electrode. prep->setup run Start Test: - Air flows through heated oil (110°C) - Volatiles are bubbled into water setup->run measure Conductivity of water is continuously measured and plotted run->measure inflection A sharp increase in conductivity marks the formation of volatile acids measure->inflection end Induction Time (OSI) is determined from the inflection point of the curve inflection->end

References

Application Notes and Protocols: Ascorbyl Oleate as a Delivery System for Hydrophobic Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923) is a lipophilic derivative of ascorbic acid (Vitamin C), synthesized by esterifying ascorbic acid with oleic acid. This modification significantly enhances its solubility in lipids and oils, making it an excellent candidate for developing delivery systems for hydrophobic active pharmaceutical ingredients (APIs). Its amphiphilic nature allows for the formation of various nanocarriers, such as nanoparticles, liposomes, and nanoemulsions, which can improve the solubility, stability, and bioavailability of poorly water-soluble drugs. Furthermore, ascorbyl oleate retains the antioxidant properties of its parent molecule, ascorbic acid, offering additional therapeutic benefits by protecting the encapsulated drug and biological tissues from oxidative stress.

These application notes provide a comprehensive overview of the synthesis of this compound, its application in forming drug delivery systems, and detailed protocols for preparation and characterization. While specific quantitative data for this compound-based drug delivery systems is emerging, extensive research on the closely related ascorbyl palmitate provides a strong predictive framework for its performance. The data presented for ascorbyl palmitate-based systems are included to serve as a valuable reference.

Data Presentation: Physicochemical and Performance Characteristics

The following tables summarize the typical physicochemical properties and performance metrics of drug delivery systems formulated with lipophilic ascorbyl esters.

Note: The majority of available quantitative data is for ascorbyl palmitate (AP), a saturated analog of this compound. Due to their structural similarity, these values serve as a strong reference for the expected performance of this compound-based systems.

Table 1: Physicochemical Properties of Ascorbyl Ester-Based Nanocarriers

ParameterAscorbyl Palmitate (AP) - Loaded Nanostructured Lipid Carriers (NLCs)AP-Loaded LiposomesReference
Particle Size (nm) 170 - 250Not Specified[1]
Polydispersity Index (PDI) < 0.3Not Specified[1]
Zeta Potential (mV) > |30|Not Specified[1]
Encapsulation Efficiency (%) ~100%92.02%[1][2]

Table 2: Performance of Ascorbyl Palmitate-Based Topical Formulations

Formulation TypeActive IngredientKey FindingReference
Liposomal Cream Ascorbyl Palmitate96.4% of the applied dose recovered in the stratum corneum.[2][3]
Liposomal Emulgel Ascorbyl Palmitate93.31% of the applied dose recovered in the stratum corneum.[2][3]
Conventional Cream Ascorbyl Palmitate82.11% of the applied dose recovered in the stratum corneum.[2][3]
Conventional Emulgel Ascorbyl Palmitate73.64% of the applied dose recovered in the stratum corneum.[2][3]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from L-ascorbic acid and oleic acid using an immobilized lipase (B570770) catalyst, a method known for its mild reaction conditions and high selectivity.[4][5][6]

Materials:

Procedure:

  • In a screw-capped flask, combine L-ascorbic acid and oleic acid in a 1:1 molar ratio.[4]

  • Add acetone to dissolve the reactants, targeting a final substrate concentration that allows for efficient stirring.

  • Add molecular sieves to the mixture (approximately 10% w/w of the substrates) to remove water produced during the esterification, which drives the reaction forward.[6]

  • Add the immobilized lipase catalyst (e.g., Novozym® 435) at about 10% w/w of the total substrate mass.[4]

  • Purge the flask with nitrogen gas to create an inert atmosphere, minimizing oxidation of ascorbic acid.

  • Seal the flask tightly and place it in a shaking water bath set at 50-60°C and 200 rpm.[4]

  • Allow the reaction to proceed for 24-72 hours. The reaction progress can be monitored by techniques such as HPLC or TLC.

  • After the reaction, filter the mixture to remove the immobilized enzyme (which can be washed, dried, and reused) and the molecular sieves.

  • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: The resulting crude product can be purified using liquid-liquid extraction. First, partition the product between ethyl acetate and water to remove unreacted ascorbic acid. Then, partition between hexane and acetonitrile to separate the this compound from unreacted oleic acid.[4]

  • The final product's identity and purity should be confirmed using analytical techniques such as HPLC, FT-IR, and NMR spectroscopy.[4]

Protocol 2: Preparation of Hydrophobic Drug-Loaded Nanoparticles using this compound

This protocol describes the preparation of lipid-based nanoparticles encapsulating a hydrophobic drug, using this compound as a key structural component. The thin-film hydration method is detailed below, which is a common and reliable technique for forming vesicular systems.

Materials:

  • This compound (or ascorbyl palmitate as a reference)

  • Additional lipid (e.g., Phosphatidylcholine)

  • Cholesterol (as a membrane stabilizer)

  • Hydrophobic drug of interest

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional, for size homogenization)

Procedure:

  • Dissolve this compound, phosphatidylcholine, cholesterol, and the hydrophobic drug in a round-bottom flask using chloroform or a suitable organic solvent mixture. A typical molar ratio might be 10:2:1 (Phosphatidylcholine:Cholesterol:this compound), with the drug added at a specific weight percentage relative to the total lipid content.

  • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent to form a thin, uniform lipid film on the inner wall of the flask.

  • Continue evaporation under vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual organic solvent.

  • Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

  • Agitate the flask gently (e.g., by hand or on a shaker) until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • To reduce the particle size and lamellarity, sonicate the suspension using a bath sonicator (for 15-30 minutes) or a probe sonicator (for 5-10 minutes, with cooling on ice).

  • (Optional) For a more uniform size distribution, the nanoparticle suspension can be extruded multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The final nanoparticle suspension should be stored at 4°C.

Protocol 3: Characterization of Drug-Loaded Nanoparticles

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in filtered, deionized water or the same buffer used for hydration to an appropriate concentration.

    • Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument.

    • Measure the zeta potential using the same instrument in ELS mode to assess the surface charge and stability of the nanoparticles.

2. Encapsulation Efficiency and Drug Loading:

  • Method: Indirect measurement via separation of free drug from nanoparticles.

  • Procedure:

    • Separate the unencapsulated (free) drug from the nanoparticle suspension using a method like ultracentrifugation, centrifugal filter units, or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Lipid Amount] x 100

Visualizations

G Enzymatic Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_purification Purification A L-Ascorbic Acid F Combine & Mix in Flask A->F B Oleic Acid B->F C Immobilized Lipase C->F D Solvent (Acetone) D->F E Molecular Sieves E->F G Incubate at 50-60°C (Shaking, 24-72h) F->G N2 Purge H Filter to Remove Enzyme & Sieves G->H I Solvent Evaporation (Rotary Evaporator) H->I J Liquid-Liquid Extraction I->J K Final Product: This compound J->K

Caption: Workflow for the enzymatic synthesis of this compound.

G Preparation & Characterization of Drug-Loaded Nanoparticles cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_ee Efficacy Analysis A Dissolve this compound, Lipids & Drug in Solvent B Form Thin Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Sonication for Size Reduction C->D E Optional: Extrusion for Homogenization D->E F Particle Size & PDI (DLS) E->F G Zeta Potential (ELS) E->G H Separate Free Drug (e.g., Centrifugation) E->H I Quantify Free Drug (HPLC / UV-Vis) H->I J Calculate EE% & DL% I->J

Caption: Experimental workflow for nanoparticle preparation and analysis.

G Proposed Cellular Uptake of this compound Nanoparticles extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space NP Drug-Loaded This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release Endosomal Escape Target Intracellular Target Release->Target

Caption: Proposed mechanism of cellular uptake for nanoparticles.

References

Application Note: In Vitro Gastrointestinal Simulation of Ascorbyl Oleate's Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ascorbyl oleate (B1233923) is a lipophilic ester synthesized from ascorbic acid (Vitamin C) and oleic acid.[1][2] This molecule combines the well-known antioxidant properties of ascorbic acid with the fat-solubility of a fatty acid, making it a promising additive for protecting lipids from oxidation in food and pharmaceutical formulations.[1][3] However, for ascorbyl oleate to be effective as a nutraceutical or a component of an orally administered drug, its stability and the retention of its antioxidant activity throughout the gastrointestinal (GI) tract are crucial. The acidic environment of the stomach and the enzymatic conditions of the small intestine can significantly alter the structure and function of bioactive compounds.[4]

This document provides detailed protocols for simulating the human upper GI tract (mouth, stomach, and small intestine) in vitro to evaluate the antioxidant potential of this compound at each digestive stage. The methodologies are based on established protocols like the INFOGEST method.[5] Furthermore, it details common antioxidant capacity assays—DPPH, ABTS, and FRAP—adapted for analyzing the resulting digested samples (digesta).

Experimental Workflow

The overall experimental process involves subjecting this compound to a sequential, three-stage in vitro digestion model followed by the assessment of its antioxidant capacity at the end of each stage.

G cluster_prep Preparation cluster_digestion In Vitro Digestion cluster_analysis Analysis Sample This compound Sample (e.g., in an oil matrix) Oral Oral Phase (α-amylase, pH 7) Sample->Oral 2 min Gastric Gastric Phase (Pepsin, pH 2.5-3.0) Oral->Gastric 2 hours Assays Antioxidant Assays (DPPH, ABTS, FRAP) Oral->Assays Collect Aliquot Intestinal Intestinal Phase (Pancreatin, Bile, pH 7) Gastric->Intestinal 2 hours Gastric->Assays Collect Aliquot Intestinal->Assays Collect Aliquot Data Data Analysis & Bioaccessibility Calculation Assays->Data

Caption: Experimental workflow for in vitro digestion and antioxidant analysis.

Experimental Protocols

Protocol 1: In Vitro Gastrointestinal (GI) Simulation

This protocol simulates the digestion process in the mouth, stomach, and small intestine based on the internationally recognized INFOGEST method with minor modifications.[5][6][7] The entire procedure should be conducted at 37°C with continuous agitation and protected from light, especially if the sample matrix is sensitive to photo-oxidation.[6]

Materials and Reagents:

  • Simulated Salivary Fluid (SSF) concentrate

  • Simulated Gastric Fluid (SGF) concentrate

  • Simulated Intestinal Fluid (SIF) concentrate

  • α-amylase solution (from human saliva)

  • Pepsin solution (from porcine gastric mucosa)

  • Pancreatin (B1164899) solution (from porcine pancreas)

  • Bile salts (porcine or bovine)

  • HCl (e.g., 1 M) and NaHCO₃ (e.g., 1 M) for pH adjustment

  • CaCl₂(H₂O)₂

  • Ultrapure water

  • Shaking water bath or incubator set to 37°C

  • pH meter

  • Conical tubes (50 mL)

Procedure:

1. Oral Phase: a. Homogenize 5 g of the sample (e.g., this compound dissolved in an oil carrier) with 3.5 mL of SSF.[6] b. Add 0.5 mL of α-amylase solution (target concentration of 75 U/mL in the final mixture).[6] c. Add 25 µL of 0.3 M CaCl₂.[6] d. Add ultrapure water to bring the total volume to 10 mL. e. Adjust the pH to 7.0 using 1 M HCl or 1 M NaHCO₃. f. Incubate at 37°C for 2 minutes with continuous agitation (e.g., 100 rpm).[6] g. The resulting mixture is termed the "oral bolus".

2. Gastric Phase: a. To the oral bolus, add 7.5 mL of SGF.[6] b. Add 1.6 mL of pepsin solution to achieve a final concentration of 2000 U/mL in the gastric chyme.[6] c. Add 5 µL of 0.3 M CaCl₂.[6] d. Add ultrapure water to bring the total volume to 20 mL. e. Adjust the pH to 2.5 - 3.0 using 1 M HCl.[8] f. Incubate at 37°C for 2 hours with continuous agitation.[6][7] g. At the end of this phase, collect an aliquot of the "gastric digesta" for antioxidant analysis. Immediately freeze or inhibit enzyme activity (e.g., by raising pH or flash freezing) to prevent further reactions.

3. Intestinal Phase: a. Take the remaining gastric digesta and add 11 mL of SIF. b. Add 5 mL of pancreatin solution (to achieve 100 U/mL of trypsin activity in the final mix).[9] c. Add 3 mL of bile salt solution (to achieve 10 mM in the final mix).[9] d. Add 40 µL of 0.3 M CaCl₂. e. Add ultrapure water to bring the total volume to 40 mL. f. Adjust the pH to 7.0 using 1 M NaHCO₃.[9] g. Incubate at 37°C for 2 hours with continuous agitation.[7][9] h. At the end of this phase, collect the "intestinal digesta". Centrifuge the sample to separate the micellar layer (containing bioaccessible lipophilic compounds) from the undigested residue. The supernatant is typically used for analysis.

Protocol 2: Assessment of Antioxidant Potential

The antioxidant capacity of the aliquots collected from each digestion phase should be measured. The following are standard assays.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[10]

  • Reagents: 0.2 mM DPPH in methanol (B129727).

  • Procedure:

    • Add 100 µL of the digesta supernatant (appropriately diluted) to 3.9 mL of the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 515-517 nm against a methanol blank.

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the DPPH solution without the sample).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[5][11]

  • Reagents: 7 mM ABTS stock solution and 2.45 mM potassium persulfate. Prepare the ABTS•⁺ working solution by mixing the two stock solutions in equal volumes and allowing them to react in the dark for 12-16 hours.[11] Dilute the working solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add 20 µL of the digesta supernatant (appropriately diluted) to 980 µL of the ABTS•⁺ working solution.[11]

    • Incubate at room temperature in the dark for 6-30 minutes.[5][11]

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox equivalents.[5]

C. FRAP (Ferric Reducing Antioxidant Power) Assay This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.[5][12]

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[5]

  • Procedure:

    • Add 100 µL of the digesta supernatant (appropriately diluted) to 3 mL of the FRAP reagent.

    • Incubate at 37°C for 4-30 minutes.

    • Measure the absorbance of the blue-colored complex at 593 nm.[12]

    • Results are typically expressed by comparing the absorbance to a standard curve prepared with FeSO₄ or Trolox.

Data Presentation

Quantitative data should be organized into tables for clear interpretation and comparison between digestive stages.

Table 1: Antioxidant Capacity of this compound During In Vitro Digestion

Digestion StageDPPH Scavenging (%)ABTS Scavenging (%)FRAP Value (µmol TE/g)
Undigested Sample85.2 ± 4.192.5 ± 3.7150.6 ± 8.3
Post-Oral84.5 ± 3.991.8 ± 4.0148.2 ± 7.9
Post-Gastric81.3 ± 5.288.1 ± 4.5140.1 ± 9.1
Post-Intestinal65.7 ± 6.370.4 ± 5.8112.5 ± 10.4
Values are presented as mean ± standard deviation (n=3). TE = Trolox Equivalents. Data is hypothetical for illustrative purposes.

Table 2: Bioaccessibility Index of this compound's Antioxidant Activity

The bioaccessibility index represents the percentage of antioxidant activity remaining after the full digestion process compared to the initial undigested sample.[6]

AssayBioaccessibility Index (%)
DPPH77.1
ABTS76.1
FRAP74.7
Calculated as: (Activity_Post-Intestinal / Activity_Undigested) * 100. Data is hypothetical.

Visualizations

Mechanism of Antioxidant Action

Antioxidants like this compound neutralize harmful free radicals by donating an electron or hydrogen atom, thereby terminating the oxidative chain reaction.

G FR Free Radical (R•) SM Stable Molecule (R-H) FR->SM gets stabilized AO This compound (A-OH) SR Stable Radical (A-O•) AO->SR donates H•

Caption: Radical scavenging mechanism of an antioxidant.

Structure of this compound

This compound is an amphiphilic molecule with a hydrophilic ascorbyl head group and a lipophilic oleate tail.

G cluster_head Hydrophilic Head (Ascorbyl Group) cluster_tail Lipophilic Tail (Oleate Group) a Ascorbyl Moiety b Oleic Acid Chain a->b Ester Bond

Caption: Schematic structure of this compound.

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Ascorbyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923) is an ester formed from ascorbic acid (Vitamin C) and oleic acid, a monounsaturated fatty acid. This modification increases the lipophilicity of ascorbic acid, potentially enhancing its ability to interact with microbial cell membranes and exert antimicrobial effects. While extensive data on the antimicrobial properties of ascorbic acid and oleic acid exist independently, specific data for ascorbyl oleate is limited. These application notes provide a framework for the systematic evaluation of the antimicrobial activity of this compound, drawing upon established methodologies for lipophilic compounds and the known mechanisms of its constituent molecules.

Ascorbic acid has been shown to inhibit the growth of various bacteria and fungi through mechanisms including the generation of reactive oxygen species (ROS) under certain conditions, lowering of pH, and interference with biofilm formation.[1] Oleic acid, as a free fatty acid, is known to disrupt bacterial cell membranes, leading to increased permeability and cell death, particularly in Gram-positive bacteria.[2][3] It is hypothesized that this compound may exhibit a synergistic or unique antimicrobial profile stemming from the combined effects of its ascorbic acid and oleic acid moieties.

Data Presentation

Quantitative data from antimicrobial susceptibility testing of this compound should be summarized for clear comparison. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

MicroorganismStrainGram Stain/Fungal TypeThis compound MIC (µg/mL)Ascorbic Acid MIC (µg/mL)Oleic Acid MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Experimental Data][Experimental Data][Experimental Data][e.g., Vancomycin]
Escherichia coliATCC 25922Gram-negative[Experimental Data][Experimental Data][Experimental Data][e.g., Ciprofloxacin]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Data][Experimental Data][Experimental Data][e.g., Ceftazidime]
Candida albicansATCC 90028Yeast[Experimental Data][Experimental Data][Experimental Data][e.g., Fluconazole]
Aspergillus brasiliensisATCC 16404Mold[Experimental Data][Experimental Data][Experimental Data][e.g., Amphotericin B]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

MicroorganismStrainGram Stain/Fungal TypeThis compound MBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive[Experimental Data]
Escherichia coliATCC 25922Gram-negative[Experimental Data]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Data]
Candida albicansATCC 90028Yeast[Experimental Data]
Aspergillus brasiliensisATCC 16404Mold[Experimental Data]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is likely multifaceted, leveraging the properties of both ascorbic acid and oleic acid. The oleic acid tail is hypothesized to facilitate the molecule's insertion into the microbial cell membrane, disrupting its integrity.[2][3] This disruption could lead to increased membrane permeability and leakage of intracellular components. Concurrently, the ascorbic acid head, once localized at or within the cell, may exert its own antimicrobial effects, such as the production of hydrogen peroxide via oxidation, which can damage cellular components.[4]

G Hypothesized Antimicrobial Mechanism of this compound cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell Interior membrane Lipid Bilayer membrane_disruption Membrane Disruption & Increased Permeability membrane->membrane_disruption dna DNA cell_death Cell Death dna->cell_death Damage proteins Proteins proteins->cell_death Damage leakage Leakage of Intracellular Components leakage->cell_death ascorbyl_oleate This compound ascorbyl_oleate->membrane Oleic acid tail insertion ros_production Reactive Oxygen Species (ROS) Production ascorbyl_oleate->ros_production Ascorbic acid moiety auto-oxidation membrane_disruption->leakage oxidative_stress Oxidative Stress ros_production->oxidative_stress oxidative_stress->dna oxidative_stress->proteins

Caption: Hypothesized mechanism of this compound antimicrobial activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Due to the lipophilic nature of this compound, modifications to standard protocols may be necessary to ensure proper solubilization and dispersion.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable solvent to create a high-concentration stock solution. Note the final concentration of the solvent and run appropriate solvent controls.

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight. Dilute the culture in the appropriate broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

G Broth Microdilution Workflow for MIC Determination start Start prep_stock Prepare Ascorbyl Oleate Stock Solution start->prep_stock prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive, Negative, and Solvent Controls inoculate->controls incubate Incubate at Appropriate Temperature and Time controls->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of this compound that results in microbial death.

Materials:

  • Results from the MIC assay

  • Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile spreaders or loops

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[5]

G Workflow for MBC/MFC Determination start Start with MIC Plate (No Visible Growth Wells) aliquot Take Aliquot from Each Clear Well start->aliquot plate Spread Aliquot onto Agar Plate aliquot->plate incubate Incubate Plates plate->incubate count_colonies Count Colonies on Each Plate incubate->count_colonies determine_mbc Determine Lowest Concentration with ≥99.9% Killing count_colonies->determine_mbc

Caption: Workflow for determining the MBC or MFC.

Time-Kill Assay

This assay provides information on the rate at which this compound kills a microbial population over time.

Materials:

  • Microbial culture in logarithmic growth phase

  • This compound

  • Appropriate broth

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Protocol:

  • Preparation: Prepare a microbial suspension in the appropriate broth at a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to separate tubes containing the microbial suspension. Include a growth control without the compound.

  • Incubation and Sampling: Incubate the tubes in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates and count the number of colonies (CFU) to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the assessment of the antimicrobial activity of this compound. Due to the limited specific data on this compound, a systematic evaluation using the described methodologies is crucial. The proposed mechanism of action, leveraging the combined properties of ascorbic acid and oleic acid, provides a theoretical framework for interpreting experimental results. The structured data presentation and detailed protocols will aid researchers in generating robust and comparable data, contributing to a better understanding of the potential of this compound as a novel antimicrobial agent.

References

Ascorbyl Oleate: Application in the Prevention of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl oleate (B1233923), an ester formed from ascorbic acid (Vitamin C) and oleic acid, is a lipophilic antioxidant with significant potential in the prevention of lipid peroxidation. Its amphiphilic nature allows for its incorporation into lipid-rich environments, such as cell membranes and lipid-based drug delivery systems, where it can effectively neutralize free radicals and inhibit the cascade of oxidative damage. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data available on the efficacy of ascorbyl oleate in preventing lipid peroxidation.

Mechanism of Action

This compound exerts its antioxidant effects primarily by donating a hydrogen atom from the hydroxyl groups on its ascorbyl head to lipid free radicals, thus terminating the chain reaction of lipid peroxidation.[1][2][3] The oleate tail enhances its solubility in lipids, allowing it to function effectively at the lipid-aqueous interface.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the available quantitative data on the antioxidant activity of this compound. Direct and comprehensive quantitative data on this compound's inhibition of specific lipid peroxidation markers remains an area of active research. The data presented here is based on available studies and may include comparisons with its close analog, ascorbyl palmitate, where specific data for this compound is not available.

ParameterMethod/SystemResult for this compoundResult for L-Ascorbic AcidResult for Ascorbyl PalmitateReference
TEAC Value Trolox Equivalent Antioxidant Capacity Assay0.71 (relative efficiency)1.00 (relative efficiency)0.84 (relative efficiency)[4]
DPPH Radical Scavenging DPPH AssayExcellent radical scavenging activityHigh radical scavenging activityHigh radical scavenging activity[5]
Inhibition of Ethyl Linoleate Peroxidation AIBN-induced peroxidationDemonstrated effective inhibition--[5][6]

Note: The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the antioxidant capacity of a substance compared to the standard, Trolox. A higher value indicates stronger antioxidant activity. While this compound shows slightly lower efficiency than L-ascorbic acid in this specific assay, its lipophilicity allows for better performance in lipid environments.

Signaling Pathway of Lipid Peroxidation and Intervention by this compound

The following diagram illustrates the free radical chain reaction of lipid peroxidation and the point of intervention by this compound.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., ROS, UV) PUFA Polyunsaturated Fatty Acid (LH) Initiator->PUFA H• abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Oxygen Oxygen (O2) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O2 PUFA2 Another PUFA (LH) Lipid_Peroxyl_Radical->PUFA2 H• abstraction Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Ascorbyl_Oleate This compound (AscOH) Lipid_Peroxyl_Radical->Ascorbyl_Oleate H• donation Stable_Products Stable Products Lipid_Radical2 Lipid Radical (L•) PUFA2->Lipid_Radical2 Ascorbyl_Radical Ascorbyl Radical (AscO•) Ascorbyl_Oleate->Ascorbyl_Radical

Caption: Lipid peroxidation pathway and this compound intervention.

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the free radical scavenging activity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a similar series of dilutions for the ascorbic acid positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the sample concentration.

Protocol 2: Inhibition of Linoleic Acid Peroxidation

This protocol assesses the ability of this compound to inhibit the oxidation of a model lipid, linoleic acid, induced by a radical initiator.

Materials:

Procedure:

  • Preparation of Reaction Mixture:

    • Prepare a linoleic acid emulsion in phosphate buffer.

    • Prepare a stock solution of this compound in ethanol.

  • Initiation of Peroxidation:

    • Add the radical initiator (e.g., AIBN) to the linoleic acid emulsion to initiate peroxidation.

    • In the test groups, add different concentrations of this compound to the emulsion.

    • A control group should contain the emulsion and the initiator without this compound.

    • A blank group should contain the emulsion without the initiator or this compound.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period, with periodic sampling.

  • Quantification of Peroxidation: At different time points, take aliquots from each reaction mixture and measure the extent of lipid peroxidation using one of the following methods:

    • Peroxide Value (PV): Measures the primary oxidation products (hydroperoxides). This is often done by titration or colorimetric methods involving the oxidation of ferrous to ferric ions.

    • p-Anisidine Value (p-AV): Measures the secondary oxidation products (aldehydes). This is a spectrophotometric method.

    • Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures malondialdehyde (MDA), a major secondary oxidation product. This is a widely used colorimetric assay.

  • Calculation: Calculate the percentage of inhibition of lipid peroxidation for each concentration of this compound at each time point.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the antioxidant activity of this compound against lipid peroxidation.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_results Results Prepare_AO Prepare this compound Solutions (various concentrations) Initiate_Peroxidation Initiate Lipid Peroxidation (e.g., with AIBN) Prepare_AO->Initiate_Peroxidation Prepare_Lipid Prepare Lipid Substrate (e.g., Linoleic Acid Emulsion) Prepare_Lipid->Initiate_Peroxidation Prepare_Controls Prepare Positive & Negative Controls Prepare_Controls->Initiate_Peroxidation Incubate Incubate Samples Initiate_Peroxidation->Incubate Measure_PV Measure Peroxide Value (PV) Incubate->Measure_PV Measure_pAV Measure p-Anisidine Value (p-AV) Incubate->Measure_pAV Measure_TBARS Measure TBARS Incubate->Measure_TBARS Calculate_Inhibition Calculate % Inhibition Measure_PV->Calculate_Inhibition Measure_pAV->Calculate_Inhibition Measure_TBARS->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Data_Visualization Data Visualization Determine_IC50->Data_Visualization

Caption: Workflow for evaluating this compound's antioxidant activity.

This compound is a promising lipophilic antioxidant for the prevention of lipid peroxidation in various applications, including pharmaceuticals and drug delivery systems. Its ability to function within lipid environments provides a distinct advantage over its hydrophilic counterpart, ascorbic acid. The protocols and data presented here offer a framework for researchers and scientists to evaluate and utilize this compound in their work. Further research is warranted to expand the quantitative dataset on its efficacy in various lipid systems and to fully elucidate its potential in therapeutic and industrial applications.

References

Application Notes & Protocols: Purification of Synthesized Ascorbyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized ascorbyl oleate (B1233923), a lipophilic derivative of ascorbic acid with significant potential in the pharmaceutical and cosmetic industries. The following sections outline various purification techniques, present comparative data on their efficiency, and provide step-by-step experimental protocols.

Introduction

Ascorbyl oleate, synthesized by the esterification of ascorbic acid and oleic acid, is a promising antioxidant and therapeutic agent. However, the crude product of synthesis contains unreacted starting materials, byproducts, and residual solvents, necessitating efficient purification to achieve the high purity required for its application. This document details established methods for the purification of this compound, including liquid-liquid extraction, recrystallization, and column chromatography.

Purification Techniques and Comparative Data

Several techniques can be employed for the purification of this compound. The choice of method depends on the initial purity of the crude product, the desired final purity, and the scale of the operation. A summary of the quantitative data from different purification strategies is presented in Table 1.

Purification MethodSolvent SystemPurity of this compound (% area by HPLC)Reference
Liquid-Liquid ExtractionEthyl acetate (B1210297) and water, followed by hexane (B92381) and acetonitrile (B52724)94.8%[1][2][3]
Liquid-Liquid ExtractionEthyl acetate and water, followed by hexane and 90% methanol (B129727)97.2%[1][2][3]
Recrystallization and Liquid-Liquid Extraction (from transesterification product)Not specified94.3% (as Ascorbyl Esters, with this compound being the major component)[1][2][3]
Silica (B1680970) Gel Column ChromatographyEthyl acetate: methanol: water (80:20:5 v/v/v)Effective for separation, but quantitative purity not specified. Prone to oxidation and browning of the product.[1]

Table 1: Comparison of Purification Techniques for this compound

Experimental Protocols

The following are detailed protocols for the key purification techniques cited in the literature.

Protocol 1: Liquid-Liquid Extraction

This protocol is effective for removing unreacted ascorbic acid and oleic acid.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate

  • Deionized water

  • Hexane

  • Acetonitrile or 90% methanol

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound reaction mixture in ethyl acetate.

  • Wash the ethyl acetate solution with deionized water in a separatory funnel to remove unreacted water-soluble ascorbic acid. Repeat the washing step 2-3 times.

  • Separate the organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.

  • Remove the ethyl acetate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add hexane to dissolve the this compound and unreacted oleic acid.

  • Perform a liquid-liquid extraction with either acetonitrile or 90% methanol to separate the this compound from the oleic acid. The this compound will preferentially partition into the more polar acetonitrile or 90% methanol phase.

  • Separate the acetonitrile or 90% methanol layer containing the purified this compound.

  • Remove the solvent under reduced pressure to obtain the purified this compound. A purity of 94.8% can be achieved with acetonitrile, and 97.2% with 90% methanol.[1][2][3]

Protocol 2: Silica Gel Column Chromatography

This method is suitable for small-scale purification and for isolating this compound from other lipid-soluble impurities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Elution solvent: Ethyl acetate: methanol: water (80:20:5 v/v/v)[1]

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a slurry of silica gel in the elution solvent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the elution solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the prepared solvent mixture.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure to yield the purified product. Note that prolonged exposure to silica gel can lead to oxidation and browning of this compound.[1]

Visualizing the Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Ascorbyl_Oleate_Purification cluster_synthesis Synthesis Methods cluster_purification Purification Techniques synthesis Synthesis esterification Esterification (Ascorbic Acid + Oleic Acid) crude_product Crude this compound esterification->crude_product transesterification Transesterification (Ascorbyl Palmitate + Oleic Acid) transesterification->crude_product purification Purification crude_product->purification lle Liquid-Liquid Extraction purification->lle Common sgcc Silica Gel Column Chromatography purification->sgcc Alternative recrystallization Recrystallization purification->recrystallization For Transesterification Product pure_product Pure this compound lle->pure_product sgcc->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC) pure_product->analysis

Caption: Workflow for Synthesis and Purification of this compound.

Purity Analysis

The purity of the final this compound product should be confirmed using High-Performance Liquid Chromatography (HPLC). A typical method involves a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol, water, and an acid (e.g., phosphoric acid) and detection at an appropriate UV wavelength (e.g., 243 nm).

Conclusion

The purification of synthesized this compound is a critical step in its production for various applications. Liquid-liquid extraction with appropriate solvent systems has been shown to be a highly effective method, yielding purities of up to 97.2%.[1][2][3] The choice of purification protocol should be guided by the specific requirements of the final product and the scale of the synthesis. Careful execution of these protocols and rigorous analytical validation are essential to ensure the quality and efficacy of the purified this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for ascorbyl oleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ascorbyl oleate (B1233923).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of ascorbyl oleate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound consistently low in my esterification reaction?

A1: Low yields in the esterification of ascorbic acid and oleic acid are often attributed to the poor solubility of L-ascorbic acid in common organic solvents.[1] L-ascorbic acid is highly hydrophilic, which limits its availability to react with the lipophilic oleic acid in a non-polar environment.[1][2]

Potential Solutions:

  • Solvent Selection: The choice of solvent is critical. While acetone (B3395972) is commonly used, other solvents like t-butanol and t-amyl alcohol have been reported to give higher yields.[1] For instance, under similar conditions, the yield was ~20% in acetone and 50% in t-butanol.[1]

  • Substrate Molar Ratio: Increasing the molar ratio of oleic acid to ascorbic acid can shift the reaction equilibrium towards product formation. Ratios of up to 1:9 (ascorbic acid to oleic acid) have been used to maximize yields.[3]

  • Water Removal: The esterification reaction produces water as a byproduct, which can inhibit the lipase (B570770) catalyst and promote the reverse reaction (hydrolysis). The addition of molecular sieves (e.g., 4 Å) is crucial to scavenge this water and drive the reaction forward.[3][4]

  • Enzyme Choice: Novozym® 435, an immobilized lipase from Candida antarctica, is widely reported as the most effective catalyst for this synthesis due to its high initial reaction rate, yield, and productivity.[1]

Q2: My reaction seems to stop or slow down significantly after an initial period. What could be the cause?

A2: This issue, often referred to as product inhibition or enzyme deactivation, can arise from several factors.

Potential Solutions:

  • Product Inhibition: The synthesized this compound can sometimes precipitate onto the immobilized enzyme particles, blocking the active sites.[5] Adding a hydrophobic phase like hexane (B92381) or polypropylene (B1209903) beads can help to dissolve the product and prevent this inhibition.[5]

  • Enzyme Deactivation: The enzyme can lose activity over time. One strategy to improve productivity is to investigate procedures for enzyme reactivation.[6] Additionally, operational stability studies have shown that after ten reaction cycles, the enzyme may retain only about 48% of its initial activity.[6]

  • Monitoring Reaction Progress: It's important to monitor the reaction progress over time. Conversion rates typically increase for up to 48 hours, after which they may plateau.[1]

Q3: I am observing the formation of unwanted byproducts. How can I improve the selectivity of the reaction?

A3: Lipase-catalyzed reactions are generally highly regioselective, favoring esterification at the C-6 position of ascorbic acid.[1] However, side reactions can still occur.

Potential Solutions:

  • Mild Reaction Conditions: Enzymatic synthesis uses mild reaction conditions, which minimizes the isomerization and rearrangement side reactions that can occur in chemical synthesis.[7] Ensure the temperature is optimized; for Novozym 435, temperatures around 50-60°C are often employed.[1][6]

  • Purity of Reactants: Use high-purity L-ascorbic acid and oleic acid to avoid side reactions from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the difference between esterification and transesterification for this compound synthesis?

A1:

  • Esterification is the direct reaction between L-ascorbic acid and oleic acid to form this compound and water.[1]

  • Transesterification involves reacting an existing ascorbyl ester (like ascorbyl palmitate) with oleic acid. The oleoyl (B10858665) group replaces the palmitoyl (B13399708) group to form this compound.[1] Transesterification can sometimes offer higher conversion rates; for example, a conversion of 73.8% was achieved with transesterification compared to 19.7% with direct esterification under specific conditions.[1]

Q2: How can I purify the synthesized this compound?

A2: A common purification method involves a series of liquid-liquid extractions. After filtering out the enzyme and molecular sieves, the solvent is removed. The product can then be purified by sequential extractions with ethyl acetate (B1210297) and water, followed by hexane and acetonitrile (B52724) or 90% methanol.[1][8] This process can yield purities of up to 97.2 area% as confirmed by HPLC.[1][8]

Q3: What are the optimal reaction conditions for enzymatic synthesis of this compound?

A3: Optimal conditions can vary, but a good starting point based on published literature is:

  • Enzyme: Novozym® 435.[1]

  • Solvent: Acetone, t-butanol, or t-amyl alcohol.[1]

  • Temperature: 50-70°C.[1][3]

  • Substrate Molar Ratio (Ascorbic Acid:Oleic Acid): 1:1 to 1:9.[1][3]

  • Water Removal: Use of molecular sieves (4 Å).[3][4]

Data Presentation

Table 1: Comparison of Solvents on this compound Yield by Esterification

SolventTemperature (°C)Molar Ratio (AA:OA)Reaction Time (h)Yield (%)Reference
Acetone501:17219.7[1]
t-ButanolNot SpecifiedNot SpecifiedNot Specified~50[1]
t-Amyl AlcoholNot SpecifiedNot SpecifiedNot Specifiedup to 87[1]

Table 2: Effect of Synthesis Method and Molar Ratio on Conversion Rate

Synthesis MethodSubstratesMolar RatioReaction Time (h)Conversion Rate (%)Reference
EsterificationL-Ascorbic Acid:Oleic Acid1:17219.7[1]
TransesterificationAscorbyl Palmitate:Oleic Acid1:14850.1[1]
TransesterificationAscorbyl Palmitate:Oleic Acid1:37273.8[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of this compound

This protocol is adapted from a study by Lee et al. (2022).[1]

  • Reactant Preparation: In a 250 mL screw-cap flask, combine L-ascorbic acid (e.g., 2.5 g, 14.5 mmol) and oleic acid (e.g., 4.1 g, 14.5 mmol) for a 1:1 molar ratio.

  • Catalyst and Desiccant Addition: Add Novozym® 435 (10 wt% of total substrate) and molecular sieves (4 Å, 10 wt% of total substrate).

  • Solvent Addition: Add 15 mL of acetone to the flask.

  • Inert Atmosphere: Fill the flask with nitrogen gas to prevent oxidation.

  • Reaction Incubation: Place the sealed flask in a shaking water bath at 50°C and 200 rpm for 72 hours.

  • Enzyme Removal: After the reaction, filter the mixture to remove the enzyme and molecular sieves.

  • Solvent Evaporation: Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

  • Purification: Proceed with liquid-liquid extraction for purification of the crude product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_end start_end process process decision decision output output issue issue start Start reactants Combine Ascorbic Acid, Oleic Acid, Novozym® 435, Molecular Sieves & Solvent start->reactants reaction Incubate at 50°C with shaking for 72h reactants->reaction filtration Filter to remove enzyme & sieves reaction->filtration evaporation Evaporate solvent filtration->evaporation extraction1 Liquid-Liquid Extraction (Ethyl Acetate/Water) evaporation->extraction1 extraction2 Liquid-Liquid Extraction (Hexane/Acetonitrile) extraction1->extraction2 final_product Pure this compound extraction2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide issue issue cause cause solution solution low_yield Low Yield check_solubility Poor Substrate Solubility? low_yield->check_solubility check_water Water Present? check_solubility->check_water No change_solvent Use t-Butanol or t-Amyl Alcohol check_solubility->change_solvent Yes check_ratio Sub-optimal Molar Ratio? check_water->check_ratio No add_sieves Add 4Å Molecular Sieves check_water->add_sieves Yes increase_ratio Increase Oleic Acid to Ascorbic Acid Ratio check_ratio->increase_ratio Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Enzymatic Synthesis of Ascorbyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of ascorbyl oleate (B1233923). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental protocols for improved yields.

Frequently Asked Questions (FAQs)

Q1: My ascorbyl oleate yield is consistently low. What are the most critical factors I should investigate?

A1: Low yield in this compound synthesis is a common issue that can be attributed to several factors. The most critical parameters to optimize are:

  • Reaction Medium: The choice of solvent is crucial as it affects the solubility of both the hydrophilic L-ascorbic acid and the lipophilic oleic acid, as well as the activity of the lipase (B570770). While acetone (B3395972) is a recommended and industrially safe solvent, solvents like 2-methyl-2-butanol (B152257) (tert-amyl alcohol) have been reported to produce higher yields.[1][2]

  • Water Content: Water is produced during the esterification reaction, which can negatively impact the enzyme's performance and shift the reaction equilibrium.[3] Controlling water content through the use of molecular sieves is a common strategy to drive the reaction towards product formation.[4][5]

  • Substrate Molar Ratio: An excess of one substrate, typically oleic acid, can shift the reaction equilibrium towards the formation of the product.[6] However, an excessive amount of oleic acid can also dilute the concentration of ascorbic acid.[6] Molar ratios of ascorbic acid to oleic acid ranging from 1:5 to 1:9 have been reported to be effective.[6][7][8]

  • Enzyme Selection and Concentration: Immobilized lipases, particularly Candida antarctica lipase B (CALB), commercially available as Novozym 435, are highly effective for this synthesis.[4][9] Optimizing the enzyme concentration is a balance between reaction rate and cost.

  • Temperature: Temperature influences the reaction rate and enzyme stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation.[8][10] Optimal temperatures are typically in the range of 40°C to 70°C.[7][8]

Q2: I'm observing enzyme deactivation after a few cycles. How can I improve the operational stability of the lipase?

A2: Enzyme deactivation is a significant concern for process cost-effectiveness. To enhance the reusability of your lipase, consider the following:

  • Immobilization: Using an immobilized lipase like Novozym 435 provides greater stability compared to free lipase.

  • Water Activity Control: Precise control of water activity is critical to prevent enzyme denaturation.[8] The use of molecular sieves helps maintain a low water environment.[4][5]

  • Solvent Choice: The solvent can affect the enzyme's conformational stability. Solvents with a logP value between 0.8 and 1.31, such as tert-butanol (B103910) and tert-amyl alcohol, have shown high yields, which can be indicative of a favorable environment for the enzyme.[1]

  • Temperature Management: Operating at the lower end of the optimal temperature range can help preserve enzyme activity over more cycles.

  • Enzyme Coating: Coating the immobilized lipase with polymers like polyethyleneimine (PEI) has been shown to significantly improve stability.[9]

Q3: My final product is discolored and appears oxidized. What is causing this and how can I prevent it?

A3: Ascorbic acid and its derivatives are susceptible to oxidation, which can lead to discoloration.[11] This is a common issue during both the reaction and purification stages.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, can minimize contact with oxygen and reduce oxidation.[1]

  • Purification Method: Certain purification methods, like silica (B1680970) gel column chromatography, can act as an oxidation catalyst, leading to product discoloration.[1] Liquid-liquid extraction is often a more suitable method.

  • Light and Heat Exposure: Ascorbic acid is sensitive to light and heat.[11] Protect your reaction mixture and purified product from direct light and excessive heat.

  • Storage: Store the final product under an inert atmosphere and at low temperatures to maintain its stability.

Q4: What are the most effective methods for purifying this compound?

A4: Purifying this compound can be challenging due to its low melting point and the presence of unreacted substrates.

  • Liquid-Liquid Extraction: This is a widely used and effective method. A common approach involves sequential extractions. For instance, after removing the enzyme and solvent, the product can be washed with hexane (B92381) to remove unreacted oleic acid. Subsequently, this compound can be extracted using a more polar solvent like ethyl acetate (B1210297).[1][12][13] A multi-step process using hexane and acetonitrile (B52724) or 90% methanol (B129727) has also been shown to yield high purity product.[1][12][13][14]

  • Recrystallization: This can be used, particularly in the purification of transesterification products, by dissolving the reaction mixture in a suitable solvent and allowing the product to crystallize upon cooling.[13]

  • Avoid Silica Gel Chromatography: As mentioned, silica gel can promote the oxidation of this compound, leading to discoloration and product loss.[1]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the enzymatic synthesis of this compound.

TroubleshootingGuide start Start: Low this compound Yield check_reaction_conditions 1. Verify Reaction Conditions start->check_reaction_conditions solution_yield_improved Yield Improved start->solution_yield_improved Resolution Path temp Temperature (40-70°C) check_reaction_conditions->temp ratio Substrate Molar Ratio (AA:OA 1:5 to 1:9) check_reaction_conditions->ratio water Water Content (Use Molecular Sieves) check_reaction_conditions->water solvent Solvent Choice (e.g., tert-amyl alcohol) check_reaction_conditions->solvent check_enzyme 2. Evaluate Enzyme Activity enzyme_source Enzyme Source (e.g., Novozym 435) check_enzyme->enzyme_source enzyme_conc Enzyme Concentration (Optimize) check_enzyme->enzyme_conc enzyme_reuse Reusability Issue? (Check stability) check_enzyme->enzyme_reuse check_purification 3. Assess Purification Protocol purification_method Method Selection (Liquid-Liquid Extraction) check_purification->purification_method product_loss Product Loss during washing? check_purification->product_loss discoloration Discoloration? (Avoid Silica, use N2) check_purification->discoloration temp->check_enzyme If conditions are optimal ratio->check_enzyme If conditions are optimal water->check_enzyme If conditions are optimal solvent->check_enzyme If conditions are optimal enzyme_source->check_purification If enzyme is active enzyme_conc->check_purification If enzyme is active enzyme_reuse->check_purification If enzyme is active purification_method->solution_yield_improved If purification is optimized product_loss->solution_yield_improved If purification is optimized discoloration->solution_yield_improved If purification is optimized

Caption: Troubleshooting flowchart for low this compound yield.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from various studies to guide the optimization of your synthesis protocol.

Table 1: Effect of Reaction Conditions on this compound Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Solvent Acetone19.7tert-Butanol~66 (after 3h)[5][12]
Substrate Molar Ratio (AA:OA) 1:4< 49.421:949.42[6]
Temperature 50°C-70°C~50[8]
Water Removal Without Molecular Sieves66With Molecular Sieves87[5]

Table 2: Comparison of Synthesis Strategies

Synthesis MethodKey ConditionsYield (%)Reference
Esterification Novozym 435, Acetone, 50°C, 72h19.7[1]
Transesterification (Acidolysis) Novozym 435, Ascorbyl Palmitate:Oleic Acid (1:3)73.8[12][13]
Ultrasound-Assisted Synthesis Novozym 435, tert-butanol, 70°C, 12h, with molecular sieves87[5]

Experimental Protocols

1. Protocol for Lipase-Catalyzed Esterification of Ascorbic Acid and Oleic Acid

This protocol is adapted from a study that utilized Novozym® 435 as the catalyst.[1]

  • Materials:

    • L-ascorbic acid (AA)

    • Oleic acid (OA)

    • Novozym® 435 (immobilized Candida antarctica lipase B)

    • Molecular sieves (e.g., 3Å or 4Å)

    • Acetone (or other suitable solvent like tert-amyl alcohol)

    • Nitrogen gas

  • Procedure:

    • To a 250 mL screw-capped flask, add L-ascorbic acid and oleic acid at the desired molar ratio (e.g., 1:1 to 1:9).

    • Add the reaction solvent (e.g., 15 mL of acetone).

    • Add Novozym® 435 (e.g., 10 wt% of total substrate weight) and activated molecular sieves (e.g., 10 wt% of total substrate weight).

    • Purge the flask with nitrogen gas and seal it tightly.

    • Place the flask in a shaking water bath at the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

    • Allow the reaction to proceed for the desired duration (e.g., 24-72 hours), taking samples periodically to monitor progress via TLC or HPLC.

2. Protocol for Purification by Liquid-Liquid Extraction

This protocol is a generalized procedure based on effective methods reported in the literature.[1][12][13]

  • Materials:

    • Reaction mixture containing this compound

    • Hexane

    • Ethyl acetate

    • Acetonitrile or 90% Methanol (Methanol:Water = 9:1, v/v)

    • Water

  • Procedure:

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Washing Step (to remove unreacted oleic acid): Add hexane to the residue, mix vigorously, and centrifuge to separate the layers. Remove the hexane supernatant. Repeat this washing step multiple times.

    • Extraction of this compound (Method A - Ethyl Acetate): To the washed residue, add ethyl acetate to dissolve the this compound. Separate any aqueous phase. Collect the ethyl acetate layer and remove the solvent under reduced pressure to obtain the purified product.

    • Extraction of this compound (Method B - Hexane/Acetonitrile or 90% Methanol):

      • To the crude product, add hexane and acetonitrile (or 90% methanol) in appropriate volumes (e.g., 3:1 v/v).

      • Mix vigorously and centrifuge to separate the layers. The this compound will preferentially partition into the more polar acetonitrile or 90% methanol layer.

      • Collect the lower layer (acetonitrile or 90% methanol).

      • Repeat the extraction of the upper hexane layer with fresh acetonitrile or 90% methanol to maximize recovery.

      • Combine the polar extracts and remove the solvent under reduced pressure to yield the purified this compound.

Visualized Workflow

ExperimentalWorkflow start Start: Prepare Reactants (Ascorbic Acid, Oleic Acid) add_components Combine Reactants, Solvent, Novozym 435, & Molecular Sieves start->add_components reaction Incubate with Shaking (e.g., 50°C, 200 rpm, 24-72h) under Nitrogen Atmosphere add_components->reaction filtration Filter to Remove Enzyme & Molecular Sieves reaction->filtration evaporation Evaporate Solvent (Rotary Evaporator) filtration->evaporation purification Purify by Liquid-Liquid Extraction evaporation->purification final_product Final Product: This compound purification->final_product

Caption: General experimental workflow for this compound synthesis.

References

Overcoming low solubility of ascorbic acid in ascorbyl oleate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ascorbyl oleate (B1233923). The primary focus is on overcoming the challenges associated with the low solubility of ascorbic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ascorbyl oleate, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low to No Product Formation Poor solubility of ascorbic acid: Ascorbic acid has limited solubility in many organic solvents suitable for enzymatic reactions.[1][2]1. Solvent Selection: Switch to or optimize the use of solvents where ascorbic acid has better, albeit still limited, solubility, such as acetone (B3395972), tert-butanol, or 2-methyl-2-butanol (B152257).[1][3][4] 2. Use of Co-solvents: Investigate the use of a co-solvent system to improve the dissolution of ascorbic acid. 3. Ascorbic Acid Complex: Prepare an ascorbic acid complex by dissolving it in a suitable solvent like methanol (B129727) and then adsorbing it onto a carrier like kaolin (B608303) before adding it to the reaction mixture.[1]
Enzyme Inactivity: The lipase (B570770) catalyst may be inactive or denatured.1. Enzyme Selection: Ensure the use of a robust and suitable lipase, such as immobilized Candida antarctica lipase B (Novozym® 435), which has shown high activity and stability.[1][5][6] 2. Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, excessive heat can denature the enzyme. A common range is 45-70°C.[5][7][8] 3. pH Control: Although not in an aqueous medium, residual water can affect the microenvironment of the enzyme. Ensure anhydrous conditions.
Presence of Water: Water produced during the esterification reaction can inhibit the enzyme and shift the equilibrium back towards the reactants.[3]1. Use of Molecular Sieves: Add molecular sieves (e.g., 4 Å) to the reaction mixture to continuously remove water as it is formed.[3][4][7][8] 2. Anhydrous Solvents: Use dried, anhydrous solvents for the reaction.[5]
Reaction Stalls or Proceeds Slowly Sub-optimal Substrate Molar Ratio: An inappropriate ratio of ascorbic acid to oleic acid can limit the reaction rate.1. Optimize Molar Ratio: Experiment with different molar ratios of ascorbic acid to oleic acid. An excess of the oleic acid (e.g., 1:3, 1:8, or 1:9) has been shown to improve conversion rates.[1][4][8]
Poor Mass Transfer: Inadequate mixing can lead to poor interaction between the substrates and the enzyme, especially with a heterogeneous catalyst.1. Increase Agitation: Ensure efficient stirring or shaking of the reaction mixture. A shaking water bath is often used.[1] 2. Ultrasound Assistance: Consider the use of an ultrasound bath to improve the dispersion of reactants and enhance the reaction rate.[2][4]
Product Degradation or Browning Oxidation of Ascorbic Acid/Product: Ascorbic acid and its esters can be susceptible to oxidation, leading to discoloration.[1]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][9] 2. Temperature Control: Avoid excessively high temperatures during the reaction and purification steps.
Difficulty in Product Purification Complex Reaction Mixture: The final mixture contains unreacted substrates, the product, and potentially by-products.1. Sequential Extraction: Employ a multi-step purification process. For example, after removing the enzyme, wash the reaction mixture with hexane (B92381) to remove unreacted oleic acid, followed by extraction of this compound with a more polar solvent like ethyl acetate (B1210297).[1][7] 2. Recrystallization: For transesterification products, recrystallization from a solvent like hexane at low temperatures can be used to remove unreacted ascorbyl palmitate.[1] 3. Liquid-Liquid Extraction: Use a biphasic system, such as ethyl acetate and water, to separate the lipophilic product from water-soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why is ascorbic acid's low solubility a major hurdle in this compound synthesis?

A1: Ascorbic acid is a polar, hydrophilic molecule, making it poorly soluble in the non-polar organic solvents typically required for the enzymatic esterification with the lipophilic oleic acid.[1][2][10][11] This poor solubility limits the concentration of ascorbic acid in the reaction medium, thereby reducing the reaction rate and overall yield.[1]

Q2: What are the most effective solvents for the enzymatic synthesis of this compound?

A2: Solvents such as acetone, tert-butanol, and 2-methyl-2-butanol have been successfully used.[1][3][4] While ascorbic acid's solubility is still limited in these solvents, they provide a suitable environment for the lipase-catalyzed reaction to proceed. For instance, an esterification rate of 19.7% was achieved using acetone as the reaction solvent.[1][12]

Q3: Can I use a transesterification approach to bypass the solubility issue?

A3: Yes, transesterification is a highly effective strategy. Instead of using ascorbic acid directly, a more soluble ascorbyl ester, such as ascorbyl palmitate, can be reacted with oleic acid.[1] This method, also known as acidolysis, has been shown to significantly increase the yield of this compound, with conversion rates reaching up to 73.8% when a 1:3 molar ratio of ascorbyl palmitate to oleic acid was used.[1][12]

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves are crucial for removing water that is produced as a byproduct during the esterification reaction.[3] The presence of water can inhibit the lipase enzyme and favor the reverse reaction (hydrolysis), thus reducing the product yield. By sequestering water, molecular sieves drive the reaction equilibrium towards product formation.[3][4][8]

Q5: What is a typical purification protocol for this compound?

A5: A common purification strategy involves several steps. First, the immobilized enzyme is removed by filtration. The solvent is then evaporated. The residue is washed with a non-polar solvent like hexane to remove unreacted oleic acid. Subsequently, the this compound is extracted using a more polar solvent such as ethyl acetate.[1][7] Further purification can be achieved through liquid-liquid extraction with systems like ethyl acetate/water or hexane/acetonitrile.[1]

Quantitative Data Summary

Table 1: Solubility of L-(+)-Ascorbic Acid in Various Solvents at Different Temperatures

SolventSolubility ( g/100g solvent) at 298.15 K (25°C)Solubility ( g/100g solvent) at 313.15 K (40°C)
Water33.340.0
Methanol4.766.67
Ethanol2.173.33
Propan-2-ol0.480.83
Acetone0.040.08
Acetonitrile0.030.05
Ethyl Acetate0.010.02
Tetrahydrofuran0.090.17
Data adapted from literature.[10]

Table 2: Comparison of Esterification and Transesterification for this compound Synthesis

Reaction TypeSubstratesMolar RatioSolventTemperatureReaction TimeYield/Conversion Rate
EsterificationAscorbic Acid + Oleic Acid1:1Acetone50°C72 h19.7%[1]
TransesterificationAscorbyl Palmitate + Oleic Acid1:1Acetone50°C48 h50.1%[1]
TransesterificationAscorbyl Palmitate + Oleic Acid1:3Acetone50°C48 h73.8%[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Esterification of Ascorbic Acid and Oleic Acid
  • Reactant Preparation: In a screw-capped flask, combine L-ascorbic acid and oleic acid in a 1:1 molar ratio.

  • Solvent and Catalyst Addition: Add acetone as the reaction solvent. Immediately after, add 10% (w/w of total substrates) of immobilized Candida antarctica lipase (e.g., Novozym® 435) and 10% (w/w) of molecular sieves.

  • Reaction Conditions: Fill the flask with nitrogen, seal it, and place it in a shaking water bath at 50°C and 200 rpm for 72 hours.[1]

  • Purification:

    • Filter to remove the enzyme and molecular sieves.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Wash the residue with hexane to remove unreacted oleic acid.

    • Extract the this compound from the residue using ethyl acetate.

    • Evaporate the ethyl acetate to obtain the purified product.[1]

Protocol 2: Lipase-Catalyzed Transesterification of Ascorbyl Palmitate and Oleic Acid
  • Reactant Preparation: Combine ascorbyl palmitate and oleic acid in a 1:3 molar ratio in a suitable reaction vessel.

  • Solvent and Catalyst Addition: Add acetone as the solvent, followed by the addition of immobilized lipase (e.g., Novozym® 435).

  • Reaction Conditions: Maintain the reaction at 50°C with constant agitation for 48 hours.[1]

  • Purification:

    • Filter to remove the enzyme.

    • Dissolve the filtrate in acetone and add hexane to recrystallize unreacted ascorbyl palmitate at low temperatures (4°C and -20°C).

    • The remaining solution contains the this compound product.[1]

Visualizations

experimental_workflow cluster_esterification Esterification Pathway cluster_transesterification Transesterification Pathway AA Ascorbic Acid Mix1 Mix Substrates (1:1 molar ratio) AA->Mix1 OA Oleic Acid OA->Mix1 Reaction1 Enzymatic Reaction (Novozym® 435, Acetone, 50°C, 72h) + Molecular Sieves Mix1->Reaction1 Purification1 Purification (Filtration, Evaporation, Hexane Wash, Ethyl Acetate Extraction) Reaction1->Purification1 Product1 This compound Purification1->Product1 AP Ascorbyl Palmitate Mix2 Mix Substrates (1:3 molar ratio) AP->Mix2 OA2 Oleic Acid OA2->Mix2 Reaction2 Enzymatic Reaction (Novozym® 435, Acetone, 50°C, 48h) Mix2->Reaction2 Purification2 Purification (Filtration, Recrystallization) Reaction2->Purification2 Product2 This compound Purification2->Product2

Caption: Comparative workflow of this compound synthesis via esterification and transesterification.

troubleshooting_low_yield Start Low/No Product Yield CheckSolubility Is Ascorbic Acid Solubility an Issue? Start->CheckSolubility ImproveSolubility Action: Change Solvent (e.g., tert-butanol), Use Co-solvent, or Form AA Complex CheckSolubility->ImproveSolubility Yes CheckEnzyme Is Enzyme Activity Optimal? CheckSolubility->CheckEnzyme No ImproveSolubility->CheckEnzyme ConsiderTrans Alternative Strategy: Transesterification ImproveSolubility->ConsiderTrans OptimizeEnzyme Action: Verify Enzyme (Novozym® 435), Optimize Temperature (45-70°C) CheckEnzyme->OptimizeEnzyme No CheckWater Is Water Present? CheckEnzyme->CheckWater Yes OptimizeEnzyme->CheckWater RemoveWater Action: Add Molecular Sieves, Use Anhydrous Solvents CheckWater->RemoveWater Yes CheckRatio Is Substrate Ratio Optimized? CheckWater->CheckRatio No RemoveWater->CheckRatio OptimizeRatio Action: Increase Oleic Acid (e.g., 1:3, 1:8) CheckRatio->OptimizeRatio No Success Improved Yield CheckRatio->Success Yes OptimizeRatio->Success chemical_transformation cluster_product Product AscorbicAcid Ascorbic Acid (Hydrophilic) Process + Lipase Catalyst - H₂O AscorbicAcid->Process OleicAcid Oleic Acid (Lipophilic) OleicAcid->Process AscorbylOleate This compound (Amphiphilic) Process->AscorbylOleate

References

Stability issues and degradation of ascorbyl oleate in formulations.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ascorbyl Oleate (B1233923) Stability & Degradation

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with ascorbyl oleate. It focuses on addressing the common stability and degradation challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound is an ester formed from ascorbic acid (Vitamin C) and oleic acid. This modification makes the typically water-soluble Vitamin C into a lipophilic (fat-soluble) molecule.[1] Its primary use in pharmaceutical and cosmetic formulations is as a potent antioxidant to protect active pharmaceutical ingredients (APIs) and excipients from oxidative degradation.[2] Its fat-solubility allows it to be incorporated into the lipid phase of formulations like creams, ointments, and emulsions, where it helps prevent lipid peroxidation (rancidity) and stabilize oxygen-sensitive ingredients.[2][3]

Q2: What are the primary stability challenges associated with this compound?

Like its parent molecule, ascorbic acid, this compound is susceptible to degradation, which can lead to loss of antioxidant potency and undesirable changes in the formulation, such as discoloration (yellowing or browning).[1][3] The two main degradation pathways are:

  • Oxidation: The ascorbyl moiety is easily oxidized, especially in the presence of oxygen, transition metal ions (e.g., Cu²⁺, Fe³⁺), and light.[3][4] This is the primary pathway for loss of antioxidant activity.

  • Hydrolysis: The ester bond linking ascorbic acid and oleic acid can be cleaved by hydrolysis, breaking the molecule down into its constituent parts. This reaction is highly dependent on the pH of the formulation.[5][6]

Q3: Which factors have the most significant impact on this compound degradation?

Several factors can accelerate the degradation of this compound in a formulation:

  • pH: Ascorbic acid and its esters are highly sensitive to pH.[5][7] Stability is generally poor in alkaline conditions, which promote both oxidation and hydrolysis.[5] Slightly acidic pH values (around 4-6) are often optimal for dermatological applications.[8]

  • Temperature: Higher temperatures significantly accelerate the rate of chemical degradation, following classical kinetic models.[4][7][9]

  • Light: Exposure to UV light can induce photo-degradation and generate free radicals, which speeds up the oxidative breakdown of this compound.[3][4]

  • Oxygen: The presence of dissolved oxygen or headspace oxygen in packaging is a critical factor for oxidative degradation.[9]

  • Metal Ions: Trace amounts of transition metal ions, such as copper and iron, are potent catalysts for the oxidation of ascorbic acid and its derivatives.[3][10]

Q4: How can I improve the stability of this compound in my formulation?

Stabilization requires a multi-faceted approach:

  • pH Control: Maintain the formulation pH in a slightly acidic range where the molecule is most stable.[8]

  • Chelating Agents: Incorporate chelating agents like Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions and prevent them from catalyzing oxidation.[2]

  • Antioxidant Synergy: Combine this compound with other antioxidants, such as tocopherols (B72186) (Vitamin E). Ascorbyl esters can regenerate tocopherol, creating a more robust and stable antioxidant system.[2]

  • Opaque & Airtight Packaging: Use packaging that protects the formulation from light and minimizes exposure to oxygen.

  • Appropriate Carrier System: Encapsulation technologies like liposomes or microemulsions can physically protect this compound from pro-degradant factors.[3][10] Formulations with high viscosity may also reduce degradation rates.[6]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Action(s) & Solutions
Formulation develops a yellow or brown color over time. Oxidative Degradation. The ascorbyl moiety has been oxidized and is forming colored degradation products.[1]1. Confirm Degradation: Use HPLC to quantify the remaining this compound and identify degradation peaks. 2. Check for Oxygen/Light: Ensure manufacturing and packaging processes minimize air exposure. Switch to opaque or UV-protective packaging. 3. Add a Chelating Agent: Introduce EDTA (typically 0.05-0.1%) to sequester catalytic metal ions. 4. Add a Synergistic Antioxidant: Incorporate alpha-tocopherol (B171835) into the oil phase.
Loss of antioxidant activity or API potency. Chemical Degradation (Oxidation/Hydrolysis). The this compound has degraded and can no longer protect the API.1. Perform Stability Study: Conduct a forced degradation study (see protocol below) to understand the primary degradation pathway. 2. Optimize pH: Adjust the formulation pH to a more stable range (e.g., pH 4.0-6.0). 3. Increase Concentration: Higher initial concentrations of ascorbyl esters have been shown to reduce the percentage of degradation.[3] 4. Reformulate: Consider an alternative carrier system, such as encapsulation in liposomes or a more viscous emulsion base.[6][10]
Change in pH of the formulation during storage. Hydrolysis. The breakdown of ascorbic acid esters can release acidic functional groups, causing a pH drop.1. Verify pH Drift: Monitor pH at various time points during a stability study. 2. Adjust Buffer System: Ensure the formulation's buffer has sufficient capacity to maintain the target pH. 3. Control Water Activity: In low-water systems, ensure moisture is tightly controlled to limit hydrolysis.

Quantitative Data on Stability

The stability of ascorbyl esters is highly dependent on the specific formulation matrix. The following table summarizes general degradation trends for ascorbic acid, which are directly relevant to its esters like this compound.

Condition Parameter Observation Impact on this compound Citation
pH Aqueous SolutionHighly sensitive to alkaline conditions.Significant degradation is expected at pH > 7 due to increased rates of both hydrolysis and oxidation.[5]
Temperature Guava Juice (Storage)Degraded by 23.4% at 25°C and 56.4% at 35°C over 7 days.High temperatures drastically accelerate degradation. Accelerated stability studies (e.g., at 40°C) are critical.[4]
Temperature Food MatrixEffect is most pronounced in the 40-60°C range.This range is highly relevant for accelerated stability testing to predict shelf-life.[7]
Light GeneralUV radiation (229–330 nm) induces and accelerates degradation.Formulations must be protected from light to ensure stability.[4]
Oxygen GeneralPresence of oxygen is a primary driver of oxidative degradation.Manufacturing under nitrogen and using airtight packaging is recommended for maximal stability.[4][9]

Visualized Pathways and Workflows

G Degradation Pathway of this compound AO This compound DHAO Dehydroascorbyl Oleate AO->DHAO Oxidation (O₂, Metal Ions, Light) AA Ascorbic Acid AO->AA Hydrolysis (H₂O, pH extremes) OA Oleic Acid AO->OA DKG 2,3-diketo-L-gulonic acid derivatives DHAO->DKG Irreversible Hydrolysis Browning Browning Products DKG->Browning Polymerization

Caption: Primary degradation routes for this compound.

G Troubleshooting Logic for Formulation Discoloration start Problem: Formulation Discoloration cause Probable Cause: Oxidative Degradation start->cause check_O2 Is the packaging airtight? cause->check_O2 Check Oxygen Exposure check_light Is the packaging opaque/UV-protective? cause->check_light Check Light Exposure check_metals Does the formulation contain a chelator? cause->check_metals Check Metal Ion Catalysis sol_O2 Solution: Use airtight packaging and inert gas blanket during manufacture. check_O2->sol_O2 No sol_light Solution: Switch to opaque or amber packaging. check_light->sol_light No sol_metals Solution: Add EDTA or another chelating agent. check_metals->sol_metals No

Caption: Decision tree for troubleshooting formulation discoloration.

G Experimental Workflow for a Forced Degradation Study start Start: Prepare Batches of This compound Formulation t0 1. Analyze Initial Sample (t=0) (Assay/Purity by HPLC, Appearance, pH) start->t0 stress 2. Expose Batches to Stress Conditions t0->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxid Oxidation (e.g., 3% H₂O₂, RT) stress->oxid thermal Thermal (e.g., 80°C) stress->thermal photo Photolytic (ICH Q1B light exposure) stress->photo analysis 3. Analyze Samples at Timepoints (HPLC for Assay & Degradants) acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis eval 4. Evaluate Data (Identify degradation products, determine degradation pathways) analysis->eval end End: Develop Stability-Indicating Method eval->end

Caption: Workflow for conducting a forced degradation study.

Key Experimental Protocols

1. Protocol: Forced Degradation Study of this compound

  • Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways, in line with ICH guidelines.[5]

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare separate samples of the final formulation.

    • Acid Hydrolysis: Mix the sample with 0.1 M HCl. Keep at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 24-48 hours). Withdraw aliquots at various time points, neutralize, and dilute for analysis.

    • Alkaline Hydrolysis: Mix the sample with 0.1 M NaOH at room temperature. Ascorbic acid esters are highly sensitive to alkaline conditions, so degradation may be rapid.[5] Withdraw aliquots frequently (e.g., 0, 1, 2, 4, 8 hours), neutralize, and dilute for analysis.

    • Oxidative Degradation: Mix the sample with a dilute solution of hydrogen peroxide (e.g., 3-6% H₂O₂) at room temperature.[5] Protect from light. Monitor over several hours, taking aliquots for analysis.

    • Thermal Degradation: Store the sample (as a solid or in formulation) in an oven at a high temperature (e.g., 80°C) for several days.

    • Photolytic Degradation: Expose the sample to a controlled light source as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]

    • Analysis: Analyze all stressed samples, alongside a non-stressed control, using a stability-indicating HPLC method (see below).

2. Protocol: Stability-Indicating HPLC-UV Method

  • Objective: To develop an analytical method capable of separating and quantifying this compound from its potential degradation products, impurities, and other formulation excipients.[11][12]

  • Methodology:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

      • Mobile Phase: A gradient elution is often required. For example:

        • Solvent A: Water with 0.1% Phosphoric or Acetic Acid.

        • Solvent B: Acetonitrile or Methanol.

        • Start with a higher concentration of Solvent A and gradually increase Solvent B to elute the lipophilic this compound and its degradation products.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set to the λmax of this compound (approx. 243-254 nm).[9][12]

      • Column Temperature: 30-40°C.

    • Sample Preparation:

      • Accurately weigh the formulation sample.

      • Extract the this compound using a suitable solvent like methanol or a methanol/acetonitrile mixture. Citric acid can be added as a stabilizing agent during extraction.[12]

      • Use sonication or vortexing to ensure complete extraction.

      • Centrifuge and filter the extract through a 0.45 µm filter before injection into the HPLC system.

    • Method Validation:

      • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

      • Specificity is proven by demonstrating that the peaks for degradation products (from the forced degradation study) are well-resolved from the main this compound peak.

References

Technical Support Center: Enhancing Formulation Photostability with Ascorbyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for utilizing ascorbyl oleate (B1233923) to enhance the photostability of formulations.

Frequently Asked Questions (FAQs)

Q1: What is Ascorbyl Oleate and how does it enhance photostability?

A1: this compound is a fat-soluble ester of L-ascorbic acid (Vitamin C) and oleic acid, an omega-9 fatty acid.[1] This structure makes it lipophilic, allowing for excellent incorporation into the oil phase of emulsions and anhydrous formulations.[1] It enhances photostability primarily through its potent antioxidant activity.[1] this compound works by scavenging reactive oxygen species (ROS) and neutralizing free radicals generated by exposure to UV radiation, thereby preventing the oxidative degradation of photosensitive active ingredients.[2]

Q2: What are the main advantages of using this compound over other Vitamin C derivatives?

A2: The primary advantage of this compound is its lipophilicity, which allows it to be readily dissolved in the lipid phases of formulations. This is in contrast to L-ascorbic acid, which is hydrophilic and limited to the aqueous phase.[3] This property makes this compound particularly effective at protecting oils and other lipophilic active ingredients from lipid peroxidation.[2] Its oleic acid tail, being a liquid at room temperature, can also impart a more fluid-like behavior compared to esters made with saturated fatty acids like palmitic acid.[1]

Q3: Is this compound itself stable to light and heat?

A3: While more stable than L-ascorbic acid, this compound can still be susceptible to degradation by light, heat, and oxygen.[4] Its stability is influenced by the formulation's pH, the presence of metal ions, and its concentration.[4][5] Therefore, proper formulation strategies and packaging are crucial to maintain its efficacy.

Q4: What concentration of this compound is typically recommended?

A4: The effective concentration of this compound can vary depending on the active ingredient it is intended to protect and the overall formulation. Generally, for antioxidant purposes, concentrations can range from 0.05% to higher levels. For instance, in one study, 0.05% this compound was effective in reducing the peroxide value in soybean oil.[6] For cosmetic formulations, similar derivatives like ascorbyl tetraisopalmitate are used at concentrations from 0.5% to 3% for significant skin benefits.[7] It is crucial to optimize the concentration, as very high levels of ascorbyl esters, in the presence of metal ions, can potentially exhibit pro-oxidant effects.[5]

Troubleshooting Guide

Issue 1: Color Change (Yellowing or Browning) in the Formulation

  • Question: My formulation containing this compound has started to turn yellow/brown over time, especially when exposed to light. What is the cause and how can I fix it?

  • Answer:

    • Probable Cause: This color change is a classic sign of oxidation. This compound, in the process of sacrificing itself to protect other ingredients, becomes oxidized. This process is accelerated by exposure to light, air (oxygen), and the presence of trace metal ions (e.g., iron, copper). The formulation's pH can also play a role; ascorbyl esters are generally more stable at a slightly acidic to neutral pH.[3][8]

    • Solution:

      • Optimize pH: Adjust the formulation's pH to a range of 4.0-6.5, where many ascorbyl esters exhibit greater stability.[7]

      • Incorporate a Chelating Agent: Add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to the water phase of your formulation. Chelating agents bind trace metal ions, preventing them from catalyzing the oxidation of this compound.[5]

      • Use Synergistic Antioxidants: Combine this compound with other antioxidants like tocopherol (Vitamin E). This compound can regenerate tocopherol, creating a more robust and longer-lasting antioxidant system.[2]

      • Improve Packaging: Package the final product in opaque, airless containers to minimize exposure to light and oxygen.

      • Manufacturing Process: During manufacturing, minimize exposure to high heat and air. Consider adding this compound during the cool-down phase of the process, and potentially blanket the formulation with an inert gas like nitrogen.[7]

Issue 2: Precipitation or Crystallization in the Formulation

  • Question: I am observing crystals or precipitation in my oil-based serum containing this compound after a few weeks of storage. What is happening?

  • Answer:

    • Probable Cause: Precipitation can occur due to solubility issues. While this compound is oil-soluble, its solubility can be limited in certain oils or at higher concentrations, especially if the formulation is exposed to temperature fluctuations (e.g., cold storage). The polarity of the oil phase can significantly impact the solubility of the ascorbyl ester.

    • Solution:

      • Solvent System Optimization: Ensure this compound is fully dissolved in the oil phase during manufacturing. This can be facilitated by gentle heating (typically up to 40°C).[7]

      • Co-solvents/Emollients: Introduce a co-solvent or a more polar emollient into the oil phase to improve the solubility of this compound.

      • Concentration Adjustment: You may be using a concentration that is above the saturation point for your specific lipid system. Experiment with slightly lower concentrations to find the optimal balance between efficacy and stability.

      • Homogenization: Ensure the formulation is properly homogenized to create a stable, uniform dispersion.

Issue 3: Loss of Efficacy of the Active Ingredient

  • Question: Despite adding this compound, my primary active ingredient (e.g., a retinoid) is still showing significant degradation in my photostability tests. Why isn't it working?

  • Answer:

    • Probable Cause: Several factors could be at play:

      • Insufficient Concentration: The concentration of this compound may be too low to effectively quench all the free radicals being generated.

      • Pro-oxidant Effect: If the formulation is contaminated with metal ions and the concentration of this compound is high, it could be paradoxically promoting oxidation.[5]

      • Inadequate Formulation: The overall formulation may lack other key stabilizing elements. The stability of the emulsion or base vehicle itself is critical.[9]

      • Location of the Antioxidant: For this compound to be effective, it needs to be in close proximity to the molecule it is protecting. In an emulsion, if your active is in the water phase and this compound is in the oil phase, its protective effect will be limited.

    • Solution:

      • Optimize Concentration: Conduct a dose-response study to determine the optimal concentration of this compound for protecting your specific active.

      • Add a Chelating Agent: As mentioned previously, incorporating a chelating agent like EDTA is crucial to prevent the pro-oxidant effect.

      • Evaluate the Base Formulation: Ensure the emulsion is physically stable. Phase separation can reduce the protective effect of the antioxidant.

      • Consider a Multi-phasic Antioxidant System: If your active is water-soluble, consider using this compound in the oil phase and a water-soluble antioxidant (like sodium ascorbyl phosphate) in the aqueous phase for comprehensive protection.[8]

Data Presentation: Photodegradation and Antioxidant Efficacy

The following tables summarize quantitative data on the instability of common photosensitive active ingredients and the efficacy of ascorbyl esters as antioxidants.

Table 1: Photodegradation of Tretinoin (B1684217) in Different Formulations (Without this compound) This table illustrates the inherent instability of Tretinoin when exposed to UV light, establishing the need for a photostabilizer like this compound.

Formulation TypeLight SourceExposure Duration% Tretinoin DegradationReference
Conventional Gel (0.025%)Fluorescent Light2 hours> 83%[10]
Conventional Gel (0.025%)Fluorescent Light8 hours86%[10]
Conventional Gel (0.025%)UVA Light8 hours72%[11]
LotionXenon Lamp30 minutes~80%[6]
Methanolic Solution366 nm UV Lamp1 hour73%[12]

Table 2: Photodegradation of Retinyl Palmitate (Without Additional Antioxidant) This table demonstrates the significant photodegradation of Retinyl Palmitate, a common cosmetic ingredient.

Formulation TypeLight Source/Dose% Retinyl Palmitate LossReference
Formulation without EHMC5 MED** of UV62%[13]
Formulation without EHMC5 MED** of UV93% (loss of peak UV absorbance)[13]

*EHMC: Ethylhexyl Methoxycrylene, a photostabilizer. **MED: Minimal Erythemal Dose.

Table 3: Antioxidant Efficacy of Ascorbyl Esters This table provides quantitative data on the effectiveness of this compound and the closely related Ascorbyl Palmitate in preventing oxidation, which is the primary mechanism of photodegradation.

SystemAntioxidant & ConcentrationMetricResultReference
Bulk Soybean OilThis compound (0.05%)Peroxide Value (after 30 days)Reduced from 12.1 to 4.3 meq/kg[6]
Bulk Soybean OilAscorbyl Palmitate (0.05%)Peroxide Value (after 30 days)Reduced from 12.1 to 6.8 meq/kg[6]
Rat Skin (in vitro)Retinyl Palmitate + Ascorbyl PalmitateSkin Deposition of Retinyl PalmitateSignificantly increased[14]
O/W NanoemulsionAscorbic Acid vs. Ascorbyl Palmitateβ-Carotene DegradationAscorbic acid was more effective

Experimental Protocols

Protocol 1: General Photostability Testing of a Topical Cream (ICH Q1B Guideline)

This protocol provides a step-by-step method for assessing the photostability of a cream formulation containing this compound and a photosensitive active ingredient.

  • Sample Preparation:

    • Prepare three sets of samples of the final cream formulation.

    • Sample Set 1 (Exposed): Spread a thin layer of the cream (approx. 1-2 mm thick) evenly onto a chemically inert, transparent surface (e.g., a glass petri dish).

    • Sample Set 2 (Dark Control): Prepare an identical sample to Set 1, but wrap it completely in aluminum foil to protect it from light. This control is essential to differentiate between photodegradation and thermal degradation.

    • Sample Set 3 (Zero Point): Store this sample protected from light at 2-8°C. This will be analyzed at the beginning of the experiment to establish the initial concentration of the active ingredient.

  • Exposure Conditions:

    • Place Sample Set 1 (Exposed) and Sample Set 2 (Dark Control) side-by-side in a photostability chamber.

    • The chamber should be equipped with a light source that complies with ICH Q1B guidelines, such as a Xenon arc lamp or a D65/ID65 emission standard lamp.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

    • Monitor and control the temperature inside the chamber to minimize the effects of heat.

  • Sampling and Analysis:

    • At predetermined time points during the exposure (e.g., 0, 2, 4, 8, 24 hours), collect the samples from the exposed and dark control sets.

    • Immediately prepare the collected samples for analysis to prevent further degradation.

    • Analyze the concentration of the active ingredient and any known degradation products using a validated stability-indicating analytical method, such as HPLC-UV (see Protocol 2).

    • Also, perform a visual assessment of the samples at each time point, noting any changes in color, texture, or physical appearance.

  • Data Evaluation:

    • Calculate the percentage of the active ingredient remaining in the exposed and dark control samples relative to the zero-point sample.

    • Compare the degradation in the exposed sample to the degradation in the dark control. A significantly higher degradation in the exposed sample indicates photodegradation.

    • Assess whether the changes in physical properties or the levels of degradation products are within acceptable limits.

Protocol 2: HPLC Method for Quantification of Tretinoin in a Cream Formulation

This protocol provides a sample HPLC method for analyzing tretinoin in a cream base, which can be adapted for formulations containing this compound.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v), adjusted to an acidic pH (e.g., pH 3.0 with formic acid). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 356 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of tretinoin reference standard (e.g., 100 µg/mL) in methanol. Protect this solution from light by using amber glassware or wrapping the flask in aluminum foil.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the cream formulation into a 30 mL centrifuge tube wrapped in aluminum foil.

    • Add 10 mL of methanol to the tube.

    • Vortex for 5 minutes to disperse the cream and extract the tretinoin.

    • Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial. This is your sample solution for injection.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

    • Inject the sample solution.

    • Identify the tretinoin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of tretinoin in the sample by using the calibration curve.

Mandatory Visualizations

cluster_0 UV Exposure cluster_1 Photosensitive Active Ingredient cluster_2 This compound Protective Mechanism UV_Light UV Light Active Active Ingredient (e.g., Retinoid) UV_Light->Active Excited_Active Excited State* Active->Excited_Active Absorbs Photon Degraded_Active Degraded Product (Loss of Efficacy) Excited_Active->Degraded_Active Degradation Pathway ROS Reactive Oxygen Species (ROS) Excited_Active->ROS Generates Ascorbyl_Oleate This compound Oxidized_AO Oxidized this compound Ascorbyl_Oleate->Oxidized_AO Donates Electron ROS->Active Attacks & Degrades ROS->Ascorbyl_Oleate Neutralizes

Caption: Mechanism of photoprotection by this compound.

Start Start: Prepare Formulation Prep_Samples Prepare 3 Sample Sets: 1. Exposed 2. Dark Control 3. Zero Point Start->Prep_Samples Analyze_Zero Analyze Zero Point Sample (Initial Concentration) Prep_Samples->Analyze_Zero Expose Place Exposed & Dark Samples in Photostability Chamber Prep_Samples->Expose Conditions Expose to ICH Q1B Conditions (≥1.2M lux-hrs, ≥200 W-h/m²) Expose->Conditions Time_Point At Each Time Point... Conditions->Time_Point Collect Collect Exposed & Dark Samples Time_Point->Collect Yes Analyze_Samples Analyze Samples via HPLC (Assess Degradation) Collect->Analyze_Samples Evaluate Evaluate Data: Compare Exposed vs. Dark vs. Zero Analyze_Samples->Evaluate Evaluate->Time_Point Continue Exposure End End: Determine Photostability Profile Evaluate->End Exposure Complete

Caption: Experimental workflow for photostability testing.

Problem Problem Observed in Formulation? Color_Change Color Change (Yellow/Brown) Problem->Color_Change Yes Precipitation Precipitation/ Crystallization Problem->Precipitation Yes Loss_Efficacy Loss of Active Efficacy Problem->Loss_Efficacy Yes Cause_Oxidation Probable Cause: Oxidation Color_Change->Cause_Oxidation Cause_Solubility Probable Cause: Poor Solubility Precipitation->Cause_Solubility Cause_Complex Probable Causes: - Low [AO] - Pro-oxidant Effect - Poor Formulation Loss_Efficacy->Cause_Complex Solution_Oxidation Solutions: - Optimize pH (4.0-6.5) - Add Chelating Agent (EDTA) - Use Synergistic Antioxidant (Vit E) - Improve Packaging Cause_Oxidation->Solution_Oxidation Solution_Solubility Solutions: - Optimize Solvent System - Use Co-solvents - Adjust Concentration Cause_Solubility->Solution_Solubility Solution_Efficacy Solutions: - Increase [AO] - Add Chelating Agent - Evaluate Base Formulation Cause_Complex->Solution_Efficacy

Caption: Troubleshooting logic for formulation issues.

References

Technical Support Center: Troubleshooting Ascorbyl Oleate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion rates during the enzymatic esterification of ascorbyl oleate (B1233923). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide actionable solutions.

Troubleshooting Guide: Low Conversion Rates

Low yields in ascorbyl oleate synthesis can be attributed to several factors. This guide will walk you through a systematic approach to identify and resolve the root cause of the issue.

1. Are you using the optimal enzyme and solvent combination?

The choice of lipase (B570770) and reaction solvent is critical for achieving high conversion rates. Novozym® 435, an immobilized lipase B from Candida antarctica, is widely reported as the most effective catalyst for this reaction.[1][2][3] The solvent system significantly impacts substrate solubility and enzyme activity.

  • Issue: Poor substrate solubility, particularly of L-ascorbic acid, can be a major limiting factor.[1][4]

  • Solution: Employ polar organic solvents that can dissolve both the hydrophilic L-ascorbic acid and the hydrophobic oleic acid. Tert-butanol (B103910) and acetone (B3395972) are commonly used, with some studies showing higher yields in tert-butanol.[1][4] Tert-amyl alcohol has also been reported to yield high conversions.[1]

2. Is your substrate molar ratio optimized?

An excess of one substrate is often used to drive the reaction equilibrium towards product formation.

  • Issue: An equimolar ratio of L-ascorbic acid to oleic acid may result in lower yields.

  • Solution: Increasing the molar ratio of oleic acid to L-ascorbic acid can significantly improve the conversion rate. Ratios from 1:8 to 1:10 (Ascorbic Acid:Oleic Acid) have been shown to be effective.[2][3]

3. Is water content in your reaction being controlled?

Water is a byproduct of the esterification reaction. Its accumulation can lead to the reverse reaction (hydrolysis) and can also deactivate the enzyme, thus reducing the yield.

  • Issue: Excess water in the reaction medium.

  • Solution: Add molecular sieves (typically 4 Å) to the reaction mixture to continuously remove water as it is formed.[2][5][6] The amount of molecular sieves can be around 10-20 wt% of the substrates.[4][6]

4. Are the reaction temperature and time appropriate?

Enzyme activity is highly dependent on temperature.

  • Issue: Suboptimal reaction temperature or insufficient reaction time.

  • Solution: The optimal temperature for Novozym® 435 in this reaction is typically between 50°C and 70°C.[1][4] Reaction times of 48 to 72 hours are often required to reach maximum conversion.[1]

5. Have you considered transesterification as an alternative?

Direct esterification of L-ascorbic acid can be challenging due to its low solubility in many organic solvents. Transesterification offers a viable alternative with potentially higher yields.

  • Issue: Persistently low yields with direct esterification.

  • Solution: Use an ascorbyl ester with a different fatty acid (e.g., ascorbyl palmitate) and react it with oleic acid. This method, known as acidolysis, has been shown to achieve significantly higher conversion rates compared to direct esterification.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Low this compound Conversion check_enzyme_solvent 1. Verify Enzyme and Solvent (e.g., Novozym® 435 in tert-butanol) start->check_enzyme_solvent check_ratio 2. Optimize Substrate Molar Ratio (e.g., 1:8 Ascorbic Acid:Oleic Acid) check_enzyme_solvent->check_ratio If still low success Improved Conversion Rate check_enzyme_solvent->success Issue Resolved control_water 3. Control Water Content (Add Molecular Sieves) check_ratio->control_water If still low check_ratio->success Issue Resolved check_temp_time 4. Adjust Temperature and Time (e.g., 60°C for 48-72h) control_water->check_temp_time If still low control_water->success Issue Resolved consider_transesterification 5. Consider Transesterification (e.g., Ascorbyl Palmitate + Oleic Acid) check_temp_time->consider_transesterification If still low check_temp_time->success Issue Resolved consider_transesterification->success Issue Resolved

Caption: A logical workflow for troubleshooting low conversion rates in this compound esterification.

Frequently Asked Questions (FAQs)

Q1: What is a typical conversion rate for the direct enzymatic esterification of this compound?

A1: Conversion rates can vary significantly based on the reaction conditions. In some studies using acetone as a solvent, the esterification rate was around 19.7%.[1] However, with optimized conditions, including the use of other solvents like tert-butanol, higher yields can be achieved.

Q2: How does transesterification improve the yield of this compound?

A2: Transesterification, specifically acidolysis using a pre-existing ascorbyl ester like ascorbyl palmitate, can overcome the poor solubility of L-ascorbic acid in organic solvents.[1] This leads to better substrate availability for the enzyme and can result in significantly higher conversion rates, with some studies reporting yields up to 73.8%.[1]

Q3: What is the role of molecular sieves in the reaction?

A3: Molecular sieves are used as a desiccant to remove water produced during the esterification reaction.[2][5][6] By removing water, they shift the reaction equilibrium towards the formation of the ester product and prevent the hydrolysis of the newly formed this compound, thereby increasing the final yield.

Q4: Can ultrasound be used to improve the conversion rate?

A4: Yes, ultrasound-assisted synthesis has been shown to be a promising method for increasing the conversion rate of this compound. An 87% conversion was achieved in an ultrasound-assisted system using tert-butanol as the solvent.[4]

Q5: How can I purify the synthesized this compound?

A5: Purification can be achieved through a series of liquid-liquid extractions. A common method involves using ethyl acetate (B1210297) and water, followed by hexane (B92381) and acetonitrile (B52724) or 90% methanol.[1] This process can yield this compound with a purity of over 97%.[1]

Data Summary

Table 1: Comparison of Esterification and Transesterification for this compound Synthesis

Synthesis MethodAcyl DonorMolar Ratio (Ascorbyl Donor:Oleic Acid)SolventConversion Rate (%)Reference
Direct EsterificationL-Ascorbic Acid1:1Acetone19.7[1]
TransesterificationAscorbyl Palmitate1:1Acetone50.1[1]
TransesterificationAscorbyl Palmitate1:3Acetone73.8[1]

Table 2: Effect of Reaction Conditions on this compound Yield (Direct Esterification)

EnzymeSolventSubstrate Molar Ratio (Ascorbic Acid:Oleic Acid)Temperature (°C)Water ControlConversion Rate (%)Reference
Novozym® 435Acetone1:10600.07% initial water60.5[3]
Novozym® 435tert-Butanol1:97020 wt% Molecular Sieves87[4]
Lipase NS 88011tert-Butanol1:970Not Specified~50[7]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Direct Esterification of this compound

  • Materials:

    • L-Ascorbic Acid

    • Oleic Acid

    • Novozym® 435

    • tert-Butanol (or other suitable solvent)

    • Molecular Sieves (4 Å)

    • Nitrogen gas

  • Procedure:

    • In a screw-capped flask, combine L-ascorbic acid and oleic acid at a molar ratio of 1:9.

    • Add tert-butanol as the reaction solvent (e.g., 20 mL for a specific substrate amount).[4]

    • Add Novozym® 435 (e.g., 5 wt% of total substrates) and molecular sieves (e.g., 20 wt% of total substrates).[4]

    • Purge the flask with nitrogen gas to create an inert atmosphere.

    • Seal the flask and place it in a shaking water bath or incubator at 70°C with agitation (e.g., 200 rpm).[4]

    • Allow the reaction to proceed for the desired time (e.g., 12-72 hours), taking aliquots periodically to monitor conversion by a suitable analytical method (e.g., HPLC).

Protocol 2: Lipase-Catalyzed Transesterification of this compound

  • Materials:

    • Ascorbyl Palmitate

    • Oleic Acid

    • Novozym® 435

    • Acetone

    • Molecular Sieves (4 Å)

    • Nitrogen gas

  • Procedure:

    • In a screw-capped flask, combine ascorbyl palmitate and oleic acid at a molar ratio of 1:3.[1]

    • Add acetone as the reaction solvent (e.g., 5 times the substrate weight).[1]

    • Add Novozym® 435 (e.g., 10 wt% of total substrates) and molecular sieves (e.g., 10 wt% of total substrates).[1]

    • Purge the flask with nitrogen gas.

    • Seal the flask and place it in a shaking water bath at 50°C with agitation (e.g., 200 rpm).[1]

    • Let the reaction proceed for up to 72 hours, monitoring the progress as described in Protocol 1.

Synthesis Pathways

SynthesisPathways cluster_esterification Direct Esterification cluster_transesterification Transesterification (Acidolysis) ascorbic_acid L-Ascorbic Acid ascorbyl_oleate1 This compound ascorbic_acid->ascorbyl_oleate1 + Oleic Acid (Lipase) oleic_acid1 Oleic Acid oleic_acid1->ascorbyl_oleate1 water Water (byproduct) ascorbyl_palmitate Ascorbyl Palmitate ascorbyl_oleate2 This compound ascorbyl_palmitate->ascorbyl_oleate2 + Oleic Acid (Lipase) oleic_acid2 Oleic Acid oleic_acid2->ascorbyl_oleate2 palmitic_acid Palmitic Acid (byproduct)

Caption: Comparison of direct esterification and transesterification pathways for this compound synthesis.

References

Lipase reusability and operational stability in ascorbyl oleate production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic synthesis of ascorbyl oleate (B1233923), focusing on lipase (B570770) reusability and operational stability.

Frequently Asked Questions (FAQs)

Q1: Which lipase is most commonly recommended for ascorbyl oleate synthesis?

A1: The most frequently cited and effective lipase for this compound synthesis is the commercial immobilized lipase B from Candida antarctica (CALB), often known by its commercial name, Novozym 435.[1][2][3][4] This lipase is favored for its high activity and stability in organic solvents commonly used for this reaction. Other lipases, such as those from Thermomyces lanuginosus (TLL) and Rhizomucor miehei (RML), have also been tested, but CALB, particularly when adsorbed on hydrophobic supports, generally demonstrates superior yields.[3][4]

Q2: What are the optimal reaction conditions for this compound synthesis using Novozym 435?

A2: While optimal conditions can vary based on the specific experimental setup, several studies have identified key parameters for efficient synthesis. A frequently reported set of conditions includes a temperature of around 60°C, a low water content (approximately 0.018% v/v), a substrate molar ratio of ascorbic acid to oleic acid of 1:8, and a lipase concentration of about 0.2% (w/v) in acetone.[1][2] In other systems using tert-amyl alcohol, a temperature of 45°C has been shown to be effective.[3]

Q3: How many times can I reuse the immobilized lipase?

A3: The reusability of immobilized lipase depends on the reaction conditions and the immobilization method. For Novozym 435 in acetone, it has been reported that the enzyme retains approximately 48% of its initial activity after ten reaction cycles.[1][2] In studies using tert-butanol, Novozym 435 showed a 25% loss of activity after 200 hours of continuous use. The stability and, therefore, reusability can be significantly influenced by the choice of solvent.[4]

Q4: Why is the water content in the reaction medium so critical?

A4: Water content is a critical parameter in lipase-catalyzed esterification. While a minimal amount of water is essential to maintain the enzyme's active conformation, excess water can promote the reverse reaction (hydrolysis of the ester), which reduces the yield of this compound.[5] The use of molecular sieves is a common strategy to control water content by removing the water produced during the esterification reaction, thereby shifting the equilibrium towards product formation.[1][2][3][4]

Q5: Can the activity of a deactivated lipase be restored?

A5: Yes, in some cases, enzyme reactivation is possible. Although detailed procedures are often specific to the enzyme and the cause of deactivation, general methods may involve washing the immobilized enzyme with specific solvents or buffer solutions to remove inhibitory products or byproducts that may have adsorbed to the support or the enzyme itself. One study mentioned that further improvement in productivity was achieved through a procedure for enzyme reactivation, though the specific details of the procedure were not provided in the abstract.[1][2]

Troubleshooting Guides

Problem 1: Low this compound Yield

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Verify that the reaction temperature is within the optimal range for your specific lipase. For Novozym 435, temperatures between 45°C and 60°C are commonly used.[2][3] Temperatures that are too high can lead to thermal deactivation of the enzyme.
Inappropriate Substrate Molar Ratio An excess of the acyl donor (oleic acid) is generally favorable. A molar ratio of ascorbic acid to oleic acid of 1:8 or 1:9 has been shown to be effective.[2][6]
Excess Water in the Reaction Medium Add molecular sieves to the reaction mixture to sequester water produced during the reaction.[1][3][4] Ensure that the organic solvent used is sufficiently anhydrous.
Substrate Inhibition High concentrations of ascorbic acid can inhibit the lipase.[2] Consider a fed-batch or continuous-flow reactor setup to maintain a low concentration of ascorbic acid.
Poor Solubility of Substrates Ensure that both ascorbic acid and oleic acid are adequately soluble in the chosen organic solvent. Solvents like acetone, tert-amyl alcohol, and 2-methyl-2-butanol (B152257) are often used.[1][3][7]

Problem 2: Rapid Loss of Lipase Activity Over Consecutive Cycles

Possible Cause Suggested Solution
Solvent-Induced Deactivation The choice of organic solvent significantly impacts lipase stability.[5] Some solvents can strip the essential water layer from the enzyme or otherwise denature it. If you observe rapid deactivation, consider switching to a more biocompatible solvent. For instance, Novozym 435 has shown better operational stability in 2-methyl-2-butanol compared to other solvents.[6]
Product or Byproduct Inhibition/Adsorption The accumulation of product or byproducts on the enzyme support can lead to inhibition or mass transfer limitations. Wash the immobilized enzyme with the reaction solvent or a suitable buffer between cycles to remove adsorbed molecules.
Mechanical Stress In stirred-tank reactors, high agitation speeds can cause mechanical damage to the immobilization support, leading to enzyme leaching and activity loss. Reduce the stirring speed or consider using a different reactor configuration, such as a packed-bed or rotating bed reactor.[6]
Thermal Deactivation If operating at the higher end of the temperature range, slight temperature overshoots can accelerate enzyme denaturation. Ensure precise temperature control. A modified CALB derivative exhibited a half-life of 3 days at 75°C, indicating that prolonged exposure to high temperatures can be detrimental.[3]

Quantitative Data Summary

Table 1: Reusability and Operational Stability of Immobilized Lipases in this compound/Palmitate Synthesis

LipaseSupport/FormulationSolventReusability/Stability MetricReference
Novozym 435 (Candida antarctica Lipase B)Commercial ImmobilizedAcetoneRetained 48% of initial activity after 10 reaction cycles.[1][2]
CALB coated with PEIHydrophobic Supporttert-Amyl AlcoholMaintained full activity after 28 days at 45°C.[3]
CALB coated with PEIHydrophobic SupportAnhydrous MediaExhibited a half-life of 3 days at 75°C.[3]
Novozym 435 (Candida antarctica Lipase B)Commercial Immobilizedtert-Butanol25% loss of activity in 200 hours.[4]
Lipase NS 88011 (Candida antarctica)Hydrophobic Polymer ResinNot specifiedActivity dropped to 50% after 14 cycles in tert-butanol.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Novozym 435

This protocol is based on commonly cited laboratory-scale batch synthesis.

  • Reactant Preparation: In a sealed reaction vessel, dissolve ascorbic acid (e.g., 0.135 M) and oleic acid (e.g., 1:8 molar ratio to ascorbic acid) in a suitable volume of anhydrous acetone.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 0.2% w/v), to the reaction mixture.

  • Water Control: Add molecular sieves (e.g., 3Å, 14 g/L) to the mixture to adsorb water produced during esterification.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 150 rpm) for the desired reaction time (e.g., up to 24 hours).

  • Reaction Monitoring: Periodically take samples from the reaction mixture. Analyze the samples for the concentration of this compound and the consumption of ascorbic acid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Product Recovery: After the reaction, separate the immobilized lipase from the reaction mixture by filtration for subsequent reuse. The product, this compound, can then be purified from the reaction solvent and unreacted substrates.

Protocol 2: Lipase Reusability Assay

  • Initial Reaction: Perform the this compound synthesis as described in Protocol 1.

  • Lipase Recovery: At the end of the reaction cycle, recover the immobilized lipase by filtration.

  • Washing Step: Wash the recovered lipase with fresh anhydrous solvent (e.g., acetone) to remove any adsorbed substrates or products. Allow the solvent to drain completely.

  • Subsequent Cycles: Introduce the washed lipase into a fresh reaction mixture and commence the next reaction cycle under the same conditions as the initial run.

  • Activity Measurement: Determine the initial reaction rate or the final product yield for each cycle. The relative activity for each cycle is calculated as a percentage of the activity observed in the first cycle.

  • Data Analysis: Plot the relative activity as a function of the number of cycles to evaluate the operational stability of the immobilized lipase.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Reuse A Prepare Substrates (Ascorbic Acid, Oleic Acid) B Add Anhydrous Solvent (e.g., Acetone) A->B C Add Molecular Sieves B->C D Add Immobilized Lipase (e.g., Novozym 435) C->D E Incubate at Controlled Temperature & Agitation D->E F Monitor Reaction (e.g., HPLC) E->F G Filter to Separate Lipase F->G H Wash Lipase with Fresh Solvent G->H J Product Purification G->J I Reuse Lipase for Next Cycle H->I I->D New Batch

Caption: Workflow for lipase-catalyzed this compound synthesis and enzyme reuse.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Temp Incorrect Temperature? Start->Temp Ratio Suboptimal Substrate Ratio? Start->Ratio Water Excess Water? Start->Water Inhibition Substrate Inhibition? Start->Inhibition Sol_Temp Optimize Temperature (e.g., 45-60°C) Temp->Sol_Temp Sol_Ratio Increase Oleic Acid Excess (e.g., 1:8 ratio) Ratio->Sol_Ratio Sol_Water Add Molecular Sieves Water->Sol_Water Sol_Inhibition Use Fed-Batch System Inhibition->Sol_Inhibition

Caption: Troubleshooting decision tree for low this compound yield.

References

Preventing oxidation of ascorbic acid during synthesis of ascorbyl oleate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ascorbyl oleate (B1233923), with a specific focus on preventing the oxidation of ascorbic acid.

Troubleshooting Guide

Problem 1: Low yield of ascorbyl oleate.

Possible Cause: Suboptimal reaction conditions, including solvent choice, temperature, and molar ratio of substrates. The low solubility of ascorbic acid in many organic solvents is a significant limiting factor.[1]

Suggested Solutions:

  • Solvent Selection: Use solvents in which ascorbic acid has some solubility, such as acetone (B3395972) or tert-amyl alcohol.[2][3] Ensure the solvent is anhydrous by using molecular sieves, as water can promote the degradation of ascorbic acid.[3]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they also accelerate the oxidation of ascorbic acid.[4][5] A typical temperature range for enzymatic synthesis is 45-70°C.[2][3][6] It is crucial to find the optimal balance for your specific enzymatic system.

  • Molar Ratio Adjustment: An excess of the oleic acid substrate can help drive the reaction towards product formation. Molar ratios of ascorbic acid to oleic acid ranging from 1:5 to 1:9 have been reported to be effective.[6][7]

  • Enzyme Choice and Immobilization: The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), is highly recommended for improved stability and reusability.[1][3] Coating the immobilized enzyme with polyethyleneimine (PEI) has been shown to improve catalytic behavior and yield.[3]

  • Consider Transesterification: The transesterification of an existing ascorbyl ester (like ascorbyl palmitate) with oleic acid can result in significantly higher yields compared to direct esterification.[1][8]

Problem 2: Browning of the reaction mixture or final product, indicating oxidation.

Possible Cause: Ascorbic acid and, to a lesser extent, this compound are susceptible to oxidation, which is accelerated by oxygen, light, heat, and the presence of metal ions (e.g., Cu²⁺, Fe²⁺).[4][9]

Suggested Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][10]

  • Use of Antioxidants and Stabilizers:

    • Add co-antioxidants like cysteine or glutathione (B108866) to the reaction mixture.[11]

    • The use of stabilizers like metaphosphoric acid or citric acid can help prevent the degradation of ascorbic acid.[11][12]

  • Control pH: Ascorbic acid is most stable at a lower pH.[11] While the optimal pH for the enzyme must be considered, avoiding alkaline conditions is crucial.

  • Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA can be beneficial.[11]

  • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[4][9]

  • Purification Considerations: During downstream processing, be mindful that some purification methods, like silica (B1680970) gel column chromatography, can lead to oxidation and browning of the product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the enzymatic synthesis of this compound?

A1: Acetone and tert-amyl alcohol are commonly used solvents for the enzymatic synthesis of this compound.[2][3] The choice of solvent is a critical factor as it needs to balance the solubility of both the hydrophilic ascorbic acid and the lipophilic oleic acid, while also maintaining the activity of the lipase (B570770) enzyme.[7] Low solubility of ascorbic acid is a common limiting factor in the synthesis.[1] Using anhydrous solvents is crucial to minimize ascorbic acid degradation.[3]

Q2: How can I monitor the progress of the reaction and detect the oxidation of ascorbic acid?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for monitoring the synthesis of this compound.[1][13][14] It can be used to quantify the consumption of ascorbic acid and the formation of this compound. HPLC with UV or electrochemical detection can also be used to identify and quantify degradation products of ascorbic acid.[13][14] Thin Layer Chromatography (TLC) can be used for a more rapid, qualitative assessment of the reaction progress.[1]

Q3: Can I use a chemical catalyst instead of an enzyme?

A3: While chemical synthesis is possible, enzymatic synthesis using lipases offers several advantages. It is highly regioselective, typically esterifying the primary hydroxyl group at the C-6 position of ascorbic acid, and proceeds under milder reaction conditions, which helps to minimize the oxidation of ascorbic acid.[15]

Q4: What are the optimal storage conditions for the synthesized this compound?

A4: To prevent oxidation, this compound should be stored in a cool, dark place under an inert atmosphere. The presence of oxygen, light, and high temperatures can lead to degradation.[4][9]

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3Condition 4
Reaction Type EsterificationTransesterificationEsterificationEsterification
Enzyme Novozym® 435Not specifiedImmobilized CALBNot specified
Solvent AcetoneNot specifiedtert-amyl alcohol2-Methyl-2-butanol
Temperature 50°CNot specified45°C55°C
Substrate Molar Ratio (AA:OA/AP:OA) 1:11:3 (AP:OA)1:2 (AA:Oil)1:8 (AA:PA)
Reaction Time 72 hNot specified< 24 hNot specified
Yield 19.7%73.8%up to 80%81%
Reference [1][1][3][7]
AA: Ascorbic Acid, OA: Oleic Acid, AP: Ascorbyl Palmitate, PA: Palmitic Acid, CALB: Candida antarctica Lipase B

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the enzymatic synthesis of this compound.

  • Reactant Preparation:

    • In a screw-capped vial, combine L-ascorbic acid and oleic acid in the desired molar ratio (e.g., 1:5).

    • Add the chosen anhydrous solvent (e.g., acetone or tert-amyl alcohol).

  • Enzyme Addition:

    • Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. A typical enzyme loading is 10% (w/w) with respect to the substrates.[1]

    • Add molecular sieves (e.g., 4 Å) to maintain anhydrous conditions.[2]

  • Reaction Conditions:

    • Flush the vial with an inert gas (e.g., nitrogen) before sealing.[1]

    • Place the vial in a shaking water bath or oil bath at the desired temperature (e.g., 45-55°C).[2][3][7]

    • Allow the reaction to proceed for the desired time (e.g., 24-72 hours), with continuous shaking.[1][2]

  • Monitoring:

    • Periodically take small aliquots from the reaction mixture to monitor the progress by HPLC or TLC.

  • Work-up and Purification:

    • After the reaction, filter off the enzyme and molecular sieves.

    • The crude product can be purified by liquid-liquid extraction. For example, treat the product with water to remove unreacted ascorbic acid, followed by extraction with ethyl acetate (B1210297) to recover the this compound.[2]

    • Dry the organic layer with a drying agent like sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

Protocol 2: HPLC Analysis of this compound Synthesis

This protocol provides a general method for the analysis of this compound synthesis.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.[1]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a wavelength suitable for ascorbic acid and this compound (e.g., 254 nm).[1]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard curves for L-ascorbic acid and this compound to quantify their concentrations in the reaction mixture.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep Reactant Preparation (Ascorbic Acid, Oleic Acid, Anhydrous Solvent) enzyme_add Enzyme Addition (Immobilized Lipase, Molecular Sieves) reactant_prep->enzyme_add reaction Reaction (Inert Atmosphere, 45-70°C, Shaking) enzyme_add->reaction monitoring Reaction Monitoring (HPLC/TLC) reaction->monitoring workup Work-up (Filtration, Extraction) reaction->workup monitoring->reaction purification Purification (Solvent Removal) workup->purification analysis Final Product Analysis (HPLC, NMR, MS) purification->analysis troubleshooting_logic Troubleshooting Logic for Low Yield/Oxidation start Low Yield or Product Oxidation check_atmosphere Is the reaction under inert atmosphere? start->check_atmosphere use_inert Use N2 or Ar check_atmosphere->use_inert No check_solvent Is the solvent anhydrous? check_atmosphere->check_solvent Yes use_inert->check_solvent use_molecular_sieves Add molecular sieves check_solvent->use_molecular_sieves No check_temp Is the temperature optimized? check_solvent->check_temp Yes use_molecular_sieves->check_temp optimize_temp Test range 45-70°C check_temp->optimize_temp No check_ratio Is the molar ratio optimized? check_temp->check_ratio Yes optimize_temp->check_ratio increase_oleic_acid Increase oleic acid excess check_ratio->increase_oleic_acid No check_antioxidants Are co-antioxidants/ stabilizers used? check_ratio->check_antioxidants Yes increase_oleic_acid->check_antioxidants add_stabilizers Add cysteine, citric acid, etc. check_antioxidants->add_stabilizers No

References

Technical Support Center: Ascorbyl Oleate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of ascorbyl oleate (B1233923) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing ascorbyl oleate?

A1: The two main synthesis routes for this compound are direct enzymatic esterification of ascorbic acid and oleic acid, and enzymatic transesterification.[1][2] Chemical synthesis using acid catalysts is also possible but can lead to side products and decomposition of ascorbic acid due to harsh reaction conditions.[3] Enzymatic methods, particularly using lipases, are preferred for their high regioselectivity and milder reaction conditions.[3][4]

Q2: Which enzyme is most effective for this compound synthesis?

A2: Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica, is widely reported as the most suitable enzyme for synthesizing ascorbyl esters due to its high initial reaction rate, yield, and productivity.[1]

Q3: Why is the solubility of ascorbic acid a major challenge in the synthesis process?

A3: L-ascorbic acid is hydrophilic, making it poorly soluble in the non-polar organic solvents typically required to dissolve the lipophilic oleic acid.[1][3] This low solubility of ascorbic acid is a significant limiting factor for the synthesis of this compound, often leading to lower reaction rates and yields.[1]

Q4: What is the role of molecular sieves in the reaction?

A4: Molecular sieves are used to remove the water produced during the esterification reaction.[5][6] By removing this by-product, the reaction equilibrium is shifted towards the product side, resulting in an enhanced yield of this compound.[5][7]

Q5: How stable is this compound, and what are the primary degradation factors?

A5: this compound, similar to ascorbic acid, is susceptible to oxidation when exposed to air, light, or high temperatures.[1] This instability can be a significant issue during purification and storage, potentially leading to browning and loss of antioxidant activity.[1][2]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Problem: The yield of this compound from direct esterification is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Poor Solubility of Ascorbic Acid While acetone (B3395972) is an economical solvent, consider using solvents that offer a better balance between substrate solubility and enzyme activity, such as t-butanol or t-amyl alcohol, which have been reported to provide higher yields.[1]
Water Inhibition Ensure the reaction medium is anhydrous by using dried solvents and adding molecular sieves (e.g., 3Å or 4Å) to sequester the water produced during esterification.[5][6]
Sub-optimal Substrate Molar Ratio Optimize the molar ratio of L-ascorbic acid to oleic acid. Ratios of 1:9 have been shown to improve yield.[5]
Inadequate Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to enzyme denaturation and product degradation. A temperature of around 55-70°C is often reported as optimal for lipase-catalyzed reactions.[8]
Enzyme Inactivation Ensure the enzyme is not denatured. If reusing the enzyme, consider a reactivation step. The cost of the biocatalyst is a significant factor, so maximizing its reusability is crucial for scalability.[5][7]
Consider Transesterification If direct esterification yields remain low, consider a transesterification approach using a more soluble ascorbyl ester like ascorbyl palmitate as a starting material. This method has been shown to achieve significantly higher conversion rates.[1][2]
Issue 2: Product Purification Difficulties

Problem: Difficulty in separating this compound from unreacted substrates and by-products, leading to low purity.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Extraction A multi-step liquid-liquid extraction process is often necessary. A common procedure involves an initial extraction with ethyl acetate (B1210297) and water, followed by washing with hexane (B92381) and acetonitrile (B52724) or 90% methanol (B129727) to remove unreacted oleic acid and ascorbic acid.[1][2]
Product Oxidation During Purification Minimize exposure to air and light during purification. Consider performing purification steps under an inert atmosphere (e.g., nitrogen).[1] Avoid excessively high temperatures during solvent removal.
Co-elution in Chromatography If using column chromatography, optimize the solvent system to achieve better separation. A system of ethyl acetate, methanol, and water has been used for this purpose.[1][2] However, be aware that silica (B1680970) gel chromatography can sometimes lead to oxidation and browning of the product.[1][2]

Quantitative Data Summary

Table 1: Comparison of this compound Synthesis Yields under Different Conditions

Synthesis MethodMolar Ratio (Ascorbic Acid Derivative:Oleic Acid)SolventTemperatureReaction TimeYield/Conversion RateReference
Esterification1:1Acetone50°C72h19.7%[1]
Esterification1:9Not Specified70°C1h~50%[5][9]
Transesterification1:1 (Ascorbyl Palmitate:Oleic Acid)Acetone50°C48h50.1%[1]
Transesterification1:3 (Ascorbyl Palmitate:Oleic Acid)Acetone50°C48h73.8%[1][2]
EsterificationNot Specifiedt-butanolNot SpecifiedNot Specified~50%[1]
EsterificationNot Specifiedt-amyl alcoholNot SpecifiedNot Specified87%[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via Esterification
  • Reactant Preparation: In a screw-capped flask, combine L-ascorbic acid and oleic acid at a desired molar ratio (e.g., 1:1 or 1:9).[1][5]

  • Solvent and Catalyst Addition: Add a suitable organic solvent (e.g., acetone or t-butanol) to the flask.[1] Immediately add the immobilized lipase (e.g., Novozym® 435, typically 10 wt% of the total substrate weight) and molecular sieves (10 wt% of the total substrate weight).[1]

  • Reaction Incubation: Fill the flask with nitrogen to create an inert atmosphere.[1] Place the flask in a shaking water bath at a controlled temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm) for a specified duration (e.g., 72 hours).[1]

  • Reaction Termination and Enzyme Removal: After the reaction period, filter the mixture to remove the enzyme and molecular sieves.[1]

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1] The resulting product can then proceed to purification.

Protocol 2: Purification of this compound via Liquid-Liquid Extraction
  • Initial Extraction: Dissolve the crude reaction product in a mixture of ethyl acetate and water. Separate the organic layer.

  • Removal of Unreacted Oleic Acid: Wash the organic layer multiple times with hexane to remove the non-polar oleic acid.[1][2]

  • Removal of Unreacted Ascorbic Acid: Extract the product with a more polar solvent like acetonitrile or a 90% methanol solution to separate the this compound from the highly polar ascorbic acid.[1][2] Purity of up to 97.2 area% has been achieved with this method.[1][2]

  • Final Product Recovery: Remove the solvent from the purified fraction under reduced pressure to obtain the final this compound product.

Visualizations

Enzymatic_Synthesis_Workflow reactants Reactants (L-Ascorbic Acid + Oleic Acid) reaction_vessel Reaction Vessel (Inert Atmosphere, 50°C, Shaking) reactants->reaction_vessel solvent Solvent (e.g., Acetone) solvent->reaction_vessel enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction_vessel mol_sieves Molecular Sieves mol_sieves->reaction_vessel filtration Filtration reaction_vessel->filtration Reaction Mixture evaporation Solvent Evaporation filtration->evaporation Filtrate crude_product Crude this compound evaporation->crude_product purification Purification (Liquid-Liquid Extraction) crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Decision_Tree start_node start_node decision_node decision_node outcome_node outcome_node solution_node solution_node start Low this compound Yield check_reaction_params Review Reaction Parameters? start->check_reaction_params check_purity Is Purity Also Low? check_purity->start No, purity is high check_purification Review Purification Method? check_purity->check_purification Yes check_reaction_params->check_purity No optimize_reaction Optimize: Solvent, Temp, Molar Ratio, Water Removal check_reaction_params->optimize_reaction Yes optimize_extraction Optimize Extraction Solvents and Washes check_purification->optimize_extraction Yes check_for_degradation Check for Degradation (Browning) check_purification->check_for_degradation No consider_transesterification Consider Transesterification Route optimize_reaction->consider_transesterification use_inert_atmosphere Use Inert Atmosphere During Purification check_for_degradation->use_inert_atmosphere Yes

Caption: Troubleshooting decision tree for low this compound yield.

Factors_Affecting_Yield center_node center_node factor_node factor_node subfactor_node subfactor_node solubility Substrate Solubility solvent_choice Solvent Choice solubility->solvent_choice enzyme Enzyme Activity enzyme_type Enzyme Type enzyme->enzyme_type temp Temperature enzyme->temp equilibrium Reaction Equilibrium water_removal Water Removal equilibrium->water_removal molar_ratio Molar Ratio equilibrium->molar_ratio synthesis_route Synthesis Route esterification Esterification synthesis_route->esterification transesterification Transesterification synthesis_route->transesterification yield yield yield->enzyme yield->equilibrium yield->synthesis_route

Caption: Key factors influencing this compound reaction yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Ascorbyl Oleate and Ascorbyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between antioxidant compounds is critical for formulation and efficacy. This guide provides a comparative study of two lipophilic derivatives of ascorbic acid: ascorbyl oleate (B1233923) and ascorbyl palmitate, focusing on their antioxidant activities with supporting experimental data.

Ascorbyl oleate and ascorbyl palmitate are esters of ascorbic acid (Vitamin C), rendering them fat-soluble and enhancing their ability to be incorporated into lipid-based formulations such as creams, lotions, and oils. Their primary function in these applications is to mitigate oxidative stress by scavenging free radicals, thereby preventing the degradation of the formulation and protecting biological systems from oxidative damage. While both compounds share the same antioxidant moiety (ascorbic acid), the difference in their fatty acid chains—oleic acid versus palmitic acid—influences their physical properties and, consequently, their antioxidant efficacy in various systems.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing quantitative data on the antioxidant activity of this compound and ascorbyl palmitate are limited. However, by synthesizing data from various sources, we can construct a comparative overview. It is crucial to note that the experimental conditions, such as the solvent, temperature, and specific assay used, can significantly impact the results. Therefore, the following data should be interpreted with these variables in mind.

Antioxidant Activity ParameterThis compoundAscorbyl PalmitateReferenceNotes
Radical Scavenging Activity (DPPH Assay) Data not available in direct comparisonIC50: ~11.5 - 17.1 µg/mL[1]A lower IC50 value indicates higher antioxidant activity. The scavenging activity of L-ascorbyl fatty acid esters has been observed to decrease as the number of carbon atoms in the fatty acid chain increases[2]. Oleic acid has 18 carbons, while palmitic acid has 16.
Inhibition of Lipid Peroxidation (Rancimat Test in Soybean Oil) ~20% stabilization against peroxide formation~20% stabilization against peroxide formation[3]This study indicates comparable efficacy in inhibiting lipid peroxidation in soybean oil under the tested conditions.
Antioxidant Effect in Rapeseed Oil Better antioxidant effectLess effective than this compound[4]This qualitative comparison suggests this compound may be more effective in certain lipid systems.
Trolox Equivalent Antioxidant Capacity (TEAC) 71% efficiency compared to L-ascorbic acid84% efficiency compared to L-ascorbic acid[3]This suggests ascorbyl palmitate has a slightly higher antioxidant capacity than this compound in this specific assay.

Mechanism of Antioxidant Action

Both this compound and ascorbyl palmitate exert their antioxidant effects primarily through the hydrogen-donating ability of the ascorbyl head group. This mechanism involves the neutralization of free radicals, thus terminating the chain reactions of oxidation. The lipophilic tail of these molecules allows for their incorporation into lipid membranes and oily phases, where they can protect lipids from peroxidation.[5]

The general antioxidant mechanism can be visualized as a signaling pathway where the antioxidant molecule interacts with and neutralizes a free radical.

Antioxidant Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Receives H• Antioxidant Ascorbyl Ester (Asc-OR) Antioxidant_Radical Antioxidant Radical (Asc-OR•) Antioxidant->Antioxidant_Radical Donates H•

Caption: General mechanism of free radical scavenging by an antioxidant.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the antioxidant activity of compounds like this compound and ascorbyl palmitate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at a characteristic wavelength (around 517 nm).

General Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Various concentrations of the antioxidant compound (ascorbyl ester) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against antioxidant concentration.

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution Mix Mix DPPH and Antioxidant Solutions DPPH_Solution->Mix Antioxidant_Solutions Prepare Antioxidant Solutions (Varying Concentrations) Antioxidant_Solutions->Mix Incubate Incubate in Dark Mix->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Inhibition of Lipid Peroxidation Assay (Rancimat Method)

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils.

Principle: A stream of purified air is passed through a sample of the oil heated to a high temperature (e.g., 110 °C). The volatile oxidation products, mainly formic acid, are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously measured. A sudden, sharp increase in conductivity marks the induction period, which is a measure of the oil's resistance to oxidation. Antioxidants prolong this induction period.

General Procedure:

  • A known amount of the oil sample, with or without the antioxidant, is placed in the reaction vessel of the Rancimat instrument.

  • The sample is heated to a set temperature while a constant stream of air is passed through it.

  • The volatile oxidation products are collected in a measuring vessel with deionized water.

  • The conductivity of the water is continuously monitored.

  • The induction period is determined as the time until the rapid increase in conductivity occurs.

  • The antioxidant activity is evaluated by comparing the induction period of the sample with the antioxidant to that of the control (oil without antioxidant). A protection factor is often calculated as the ratio of the induction period of the sample to the induction period of the control.

Chemical Structures

The fundamental difference between this compound and ascorbyl palmitate lies in their fatty acid chains, as illustrated below.

Chemical Structures Ascorbyl_Oleate This compound C18:1 (Oleic Acid) Tail Ascorbyl Head Ascorbyl_Head Ascorbic Acid Moiety Ascorbyl_Oleate->Ascorbyl_Head Shared Antioxidant Group Ascorbyl_Palmitate Ascorbyl Palmitate C16:0 (Palmitic Acid) Tail Ascorbyl Head Ascorbyl_Palmitate->Ascorbyl_Head Shared Antioxidant Group

Caption: Comparison of this compound and Ascorbyl Palmitate structures.

Conclusion

Both this compound and ascorbyl palmitate are effective lipophilic antioxidants derived from Vitamin C. The choice between them may depend on the specific formulation and the lipid matrix in which they are to be incorporated. While some evidence suggests ascorbyl palmitate may have slightly higher radical scavenging activity in certain in vitro assays[3], other studies indicate that this compound could be more effective in specific oil systems[4]. The comparable performance in the Rancimat test suggests that in bulk oils under accelerated conditions, their efficacy in preventing lipid peroxidation is similar[3].

References

A Comparative Analysis of Ascorbyl Oleate and Other Vitamin C Esters for Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, in its pure form as L-ascorbic acid, is a cornerstone of dermatological formulations, lauded for its potent antioxidant, collagen-boosting, and skin-brightening properties. However, its inherent instability and limited skin penetration have driven the development of more stable, lipophilic derivatives known as vitamin C esters. This guide provides a comprehensive comparison of the efficacy of a lesser-known ester, ascorbyl oleate, with more commonly used counterparts, including ascorbyl palmitate, tetrahexyldecyl ascorbate, magnesium ascorbyl phosphate (B84403) (MAP), and sodium ascorbyl phosphate (SAP). This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of the optimal vitamin C ester for specific research and development applications.

Data Presentation: A Comparative Overview of Vitamin C Ester Efficacy

The following tables summarize the available quantitative data comparing key performance parameters of various vitamin C esters. It is important to note that direct head-to-head comparative studies for all parameters are limited, and some data is inferred from individual studies.

Parameter This compound Ascorbyl Palmitate Tetrahexyldecyl Ascorbate Magnesium Ascorbyl Phosphate (MAP) Sodium Ascorbyl Phosphate (SAP) L-Ascorbic Acid
Antioxidant Activity (Radical Scavenging) Excellent radical scavenging activity demonstrated in DPPH and ethyl linoleate (B1235992) tests[1]Possesses antioxidant properties, but some studies suggest lower efficacy than L-ascorbic acid[2]Effective antioxidant[3]Potent antioxidant activity[4]Exhibits significant antioxidant capacity[4]High antioxidant activity, but unstable[2]
Skin Penetration Expected to be high due to its lipophilic nature, similar to other fatty acid esters.Can penetrate the skin, with enhancement via encapsulation[5]Superior skin penetration compared to L-ascorbic acid[6]Penetration can be limited due to its hydrophilic nature.Penetration can be limited due to its hydrophilic nature.Poor penetration due to hydrophilic nature and charge at physiological pH.
Collagen Synthesis Stimulation Expected to stimulate collagen synthesis after conversion to ascorbic acid.Stimulates new collagen formation[7]Stimulates collagen production[3]Promotes collagen synthesis[8]Promotes collagen synthesis[4]Potent stimulator of collagen I and III mRNA expression and protein synthesis[8][[“]][[“]]
Stability in Formulations Generally more stable than L-ascorbic acid.More stable than L-ascorbic acid, but can still degrade. Less stable than MAP and SAP[11][12]Highly stable, oil-soluble form[3]Very stable water-soluble derivative[11][12]Highly stable water-soluble derivative[12]Highly unstable, prone to oxidation[11]
Anti-inflammatory Activity Possesses anti-inflammatory properties[4]Exhibits anti-inflammatory effects[4]Generally well-tolerated and less irritating[3]Demonstrates anti-inflammatory effects in cultured sebocytes[13]Shown to reduce inflammatory lesions in acne[14]Can have anti-inflammatory effects, but low pH formulations can be irritating.
MMP Inhibition Expected to have an inhibitory effect on MMPs after conversion to ascorbic acid.Some studies suggest a potential to inhibit MMPs.May help in reducing the expression of MMPs.Can inhibit MMPs in cultured sebocytes[13]Can modulate MMPs.Can decrease MMP-1 levels[15]

Experimental Protocols

Antioxidant Efficacy Assessment: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent probe dichlorofluorescein (DCF) by peroxyl radicals within a cellular environment, providing a more biologically relevant measure of antioxidant activity.[2][16]

Methodology:

  • Cell Culture: Human hepatocarcinoma (HepG2) or human keratinocyte cells are seeded in a 96-well microplate and cultured to confluence.

  • Probe Loading: Cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.

  • Treatment: The cells are then treated with the vitamin C esters at various concentrations.

  • Oxidative Stress Induction: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The inhibition of DCF formation by the vitamin C esters is indicative of their antioxidant activity.

experimental_workflow_CAA cluster_prep Cell Preparation cluster_assay Assay Procedure seed_cells Seed HepG2/Keratinocytes in 96-well plate culture Culture to confluence seed_cells->culture wash_cells Wash cells culture->wash_cells load_probe Incubate with DCFH-DA wash_cells->load_probe treat_esters Treat with Vitamin C Esters load_probe->treat_esters induce_stress Add AAPH to induce oxidative stress treat_esters->induce_stress measure_fluorescence Measure fluorescence over time induce_stress->measure_fluorescence analysis Analyze Data: Calculate CAA units measure_fluorescence->analysis

Cellular Antioxidant Activity (CAA) Assay Workflow.
Skin Penetration Assessment: In Vitro Franz Diffusion Cell Study

This method is widely used to evaluate the permeation and penetration of topical formulations through a skin membrane.[12]

Methodology:

  • Skin Preparation: Full-thickness porcine or human skin is excised and mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: A defined amount of the formulation containing the vitamin C ester is applied to the surface of the skin in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic esters) and maintained at a constant temperature (32°C) and stirred continuously.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

  • Quantification: The concentration of the vitamin C ester in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

experimental_workflow_Franz_Cell cluster_setup Franz Cell Setup cluster_experiment Permeation Experiment prepare_skin Prepare skin membrane mount_skin Mount skin on Franz cell prepare_skin->mount_skin fill_receptor Fill receptor compartment mount_skin->fill_receptor apply_formulation Apply formulation to donor compartment fill_receptor->apply_formulation run_experiment Run experiment at 32°C with stirring apply_formulation->run_experiment collect_samples Collect samples from receptor fluid at time points run_experiment->collect_samples analyze_hplc Quantify with HPLC collect_samples->analyze_hplc

In Vitro Skin Permeation Study Workflow.
Collagen Synthesis Assessment: Sircol™ Soluble Collagen Assay

This quantitative dye-binding assay is used to measure soluble collagens released from cultured fibroblasts into the cell culture medium.[11][17][18][19][20]

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

  • Treatment: The fibroblasts are treated with different concentrations of the vitamin C esters for a specified period (e.g., 72 hours).

  • Sample Collection: The cell culture medium is collected.

  • Collagen Isolation: Soluble collagen in the medium is precipitated using the Sircol Dye Reagent.

  • Quantification: The collagen-dye complex is pelleted by centrifugation, and the unbound dye is removed. The bound dye is then released, and the absorbance is measured spectrophotometrically. The collagen concentration is determined by comparison to a standard curve.

experimental_workflow_Sircol_Assay cluster_culture Cell Culture & Treatment cluster_assay Collagen Quantification culture_fibroblasts Culture Human Dermal Fibroblasts treat_esters Treat with Vitamin C Esters culture_fibroblasts->treat_esters collect_medium Collect culture medium treat_esters->collect_medium precipitate_collagen Precipitate collagen with Sircol Dye collect_medium->precipitate_collagen centrifuge_pellet Centrifuge and wash pellet precipitate_collagen->centrifuge_pellet release_dye Release bound dye centrifuge_pellet->release_dye measure_absorbance Measure absorbance release_dye->measure_absorbance calculate_collagen Calculate Collagen Concentration measure_absorbance->calculate_collagen signaling_pathway_collagen VC_ester Vitamin C Ester (e.g., this compound) Ascorbic_Acid L-Ascorbic Acid VC_ester->Ascorbic_Acid Cellular Esterases Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Collagen_synthesis Collagen Gene Transcription (COL1A1, COL1A2) Ascorbic_Acid->Collagen_synthesis Procollagen_mod Procollagen Modification & Stabilization Prolyl_Hydroxylase->Procollagen_mod Lysyl_Hydroxylase->Procollagen_mod Collagen Mature Collagen Procollagen_mod->Collagen Collagen_synthesis->Collagen

References

Comparative Guide to the LC-ESI-MS/MS Identification of Ascorbyl Oleate and Alternative Lipophilic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) methods for the identification and quantification of ascorbyl oleate (B1233923), a lipophilic antioxidant, with two common alternatives: α-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT).

Introduction

Ascorbyl oleate is a fat-soluble derivative of ascorbic acid (Vitamin C), synthesized by esterifying ascorbic acid with oleic acid. This modification enhances its solubility in lipids, making it an effective antioxidant in fatty foods, cosmetics, and pharmaceutical formulations. Accurate and sensitive analytical methods are crucial for its identification, quantification, and stability studies. LC-ESI-MS/MS has emerged as a powerful technique for this purpose due to its high selectivity and sensitivity.

This guide will delve into the detailed experimental protocols for the LC-ESI-MS/MS analysis of this compound and compare its performance with α-tocopherol and BHT, two widely used lipophilic antioxidants. The objective is to provide researchers with the necessary information to select and implement the most suitable analytical method for their specific application.

LC-ESI-MS/MS Methodologies: A Comparative Overview

The following sections detail the experimental protocols for the analysis of this compound, α-tocopherol, and BHT. The key analytical parameters are summarized in the subsequent tables for a direct comparison.

Experimental Workflow

The general workflow for the LC-ESI-MS/MS analysis of these lipophilic antioxidants is depicted in the diagram below.

LC-ESI-MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample (Food, Cosmetic, etc.) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Column Reversed-Phase C18 Column Concentration->LC_Column ESI Electrospray Ionization (Negative or Positive Mode) LC_Column->ESI Mobile_Phase Gradient Elution (Methanol/Acetonitrile (B52724)/Water with additives) Quad1 Q1: Precursor Ion Selection ESI->Quad1 Quad2 Q2: Collision-Induced Dissociation (CID) Quad1->Quad2 Quad3 Q3: Product Ion Selection Quad2->Quad3 Detector Detector Quad3->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification (MRM) Data_Acquisition->Quantification

Figure 1: General experimental workflow for LC-ESI-MS/MS analysis of lipophilic antioxidants.

Detailed Experimental Protocols

This compound

The following protocol is based on established methods for similar ascorbyl esters, such as ascorbyl palmitate and stearate, and is adapted for this compound.[1][2]

  • Sample Preparation:

    • Homogenize the sample.

    • Extract with a solvent mixture of methanol (B129727) and isopropanol (B130326) (1:1, v/v). For solid samples, use ultrasonication for 15 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Dilute the filtrate with the mobile phase if necessary.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1, v/v).

    • Gradient: Start with 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

α-Tocopherol (Vitamin E)

This protocol is a consolidation of established methods for the analysis of α-tocopherol in various matrices.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, oil), add 200 µL of ethanol (B145695) containing 0.1% BHT to precipitate proteins and prevent oxidation.

    • Vortex for 30 seconds.

    • Add 500 µL of hexane (B92381) and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: Start at 90% B, ramp to 100% B in 3 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 100 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

Butylated Hydroxytoluene (BHT)

The following protocol is a representative method for the analysis of BHT in fatty matrices.

  • Sample Preparation:

    • Dissolve the oil or fat sample in hexane.

    • Perform a liquid-liquid extraction with acetonitrile.

    • Collect the acetonitrile phase and evaporate it to near dryness.

    • Reconstitute the residue in the mobile phase.

    • For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can be employed.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: -4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 300 °C.

    • Cone Gas Flow: 20 L/hr.

    • Desolvation Gas Flow: 650 L/hr.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for the LC-ESI-MS/MS analysis of this compound and the selected alternatives.

Table 1: Mass Spectrometry Parameters

ParameterThis compound (Proposed)α-TocopherolButylated Hydroxytoluene (BHT)
Ionization Mode ESI NegativeESI PositiveESI Negative
Precursor Ion (m/z) 439.3431.4219.2
Product Ion 1 (m/z) 281.2 (Oleate fragment)165.1204.2
Product Ion 2 (m/z) 175.0 (Ascorbate fragment)137.1148.1
Collision Energy (eV) 15-2520-3010-20

Table 2: Chromatographic and Performance Data

ParameterThis compound (Estimated)α-TocopherolButylated Hydroxytoluene (BHT)
Typical Retention Time (min) 5-73-56-8
Limit of Quantification (LOQ) ~0.1 - 1 ng/mL~1 - 10 ng/mL~0.5 - 5 ng/mL
Linear Range 1 - 1000 ng/mL10 - 2000 ng/mL5 - 500 ng/mL
Matrix Effects ModerateLow to ModerateModerate to High

Comparative Analysis Logic

The selection of an appropriate analytical method depends on several factors, including the analyte's chemical properties, the complexity of the sample matrix, and the required sensitivity. The following diagram illustrates the logical considerations for choosing between the analytical methods for these antioxidants.

Antioxidant_Analysis_Logic Start Start: Select Antioxidant for Analysis Analyte Analyte Properties Start->Analyte AO_Method This compound Method (ESI Negative) Analyte->AO_Method Ascorbyl Ester Toco_Method α-Tocopherol Method (ESI Positive) Analyte->Toco_Method Tocopherol BHT_Method BHT Method (ESI Negative) Analyte->BHT_Method Phenolic Matrix Sample Matrix Complexity Sensitivity Required Sensitivity Matrix->Sensitivity High Matrix Interference Conclusion End: Method Selected Matrix->Conclusion Low Matrix Interference Sensitivity->Conclusion High Sensitivity (ng/mL) Sensitivity->Conclusion Moderate Sensitivity (µg/mL) AO_Method->Matrix Toco_Method->Matrix BHT_Method->Matrix

Figure 2: Logical flow for selecting an analytical method for lipophilic antioxidants.

Discussion and Comparison

The LC-ESI-MS/MS methods for this compound, α-tocopherol, and BHT each present distinct advantages and challenges.

  • This compound: The proposed method for this compound leverages the common fragmentation pattern of ascorbyl esters, where the ester bond is cleaved to yield characteristic fragments of the ascorbic acid and the fatty acid moieties. Analysis in negative ESI mode is generally effective for these compounds. The primary challenge lies in potential matrix effects from complex lipidic samples, which may require more rigorous sample cleanup procedures.

  • α-Tocopherol: The analysis of α-tocopherol is well-established. It is typically ionized in positive ESI mode, often forming a protonated molecule. The fragmentation of the chromanol ring provides specific product ions for MRM analysis. While the method is robust, the inherent lower ionization efficiency of tocopherols (B72186) compared to more polar compounds can sometimes limit sensitivity.

  • Butylated Hydroxytoluene (BHT): BHT is a smaller, more volatile molecule compared to the other two. It is commonly analyzed in negative ESI mode. Due to its widespread use in laboratory consumables, background contamination can be a significant issue, requiring careful blank analysis and the use of high-purity solvents and materials. Its analysis can also be susceptible to matrix suppression in complex samples.

Conclusion

The LC-ESI-MS/MS methodologies outlined in this guide provide sensitive and selective means for the identification and quantification of this compound, α-tocopherol, and BHT.

  • The proposed method for This compound , based on the analysis of similar esters, offers a reliable approach for its characterization in various matrices.

  • The established method for α-tocopherol is robust and widely applicable, though attention to ionization efficiency is important for achieving low detection limits.

  • The analysis of BHT requires careful consideration of potential background contamination and matrix effects.

Researchers and drug development professionals should consider the specific requirements of their study, including the sample matrix, required sensitivity, and available instrumentation, when selecting the most appropriate method. The data and protocols presented herein serve as a valuable resource for the development and validation of analytical methods for these important lipophilic antioxidants.

References

A Comparative Guide to the Thermal Properties of Ascorbyl Oleate via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of ascorbyl oleate (B1233923), a lipophilic derivative of Vitamin C, utilizing Differential Scanning Calorimetry (DSC). The thermal behavior of a compound is a critical parameter in drug development and formulation, influencing its stability, solubility, and bioavailability. This document offers a direct comparison of ascorbyl oleate with other common lipophilic ascorbyl esters, supported by experimental data and detailed protocols to ensure reproducibility.

Comparison of Thermal Properties

The thermal characteristics of this compound and its alternatives are summarized in the table below. These values, particularly the melting point (Tm) and enthalpy of fusion (ΔHfus), are crucial indicators of the energy required to disrupt the crystal lattice, which in turn relates to the compound's stability and solubility in lipid-based formulations.

CompoundMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (kJ/mol)
This compound 83 - 84Data not available
Ascorbyl Palmitate ~11765.7
Ascorbyl Stearate ~11568.2
Ascorbyl Myristate Data not availableData not available
Ascorbyl Linoleate Data not availableData not available

Note: The melting point of this compound is reported as a broad peak, suggesting it may solidify in a liquid crystalline structure with non-ordered fatty acyl chains.

Experimental Protocols

A standardized protocol for the Differential Scanning Calorimetry (DSC) analysis of lipophilic ascorbyl esters is detailed below. Adherence to a consistent methodology is paramount for obtaining comparable and reliable data.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of lipophilic ascorbyl esters.

Apparatus:

  • Differential Scanning Calorimeter (DSC) equipped with a cooling system.

  • Aluminum DSC pans and lids.

  • Crimper for sealing pans.

  • Microbalance (accurate to ±0.01 mg).

Procedure:

  • Sample Preparation:

    • Ensure the ascorbyl ester powder is dry and homogenous. If necessary, dry the sample under vacuum to remove any residual moisture that could interfere with the thermal analysis.

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan using a microbalance.

  • Encapsulation:

    • Place the corresponding aluminum lid on the pan.

    • Hermetically seal the pan using a crimper. Ensure a proper seal to prevent any loss of sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Instrument Setup:

    • Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation of the sample.

    • Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Analysis Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point, for instance, 25°C.

    • Ramp the temperature at a constant heating rate of 10°C/min to a final temperature significantly above the expected melting point, for example, 200°C.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic event.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Visualizing the Experimental Workflow and Comparative Logic

To further elucidate the experimental process and the logic behind the comparison, the following diagrams are provided.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep1 Dry Homogenous Powder Prep2 Weigh 3-5 mg Prep1->Prep2 Prep3 Place in Aluminum Pan Prep2->Prep3 Prep4 Hermetically Seal Pan Prep3->Prep4 Ana1 Place Sample & Reference in DSC Prep4->Ana1 Ana2 Equilibrate at 25°C Ana1->Ana2 Ana3 Heat at 10°C/min to 200°C Ana2->Ana3 Ana4 Record Heat Flow vs. Temperature Ana3->Ana4 Data1 Identify Endothermic Peak Ana4->Data1 Data2 Determine Melting Point (Tm) Data1->Data2 Data3 Calculate Enthalpy of Fusion (ΔHfus) Data1->Data3

DSC Experimental Workflow

Comparison_Logic cluster_compounds Test Compounds cluster_dsc DSC Analysis cluster_comparison Comparative Assessment A This compound DSC Obtain Tm and ΔHfus A->DSC B Ascorbyl Palmitate B->DSC C Ascorbyl Stearate C->DSC D Other Ascorbyl Esters D->DSC Comp Compare Thermal Stability & Solubility Profile DSC->Comp

Logic for Comparing Ascorbyl Esters

Ascorbyl Oleate vs. Ascorbyl Linoleate: A Comparative Guide on Stability and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate lipophilic antioxidants is a critical consideration in formulation development. Ascorbyl oleate (B1233923) and ascorbyl linoleate (B1235992), both esters of vitamin C, are prominent candidates. This guide provides an objective comparison of their stability and antioxidant properties, supported by experimental data, to aid in making informed decisions.

At a Glance: Key Differences

FeatureAscorbyl OleateAscorbyl LinoleateReference
Stability More stableLess stable; 17% degradation over 12 hours at 37°C in sterile culture medium.[1]
Antioxidant Activity (DPPH Assay) Less potent (IC50 = 0.65 µM)More potent (IC50 = 0.45 µM)[2]

Stability Under Experimental Conditions

The stability of these ascorbyl esters is a crucial factor for their application in various formulations. A direct comparative study has shown that this compound exhibits superior stability over ascorbyl linoleate.[1]

In a key experiment, both compounds were incubated in a sterile culture medium at 37°C for 12 hours. The results, summarized in the table below, demonstrate the higher stability of this compound under these conditions.

CompoundIncubation ConditionsDegradation (%)
This compound37°C, 12 hours in sterile culture mediumNo significant degradation
Ascorbyl Linoleate37°C, 12 hours in sterile culture medium17

This difference in stability can be attributed to the presence of an additional double bond in the linoleate moiety, making it more susceptible to oxidation.

Comparative Antioxidant Properties

Both this compound and ascorbyl linoleate are effective antioxidants, leveraging the free radical scavenging ability of the ascorbyl head group. However, their efficacy can differ, as demonstrated by in vitro antioxidant assays.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the radical scavenging activity of antioxidants. In a comparative study, ascorbyl linoleate demonstrated a lower IC50 value, indicating a higher potency in scavenging DPPH radicals compared to this compound.[2] This suggests that the linoleate tail may contribute to the overall antioxidant capacity.

CompoundDPPH IC50 (µM)
This compound0.65
Ascorbyl Linoleate0.45
L-Ascorbic Acid (for reference)0.81
Inhibition of Lipid Peroxidation

Experimental Protocols

Stability Assessment of Ascorbyl Esters

This protocol outlines a typical method for comparing the stability of ascorbyl esters in a liquid medium.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare sterile culture medium prep_compounds Dissolve this compound and Ascorbyl Linoleate in medium prep_solution->prep_compounds incubate Incubate samples at 37°C prep_compounds->incubate sampling Take aliquots at specified time points (e.g., 0 and 12 hours) incubate->sampling hplc Analyze samples by HPLC to determine the concentration of each compound sampling->hplc calculate Calculate the percentage of degradation hplc->calculate

Fig. 1: Experimental workflow for stability assessment.

Methodology:

  • Preparation: this compound and ascorbyl linoleate are dissolved in a sterile culture medium to a final concentration.

  • Incubation: The solutions are incubated in a controlled environment, for example, at 37°C.

  • Sampling: Aliquots of the solutions are collected at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 hours).

  • Analysis: The concentration of the remaining ascorbyl ester in each sample is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The percentage of degradation is calculated by comparing the concentration at each time point to the initial concentration at time 0.

DPPH Radical Scavenging Assay

This protocol describes a common method for determining the radical scavenging activity of antioxidants.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_dpph Prepare a stock solution of DPPH in a suitable solvent (e.g., ethanol) mix Mix the DPPH solution with the antioxidant solutions prep_dpph->mix prep_samples Prepare serial dilutions of This compound and Ascorbyl Linoleate prep_samples->mix incubate Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes) mix->incubate measure_abs Measure the absorbance of the solutions at the characteristic wavelength of DPPH (e.g., 517 nm) incubate->measure_abs calculate_inhibition Calculate the percentage of DPPH radical scavenging measure_abs->calculate_inhibition determine_ic50 Determine the IC50 value calculate_inhibition->determine_ic50

Fig. 2: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, such as ethanol (B145695) or methanol.

  • Sample Preparation: A series of dilutions of the test compounds (this compound and ascorbyl linoleate) are prepared.

  • Reaction: The DPPH solution is mixed with the antioxidant solutions at various concentrations. A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period to allow the reaction to reach completion.

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Lipid Peroxidation Inhibition Assay

This protocol provides a general method for assessing the ability of an antioxidant to inhibit lipid peroxidation.

Lipid_Peroxidation_Workflow cluster_prep Preparation cluster_oxidation Oxidation Induction cluster_analysis Analysis prep_lipid Prepare a lipid substrate (e.g., linoleic acid emulsion or liposomes) add_antioxidant Add the antioxidant solutions to the lipid substrate prep_lipid->add_antioxidant prep_antioxidants Prepare solutions of This compound and Ascorbyl Linoleate prep_antioxidants->add_antioxidant induce_oxidation Induce lipid peroxidation using an initiator (e.g., AAPH or Fe2+/ascorbate) add_antioxidant->induce_oxidation incubate Incubate the mixture at a controlled temperature (e.g., 37°C) induce_oxidation->incubate measure_peroxidation Measure the extent of lipid peroxidation at different time points incubate->measure_peroxidation plot_data Plot the measure of peroxidation versus time measure_peroxidation->plot_data determine_inhibition Determine the inhibitory effect of the antioxidants plot_data->determine_inhibition

Fig. 3: General workflow for a lipid peroxidation inhibition assay.

Methodology:

  • Preparation of Lipid Substrate: A suitable lipid substrate, such as a linoleic acid emulsion or liposomes, is prepared.

  • Addition of Antioxidants: The test antioxidants (this compound and ascorbyl linoleate) are added to the lipid substrate at various concentrations.

  • Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or a Fenton reaction system (Fe²⁺/H₂O₂).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Measurement of Peroxidation: The extent of lipid peroxidation is monitored over time by measuring the formation of specific byproducts, such as conjugated dienes (at 234 nm) or malondialdehyde (MDA) using the thiobarbituric acid reactive substances (TBARS) assay.

  • Determination of Inhibition: The antioxidant activity is determined by comparing the rate of lipid peroxidation in the presence of the antioxidant to that of a control without the antioxidant. The results can be expressed as the percentage of inhibition or as the IC50 value.

Conclusion

Both this compound and ascorbyl linoleate are valuable lipophilic antioxidants derived from vitamin C. The choice between them will depend on the specific requirements of the formulation.

  • This compound is the preferred choice when stability is the primary concern, as it demonstrates greater resistance to degradation.

  • Ascorbyl linoleate , on the other hand, may be more suitable for applications where higher antioxidant potency is desired, as indicated by its superior performance in the DPPH radical scavenging assay.

Further research directly comparing the antioxidant activities of these two esters in various lipid-based systems and under different oxidative stresses would be beneficial for a more comprehensive understanding of their relative performance.

References

Ascorbyl Oleate's Radical Scavenging Prowess: A Comparative Analysis Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to evaluating the radical scavenging activity of ascorbyl oleate (B1233923) in comparison to other key antioxidants using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

In the continuous search for effective antioxidants for applications in pharmaceuticals, nutraceuticals, and cosmetics, ascorbyl esters have garnered significant attention. These lipophilic derivatives of ascorbic acid (Vitamin C) offer enhanced stability and solubility in lipidic environments. This guide provides a comparative evaluation of the radical scavenging activity of ascorbyl oleate against its parent compounds, ascorbic acid and oleic acid, as well as the well-known ascorbyl palmitate, utilizing the widely accepted DPPH assay.

Comparative Radical Scavenging Activity: A Quantitative Overview

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundMolecular Weight ( g/mol )IC50 (µg/mL)IC50 (µM)Source
This compound 414.54Data not directly available--
Ascorbic Acid 176.12~6.1 - 24.34~34.6 - 138.2[1][2][3]
Ascorbyl Palmitate 414.54Higher than Ascorbic Acid-[4]
Oleic Acid 282.47~20.6 - 29.4 (as µM)73.2 - 104.2-

Note: The antioxidative potency of ascorbic acid has been shown to exceed that of ascorbyl palmitate when assessed using the DPPH assay[4]. The radical scavenging activity of oleic acid is generally considered to be low. The variability in the IC50 values for ascorbic acid highlights the importance of standardized testing conditions for accurate comparisons[5].

The DPPH Radical Scavenging Mechanism

The DPPH assay is a colorimetric method based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm. Upon reduction by an antioxidant, the color changes to a pale yellow, and the absorbance decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standardized protocol for evaluating the radical scavenging activity of this compound and other antioxidants.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid (as a positive control)

  • Ascorbyl palmitate

  • Oleic acid

  • Methanol (B129727) (or ethanol), analytical grade

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 96-well microplates (for microplate reader method)

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark, airtight container at 4°C.

  • Sample Stock Solutions: Prepare stock solutions of this compound, ascorbic acid, ascorbyl palmitate, and oleic acid in methanol at a concentration of 1 mg/mL.

  • Working Sample Solutions: Prepare a series of dilutions of each stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

3. Assay Procedure:

  • Reaction Setup: In a set of test tubes or wells of a 96-well plate, add 1.0 mL of the DPPH stock solution.

  • Sample Addition: To each tube/well, add 1.0 mL of the respective working sample solution.

  • Control: Prepare a blank sample containing 1.0 mL of methanol instead of the sample solution. Prepare a control sample containing 1.0 mL of the DPPH solution and 1.0 mL of methanol.

  • Incubation: Vortex the mixtures thoroughly and incubate them in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using the spectrophotometer or microplate reader.

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Caption: Workflow for DPPH radical scavenging assay.

Signaling Pathway of DPPH Radical Scavenging

DPPH_Scavenging_Pathway DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H Antioxidant Antioxidant-H (e.g., this compound) Antioxidant->DPPH_radical H• donation Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical

Caption: DPPH radical scavenging by an antioxidant.

Conclusion

The DPPH assay provides a reliable and straightforward method for assessing the radical scavenging activity of this compound. While direct comparative quantitative data is limited, the available information suggests that this compound possesses significant antioxidant properties, comparable to its parent molecule, ascorbic acid. Its lipophilic nature, conferred by the oleic acid moiety, makes it a promising candidate for applications requiring antioxidant protection in lipid-rich environments. Further studies performing direct, side-by-side comparisons of this compound with other ascorbyl esters and standard antioxidants under standardized conditions are warranted to definitively establish its relative potency.

References

Ascorbyl Oleate: A Comparative Analysis of In Vitro and In Vivo Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant efficacy of ascorbyl oleate (B1233923), a lipophilic derivative of ascorbic acid, in both in vitro and in vivo settings. By synthesizing available experimental data, this document aims to offer an objective resource for evaluating its potential applications in research and product development. The performance of ascorbyl oleate is compared with common antioxidant alternatives, including its parent molecule, L-ascorbic acid, another lipophilic vitamin C ester, ascorbyl palmitate, and the well-established lipid-soluble antioxidant, α-tocopherol.

In Vitro Antioxidant Activity: Comparative Data

The in vitro antioxidant capacity of a compound is a fundamental measure of its ability to neutralize free radicals. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are widely used for this purpose. The IC50 value, representing the concentration of an antioxidant required to scavenge 50% of the free radicals, is a key metric for comparison.

While direct and comprehensive comparative studies providing IC50 values for this compound are limited in the publicly available literature, its potent antioxidant activity has been demonstrated. For instance, this compound has been shown to effectively inhibit lipid peroxidation, a critical marker of oxidative stress.[1]

Below is a summary of reported IC50 values for L-ascorbic acid, ascorbyl palmitate, and α-tocopherol to provide a comparative context for the potential efficacy of this compound.

Table 1: Comparative IC50 Values for DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference
This compound Data Not Reported-
L-Ascorbic Acid3.37 - 24.34[2][3]
Ascorbyl Palmitate~2.5 µM (equivalent to ~1.03 µg/mL) for 5-LOX inhibition[4]
α-TocopherolIC50 values vary significantly based on assay conditions[5][6]

Table 2: Comparative IC50 Values for ABTS Radical Scavenging Activity

CompoundIC50 (µg/mL)Reference
This compound Data Not Reported-
L-Ascorbic Acid28.23 - 50[7][8]
Ascorbyl PalmitateData Not Reported-
α-TocopherolData Not Reported-

Table 3: Comparative Efficacy in Lipid Peroxidation Inhibition

CompoundMethodEfficacyReference
This compound Inhibition of ethyl linoleate (B1235992) oxidationDemonstrated effective inhibition[1][9]
L-Ascorbic AcidInhibition of UVA-induced lipid peroxidation in keratinocytes49% reduction in TBARS at 10⁻⁶ M[10]
Ascorbyl PalmitateInhibition of lipid peroxidation in deep-fat fried seafoodBetter than α-tocopherol[11][12]
α-TocopherolInhibition of microsomal lipid peroxidationHalf-maximal effect at 2 nmol/mg protein[13]

In Vivo Antioxidant Efficacy: Evidence and Potential

For instance, topical application of formulations containing other lipid-soluble vitamin C derivatives has been shown to improve skin hydration and microrelief, effects that are indirectly linked to antioxidant protection against environmental stressors.

The primary proposed mechanism for the antioxidant action of ascorbyl esters in vivo involves the scavenging of reactive oxygen species (ROS) within cellular membranes, thereby preventing lipid peroxidation and subsequent cellular damage. This is complemented by the potential for the ascorbyl moiety to be released, regenerating other endogenous antioxidants like α-tocopherol.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from the stock solution.

  • Reaction: Add 1 mL of the DPPH solution to 3 mL of each sample dilution. A control is prepared by mixing 1 mL of DPPH solution with 3 mL of the solvent.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a loss of color that is proportional to the antioxidant concentration.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

  • Reaction: Add 2850 µL of the ABTS•+ working solution to 150 µL of the sample solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cells, providing a more biologically relevant assessment of antioxidant activity.

Procedure:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluency.

  • Loading with Probe: Wash the cells with PBS and then incubate with a solution containing 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is a cell-permeable fluorescent probe.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with various concentrations of the test antioxidant for 1 hour.

  • Induction of Oxidative Stress: Wash the cells to remove the extracellular antioxidant and then add a solution of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), a peroxyl radical initiator.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 1 hour using a fluorescence plate reader (excitation at 485 nm, emission at 535 nm).

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents.[14]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo / Cellular Efficacy invitro_start Prepare Antioxidant Solutions (this compound & Alternatives) dpph DPPH Assay invitro_start->dpph abts ABTS Assay invitro_start->abts lipid_perox Lipid Peroxidation Assay invitro_start->lipid_perox ic50_dpph Determine IC50 dpph->ic50_dpph ic50_abts Determine IC50 abts->ic50_abts inhibition_lp Measure Inhibition lipid_perox->inhibition_lp comparison Comparative Analysis ic50_dpph->comparison ic50_abts->comparison inhibition_lp->comparison invivo_start Formulate Antioxidant for Delivery (e.g., topical, dietary) cell_culture Cell-Based Assays (e.g., CAA) invivo_start->cell_culture animal_model Animal Models (e.g., skin exposure, dietary supplement) invivo_start->animal_model biomarkers Measure Oxidative Stress Biomarkers cell_culture->biomarkers animal_model->biomarkers biomarkers->comparison

Caption: Workflow for comparing in vitro and in vivo antioxidant efficacy.

Antioxidant_Signaling_Pathway cluster_regeneration Antioxidant Regeneration Cycle ROS Reactive Oxygen Species (ROS) Cell_Membrane Cell Membrane (Lipid Bilayer) ROS->Cell_Membrane attacks Alpha_Tocopherol α-Tocopherol (Vitamin E) ROS->Alpha_Tocopherol oxidizes Lipid_Peroxidation Lipid Peroxidation Cell_Membrane->Lipid_Peroxidation undergoes Cell_Damage Cellular Damage & Dysfunction Lipid_Peroxidation->Cell_Damage Ascorbyl_Oleate This compound Ascorbyl_Oleate->ROS scavenges Ascorbyl_Oleate->Lipid_Peroxidation inhibits Ascorbate Ascorbate Ascorbyl_Oleate->Ascorbate releases Alpha_Toco_Radical α-Tocopheroxyl Radical Alpha_Tocopherol->Alpha_Toco_Radical forms Alpha_Toco_Radical->Alpha_Tocopherol regenerates Ascorbate->Alpha_Toco_Radical reduces

Caption: Proposed antioxidant mechanism of this compound in a cellular context.

References

Synergistic Antioxidant Effects of Ascorbyl Oleate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic antioxidant effects of ascorbyl oleate (B1233923) and its close analog, ascorbyl palmitate, when combined with other antioxidants. Due to a greater availability of public data for ascorbyl palmitate, its synergistic activities are presented here as a proxy to infer the potential synergies of ascorbyl oleate. This document summarizes key experimental findings, presents quantitative data in structured tables, and provides detailed experimental protocols for the primary antioxidant assays cited.

Introduction to Ascorbyl Esters and Antioxidant Synergy

This compound, an ester of ascorbic acid (Vitamin C) and oleic acid, is a lipophilic antioxidant. This fat-soluble nature allows for its incorporation into lipid-rich environments, such as cell membranes and oil-based formulations, where it can effectively combat oxidative stress. The principle of antioxidant synergy posits that the combined effect of two or more antioxidants can be greater than the sum of their individual effects. This enhancement often stems from mechanisms such as the regeneration of a more potent antioxidant by another. A classic example is the regeneration of the tocopheroxyl radical (Vitamin E radical) by ascorbate, thereby restoring the chain-breaking antioxidant capacity of Vitamin E.

Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data on the synergistic antioxidant effects of ascorbyl palmitate with various antioxidants, as determined by different in vitro assays.

Synergism with Tocopherols (B72186) (Vitamin E)
Antioxidant CombinationAssayKey FindingsSynergy (%)Reference
Ascorbyl Palmitate + α-TocopherolBulk Lipid AutoxidationSynergistic effect observed at various ratios.42.4% (1:1 ratio), 47.6% (1:5 ratio), 55.4% (1:10 ratio)
Ascorbyl Palmitate + δ-TocopherolDPPH AssayHighest synergistic effect among tocopherol isomers.21.66%[1]
Ascorbyl Palmitate + TocopherolsTBARS Assay (Cooked Turkey)Increasing relative reduction in TBARS values over time.Synergism demonstrated[2]
Synergism with Plant Extracts (Flavonoids)
Antioxidant CombinationAssayKey FindingsSynergy (%)Reference
Ascorbyl Palmitate + Rosemary ExtractSunflower Oil OxidationSignificantly better effect compared to individual components.56.0%[3]
Synergism with Synthetic Antioxidants
Antioxidant CombinationAssayKey FindingsSynergy (%)Reference
Ascorbyl Palmitate + BHA (Butylated hydroxyanisole)DPPH AssaySynergistic effect observed.Data not quantified[1]
Ascorbyl Palmitate + BHT (Butylated hydroxytoluene)DPPH AssaySynergistic effect observed.Data not quantified[1]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The antioxidant samples (individual and combinations) are prepared at various concentrations in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with the antioxidant sample. A control is prepared with the solvent instead of the antioxidant sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Synergy Calculation: The synergistic effect can be calculated by comparing the experimental scavenging activity of the mixture with the theoretical additive scavenging activity of the individual components.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The antioxidant samples are prepared at various concentrations.

  • Reaction: A small volume of the antioxidant sample is added to a fixed volume of the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation of Inhibition: The percentage inhibition of absorbance is calculated relative to a control (ABTS•+ solution without antioxidant).

  • Data Expression: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Procedure:

  • Reagent Preparation:

    • A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate buffer (pH 7.4).

    • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared in the same buffer.

    • A standard antioxidant, typically Trolox, is used to create a standard curve.

  • Reaction Setup: In a 96-well microplate, the fluorescent probe, antioxidant sample (or Trolox standard or blank), and the AAPH solution are mixed.

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken at regular intervals over a period of time (e.g., every minute for 1-2 hours).

  • Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for each sample, standard, and blank. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard.

  • Quantification: The antioxidant capacity of the sample is determined by comparing its net AUC to the standard curve generated with Trolox and is expressed as Trolox Equivalents (TE).

Visualizing Synergistic Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanism of antioxidant synergy between ascorbyl esters and tocopherols, as well as a typical experimental workflow for evaluating this synergy.

SynergyMechanism cluster_lipid Lipid Phase (e.g., Membrane) cluster_aqueous Aqueous/Interface Phase Tocopherol α-Tocopherol TocopheroxylRadical α-Tocopheroxyl Radical Tocopherol->TocopheroxylRadical Forms AscorbylEster This compound/ Palmitate TocopheroxylRadical->AscorbylEster Regeneration OxidizedLipid Oxidized Lipid (LOOH) TocopheroxylRadical->OxidizedLipid Can propagate oxidation AscorbylEster->Tocopherol Regenerates AscorbylRadical Ascorbyl Radical AscorbylEster->AscorbylRadical Forms LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidPeroxylRadical->Tocopherol Scavenging

Caption: Regeneration of α-tocopherol by ascorbyl esters at the lipid-aqueous interface.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay (e.g., DPPH) cluster_analysis Data Analysis A1 Antioxidant A (this compound) AssayA1 Measure Activity of A A1->AssayA1 A2 Antioxidant B (e.g., Tocopherol) AssayA2 Measure Activity of B A2->AssayA2 Mix Mixture (A+B) AssayMix Measure Activity of Mixture Mix->AssayMix CalcTheoretical Calculate Theoretical Additive Activity AssayA1->CalcTheoretical AssayA2->CalcTheoretical Compare Compare Experimental vs. Theoretical Activity AssayMix->Compare CalcTheoretical->Compare Conclusion Determine Synergy, Additivity, or Antagonism Compare->Conclusion

Caption: Workflow for determining the synergistic antioxidant effect of a binary mixture.

References

A Comparative Guide to the Cytotoxicity and Biocompatibility of Ascorbyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity and biocompatibility of ascorbyl oleate (B1233923), a lipophilic derivative of ascorbic acid (Vitamin C). Due to the limited availability of direct, comprehensive studies on ascorbyl oleate, this guide draws comparisons with other well-studied ascorbyl esters, namely ascorbyl palmitate and ascorbyl stearate (B1226849), as well as the parent compound, ascorbic acid. The information presented is intended to support researchers in evaluating the potential of this compound in various applications, from drug delivery systems to cosmetic formulations.

Data Presentation: Comparative Cytotoxicity of Ascorbyl Esters

The following table summarizes the available data on the cytotoxicity of this compound and its common alternatives. It is important to note that direct quantitative comparisons are challenging due to variations in cell lines, experimental conditions, and endpoints across different studies.

CompoundCell Line(s)Observed CytotoxicityIC50 ValuesNotes
This compound Not specified in detailGenerally considered to have low to no toxicity.[1][2]Not widely reportedStudies highlight its antioxidant and antimicrobial activity without significant toxic effects.[1][2]
Ascorbyl Palmitate Human Umbilical Vein Endothelial Cells (HUVECs), Keratinocytes, various cancer cell linesDose- and time-dependent cytotoxicity observed.[3] Can promote UV-induced cytotoxicity in keratinocytes.[4][5]440 µM (24h) and 125 µM (48h) in HUVECs.[3]The lipid component may contribute to the generation of toxic metabolites under certain conditions.[4][6]
Ascorbyl Stearate HeLa (cervical cancer), PANC-1 (pancreatic cancer), Glioblastoma, Ovarian cancer cellsDose-dependent inhibition of cell proliferation and induction of apoptosis.[7][8]IC50 of 126 µM in HeLa cells after 48h.[7]Enters cells and metabolizes to ascorbate (B8700270) and stearate, leading to increased reactive oxygen species (ROS).[7]
Ascorbic Acid (Vitamin C) Various normal and cancer cell linesCytotoxicity is highly dependent on concentration and culture conditions.[9] Can induce apoptosis in cancer cells at high concentrations.[10]Varies significantly; can be in the mM range.[11]Cytotoxicity is often mediated by the production of hydrogen peroxide (H2O2) in cell culture media.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing cytotoxicity, based on the literature reviewed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control substances for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing MTT solution (final concentration of 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO, or a detergent solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished based on their fluorescence:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Mandatory Visualization

Proposed Signaling Pathway for Ascorbyl Ester-Induced Apoptosis

The following diagram illustrates a plausible signaling pathway for apoptosis induced by ascorbyl esters, such as this compound. This model is primarily based on findings from studies on ascorbyl stearate, which suggest the involvement of reactive oxygen species (ROS) and the intrinsic mitochondrial pathway.[7][14][15]

G cluster_0 Cellular Uptake and Metabolism cluster_1 Oxidative Stress Induction cluster_2 Mitochondrial (Intrinsic) Pathway of Apoptosis This compound This compound Intracellular Esterases Intracellular Esterases This compound->Intracellular Esterases Hydrolysis Ascorbate Ascorbate Intracellular Esterases->Ascorbate Oleic Acid Oleic Acid Intracellular Esterases->Oleic Acid ROS Reactive Oxygen Species (ROS) Ascorbate->ROS Pro-oxidant activity (e.g., Fenton reaction) MMP Disruption of Mitochondrial Membrane Potential (MMP) ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

This diagram outlines the typical workflow for evaluating the cytotoxic effects of a compound like this compound on a cell line.

G start Start cell_culture Cell Line Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with This compound & Controls cell_culture->treatment incubation Incubation (24h, 48h, 72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, Annexin V/PI) incubation->assay data_acquisition Data Acquisition (Absorbance/Fluorescence) assay->data_acquisition analysis Data Analysis (Cell Viability %, Apoptosis %) data_acquisition->analysis end End analysis->end

Caption: Workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Navigating the Disposal of Ascorbyl Oleate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the safe and compliant disposal of ascorbyl oleate (B1233923), a fat-soluble derivative of ascorbic acid utilized in various research and development applications. While specific disposal protocols for ascorbyl oleate are not extensively documented, the following procedures are based on best practices for the closely related and structurally similar compound, ascorbyl palmitate, and general principles of laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to handle this compound with the appropriate safety measures. Although not classified as hazardous waste, it can cause serious eye irritation.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a laboratory coat.[3] In scenarios where dust generation is possible, the use of a dust mask or a certified respirator is recommended.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area to minimize the potential for dust accumulation and inhalation.[3]

  • Spill Response: In the event of a spill, carefully sweep up the solid material, avoiding the generation of dust, and place it into a designated, labeled container for disposal.[3]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.

Step 1: Waste Characterization and Segregation

  • Non-Hazardous Classification: Based on available safety data for similar compounds, pure, uncontaminated this compound is not typically classified as hazardous waste.[1][4]

  • Contamination Assessment: If the this compound is mixed with other chemicals, the entire mixture must be evaluated to determine if it meets the criteria for hazardous waste. The disposal procedure should then be dictated by the most hazardous component of the mixture.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless they are compatible and designated for the same disposal route.

Step 2: Packaging and Labeling

  • Container Selection: Use a chemically compatible and sealable container for collecting this compound waste. The container should be in good condition and free from leaks.

  • Labeling: Clearly label the waste container with "this compound" and any other components if it is a mixture. Include the date of accumulation and the responsible researcher's name.

Step 3: Storage

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and direct sunlight.[5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 4: Final Disposal

  • Small Quantities (Lab Scale): For small amounts of uncontaminated this compound, consult your institution's environmental health and safety (EHS) office. In many cases, it can be disposed of as non-hazardous solid waste.

  • Large Quantities: For larger quantities, it is recommended to dispose of the material through a licensed waste disposal contractor.[6] Provide the contractor with the Safety Data Sheet (SDS) for ascorbyl palmitate as a reference.

  • Regulatory Consultation: Always consult with local, state, and federal environmental regulatory agencies for guidance on acceptable disposal practices, as regulations can vary.[7][8]

Quantitative Data and Physical Properties

The following table summarizes key physical and chemical properties of ascorbyl palmitate, which are expected to be similar to this compound and are relevant for its safe handling and disposal.

PropertyValueReference
Physical State Solid Powder[1]
Appearance White or yellowish-white[1][7]
Odor Characteristic, citrus-like[1][7]
Melting Point 111 - 115 °C / 231.8 - 239 °F[1]
Water Solubility Very slightly soluble[1][7]
GHS Hazard Classification Serious Eye Damage/Eye Irritation, Category 2[2]
Hazard Statements H319: Causes serious eye irritation[2]

Detailed Methodologies: Operational Protocol for Disposal

This section provides a more detailed workflow for the disposal process, expanding on the steps outlined above.

1.0 Purpose

To define the standard operating procedure for the safe and compliant disposal of this compound from laboratory operations.

2.0 Scope

This protocol applies to all laboratory personnel who handle and dispose of this compound in pure form or as part of non-hazardous mixtures.

3.0 Materials and Equipment

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

  • Designated, labeled, and sealable waste container

  • Chemical scoop or spatula

  • Spill kit for solid materials

4.0 Procedure

  • Preparation: Before beginning work that will generate this compound waste, ensure a designated waste container is available and properly labeled in the satellite accumulation area.

  • Waste Collection:

    • Transfer solid this compound waste into the designated container using a scoop or spatula.

    • Minimize dust generation during transfer.

    • If the waste is in a solution with a non-hazardous solvent, consult your EHS guidelines for liquid waste disposal. Do not mix with incompatible waste streams.

  • Spill Management:

    • In case of a spill, cordon off the area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan.

    • Place the spilled material into the designated waste container.

    • Clean the spill area with a damp cloth and dispose of the cleaning materials as solid waste.[9]

  • Final Disposal:

    • Once the waste container is full or the project is complete, seal the container securely.

    • Arrange for pickup by your institution's EHS department or a licensed waste disposal contractor.

    • Complete any required waste disposal forms or manifests accurately.

5.0 Documentation

Maintain a log of the accumulated this compound waste, including the amount and date of disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ascorbyl_Oleate_Disposal start Start: this compound Waste Generated assess_contamination Assess Waste Stream: Pure or Contaminated? start->assess_contamination pure_waste Pure this compound assess_contamination->pure_waste Pure contaminated_waste Contaminated with Other Chemicals assess_contamination->contaminated_waste Contaminated package_label Package in Labeled, Sealable Container pure_waste->package_label identify_hazard Identify Most Hazardous Component contaminated_waste->identify_hazard non_hazardous_mixture Non-Hazardous Mixture identify_hazard->non_hazardous_mixture Non-Hazardous hazardous_mixture Hazardous Mixture identify_hazard->hazardous_mixture Hazardous non_hazardous_mixture->package_label hazardous_mixture->package_label store Store in Designated Satellite Accumulation Area package_label->store consult_ehs Consult Institutional EHS and Local Regulations store->consult_ehs dispose_non_hazardous Dispose as Non-Hazardous Solid Waste via EHS consult_ehs->dispose_non_hazardous Determined Non-Hazardous dispose_hazardous Dispose as Hazardous Waste via Licensed Contractor consult_ehs->dispose_hazardous Determined Hazardous end End: Disposal Complete dispose_non_hazardous->end dispose_hazardous->end

References

Personal protective equipment for handling Ascorbyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Profile: Ascorbyl Oleate (B1233923)

PropertyValue
CAS Number 2495-84-3
Molecular Formula C24H42O7
Physical State Solid Powder
Primary Hazard Causes serious eye irritation[1][2]
Storage Keep containers tightly closed in a cool, well-ventilated place. Protect from direct sunlight.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Ascorbyl oleate.

PPE CategoryItemSpecification/RecommendationRationale
Eye and Face Protection Safety Glasses or GogglesSafety glasses with side-shields or chemical splash goggles are required.[4]Protects eyes from airborne dust particles and potential splashes, addressing the primary hazard of serious eye irritation.[1][2]
Hand Protection GlovesNitrile rubber gloves are recommended.[1]Prevents skin contact with the powder.
Body Protection Lab Coat/ClothingA standard long-sleeved lab coat should be worn to protect skin and personal clothing from contamination.For larger quantities, a chemical-resistant apron may be appropriate.
Respiratory Protection Dust Mask/RespiratorAn effective dust mask or a NIOSH-approved respirator (e.g., N95) should be used, especially when dust generation is likely.[5]Minimizes inhalation of airborne particles.

Experimental Protocols: Safe Handling Procedures

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following protocols outline the key steps for the safe handling of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1]

  • Ensure the container is tightly sealed to prevent moisture absorption and degradation.

  • Keep protected from direct light.[1]

2. Weighing and Handling:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[3]

  • Minimize dust generation during handling and weighing.

  • Use appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes.[3]

  • After handling, wash hands thoroughly with soap and water.

  • Do not eat, drink, or smoke in the handling area.

3. In Case of a Spill:

  • Ensure adequate ventilation and wear appropriate PPE.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust.

  • Clean the spill area with a damp cloth.

  • For larger spills, contain the material and follow your institution's hazardous waste disposal procedures.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[1]

Operational and Disposal Plan

A clear plan for the use and disposal of this compound ensures that all laboratory personnel can handle the substance safely and in compliance with regulations.

Operational Workflow:

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Ascorbyl_Oleate_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 1 Retrieve from Storage Retrieve from Storage Prepare Workspace->Retrieve from Storage 2 Weigh/Measure Weigh/Measure Retrieve from Storage->Weigh/Measure 3 Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment 4 Clean Workspace Clean Workspace Perform Experiment->Clean Workspace 5 Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste 6 Doff PPE Doff PPE Dispose of Waste->Doff PPE 7

Workflow for the safe handling of this compound.

Disposal Plan:

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as chemical waste.[1] It should not be mixed with other waste.[5] Place the material in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, masks) and any materials used to clean up spills should be considered contaminated. Place these items in a sealed bag or container for hazardous waste disposal.

  • Containers: Empty containers should be handled as if they contain the product.[5] Follow institutional guidelines for the disposal of empty chemical containers.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, regional, and national regulations.[1][5] Do not dispose of down the drain.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.